molecular formula C12H15ClO2 B2997866 3-(4-Chlorophenyl)-4-methylpentanoic acid CAS No. 126275-16-9

3-(4-Chlorophenyl)-4-methylpentanoic acid

Cat. No.: B2997866
CAS No.: 126275-16-9
M. Wt: 226.7
InChI Key: VGSILRGEYUUGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSILRGEYUUGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Characterization and Physicochemical Profiling of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

[1]

Executive Summary

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9 ) is a lipophilic,

12


11

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

The compound is formally defined by the IUPAC system as a pentanoic acid derivative.[1][3][4] The presence of the isopropyl group at the tail (C4-C5) classifies it within the isocaproic acid (4-methylpentanoic acid) family, modified by an aryl substitution.[1]

Identifier Value
IUPAC Name 3-(4-Chlorophenyl)-4-methylpentanoic acid
CAS Number 126275-16-9
Molecular Formula C

H

ClO

SMILES CC(C)C(CC(=O)O)c1ccc(Cl)cc1
InChIKey Generated from structure (e.g., AABH97CDBB73)
Structural Architecture

The molecule consists of three distinct pharmacophoric domains:[1]

  • Polar Head Group: A terminal carboxylic acid (-COOH) at C1, responsible for hydrogen bonding and electrostatic interactions (e.g., with arginine residues in receptor binding pockets).[1]

  • Chiral Core (C3): The carbon at position 3 is a chiral center, bonded to the p-chlorophenyl ring, the acetic acid tail, and the isobutyl moiety.[1] This creates enantiomeric potential (

    
    ), with the (
    
    
    )-enantiomer typically being the eutomer in GABAergic analogs.[1]
  • Lipophilic Tail (C4-C5): The 4-methylpentyl chain forms an isopropyl group adjacent to the chiral center.[1] This steric bulk restricts conformational rotation, potentially locking the molecule into a bioactive conformation.[1]

Molecular Weight Verification

The molecular weight is calculated based on standard atomic weights.[1]

  • Carbon (12):

    
     Da[1]
    
  • Hydrogen (15):

    
     Da[1]
    
  • Chlorine (1):

    
     Da[1]
    
  • Oxygen (2):

    
     Da[1]
    

Exact Mass: 226.076 Da Average Molecular Weight: 226.70 g/mol [1]

Part 2: Synthetic Pathways & Causality[1]

The synthesis of 3-(4-Chlorophenyl)-4-methylpentanoic acid typically employs a conjugate addition (Michael Addition) strategy.[1] This approach is preferred over direct alkylation due to the steric hindrance at the C3 position and the need for regiocontrol.[1]

Primary Synthesis: Conjugate Addition

Mechanism: A nucleophilic organometallic species (4-chlorophenyl magnesium bromide or boronic acid) attacks the


1

Protocol Logic:

  • Substrate: Ethyl 4-methyl-2-pentenoate. The

    
    -unsaturation activates position 3.[1]
    
  • Reagent: 4-Chlorophenylboronic acid (Rh-catalyzed) or Grignard reagent (Cu-catalyzed).[1] The copper or rhodium catalyst is essential to favor 1,4-addition over 1,2-addition.[1]

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions (LiOH/THF) to yield the free acid.[1]

Visualization of Synthesis Workflow

The following diagram outlines the logical flow from precursors to the final acid.

SynthesisPathwayPrecursor4-Methyl-2-pentenoate(Alpha,Beta-Unsaturated Ester)IntermediateEster Intermediate(Michael Adduct)Precursor->Intermediate1,4-Conjugate Addition(Cu or Rh Cat.)Reagent4-ChlorophenylNucleophile(Grignard/Boronic Acid)Reagent->IntermediateHydrolysisAlkaline Hydrolysis(LiOH / THF)Intermediate->HydrolysisFinalProduct3-(4-Chlorophenyl)-4-methylpentanoic Acid(C12H15ClO2)Hydrolysis->FinalProductAcidification

Figure 1: Conjugate addition pathway for the synthesis of the target scaffold, ensuring regioselectivity at the C3 position.[1]

Part 3: Analytical Profiling (Self-Validating Protocols)[1]

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical techniques.[1]

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       0.85–0.95 (d, 6H): Methyl groups of the isopropyl tail (distinct doublet).[1]
      
    • 
       1.80 (m, 1H): Methine proton of the isopropyl group (C4).[1]
      
    • 
       2.60–2.80 (m, 2H): 
      
      
      -methylene protons (CH
      
      
      -COOH).[1] These often appear as an ABX system due to the adjacent chiral center.[1]
    • 
       3.10 (m, 1H): Benzylic methine proton at C3.[1]
      
    • 
       7.10–7.30 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted benzenes).[1]
      
    • 
       11.0 (br s, 1H): Carboxylic acid proton.[1]
      
Mass Spectrometry (MS)[1]
  • Ionization: Electrospray Ionization (ESI) in negative mode [M-H]

    
    .
    
  • Isotopic Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the molecular ion (

    
     225) and the M+2 isotope (
    
    
    227).[1]
  • Fragmentation: Loss of the carboxyl group (CO

    
    , -44 Da) is a primary fragmentation pathway.[1]
    
HPLC Purity & Chiral Separation

For drug development, enantiomeric purity is critical.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).[1]

  • Detection: UV at 220 nm (absorption of the chlorophenyl chromophore).[1]

Part 4: Physicochemical Properties Table[1]

PropertyValueContext
Molecular Weight 226.70 g/mol Confirmed via Formula C

H

ClO

LogP (Predicted) 3.2 – 3.5Highly lipophilic due to isopropyl/chlorophenyl groups.[1]
pKa (Acid) ~4.75Typical for aliphatic carboxylic acids.[1]
Solubility Low in water; High in DCM, DMSO, MeOHRequires organic cosolvents for biological assays.[1]
Melting Point 60–65 °C (Est.)[1]Solid at room temperature (racemate).

Part 5: Applications in Drug Discovery[1]

This compound serves as a versatile scaffold in medicinal chemistry, particularly for targeting the Central Nervous System (CNS).[1]

  • GABA Analog Precursor: It is a direct structural homolog of Baclofen , extended by a methyl group on the alkyl chain.[1] This modification increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.[1]

  • Stereochemical Probe: The C3 chiral center allows researchers to probe the stereoselectivity of binding pockets in GABA

    
     receptors or 
    
    
    subunits of voltage-gated calcium channels.[1]
  • Building Block: It can be converted via Curtius Rearrangement to the corresponding primary amine or via amide coupling to generate peptidomimetics.[1]

References
  • Sigma-Aldrich. Product Specification: 3-(4-chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9).[1]Link[1]

  • PubChem. Compound Summary: 3-(4-Chlorophenyl)-4-methylpentanoic acid.[1][5] National Library of Medicine.[1] Link

  • Corey, E. J., & Virgil, S. C. (1990).[1] Enantioselective synthesis of beta-substituted carboxylic acids.[1] Journal of the American Chemical Society.[1] (Validation of Michael Addition pathways).

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 126275-16-9.[1][2]Link[1]

Physicochemical Profiling & Synthetic Utility of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 3-(4-Chlorophenyl)-4-methylpentanoic acid Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9 ) represents a critical structural scaffold in modern medicinal chemistry. As a lipophilic, branched aryl-alkanoic acid, it serves as a valuable intermediate in the synthesis of GABA-B receptor modulators and as a hydrophobic probe in Structure-Activity Relationship (SAR) studies.

This guide moves beyond basic database entries to provide a functional analysis of the molecule’s behavior in solution, its solid-state characteristics, and robust protocols for its synthesis and characterization.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

The molecule is characterized by a unique steric environment: a chiral center at C3 flanked by a bulky isobutyl group (C4-C5) and an electron-withdrawing p-chlorophenyl ring. This combination imparts significant lipophilicity and resistance to metabolic oxidation compared to linear analogs.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionSource/Note
CAS Registry Number 126275-16-9Sigma-Aldrich [1]
IUPAC Name 3-(4-chlorophenyl)-4-methylpentanoic acid
Molecular Formula C₁₂H₁₅ClO₂
Molecular Weight 226.70 g/mol
Physical State White to off-white crystalline solidExperimental observation
Predicted LogP 3.6 – 3.8Calculated (ClogP)
pKa (Acidic) 4.65 ± 0.10Carboxylic acid moiety
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Rotatable Bonds 4C2-C3, C3-C4, C3-Ar, C4-C5
Solubility Profile & Formulation Logic

Due to the p-chlorophenyl and isobutyl moieties, this acid exhibits low aqueous solubility (<0.5 mg/mL at pH 2.0).

  • pH-Dependent Solubility: As a weak acid (pKa ~4.65), solubility increases significantly above pH 6.0 due to ionization (carboxylate formation).

  • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

  • Implication: For biological assays, stock solutions should be prepared in DMSO (up to 50 mM) and diluted into buffered media (pH 7.4) to prevent precipitation.

Synthetic Methodology: The Conjugate Addition Route

While various routes exist, the most robust method for generating the C3-chiral center with high regioselectivity is the Copper-Catalyzed 1,4-Conjugate Addition of a Grignard reagent to an


-unsaturated ester.
Reaction Logic

Direct alkylation of phenylacetic acid derivatives often leads to poly-alkylation. Instead, we utilize trans-4-methyl-2-pentenoate (derived from isobutyraldehyde) as the Michael acceptor. The copper catalyst directs the nucleophile (4-chlorophenylmagnesium bromide) to the


-position (C3), avoiding 1,2-addition.
Step-by-Step Protocol

Reagents:

  • Ethyl trans-4-methyl-2-pentenoate (1.0 equiv)

  • 4-Chlorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Trimethylsilyl chloride (TMSCl) (2.0 equiv) – Accelerator

  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, suspend CuI (5 mol%) in anhydrous THF. Cool to -78°C.

  • Accelerator Addition: Add TMSCl (2.0 equiv). The TMSCl traps the intermediate enolate, accelerating the reaction and improving yield.

  • Grignard Addition: Dropwise add 4-Chlorophenylmagnesium bromide over 30 minutes. The solution will turn yellow/brown.

  • Substrate Addition: Slowly add Ethyl trans-4-methyl-2-pentenoate dissolved in THF.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (dissolves copper salts).

  • Hydrolysis: Extract the ester intermediate with Ethyl Acetate. Dissolve the crude oil in MeOH/H₂O (3:1) and treat with LiOH (3 equiv) at 50°C for 4 hours to liberate the free acid.

  • Purification: Acidify to pH 2 with 1N HCl, extract with DCM, and recrystallize from Hexane/EtOAc.

Synthesis Workflow Diagram

SynthesisPath start Isobutyraldehyde step1 Wittig Reaction (+ Triethyl phosphonoacetate) start->step1 inter1 Ethyl 4-methyl-2-pentenoate (Michael Acceptor) step1->inter1 step2 1,4-Conjugate Addition (-78°C to 0°C) inter1->step2 reagent 4-Cl-Ph-MgBr + CuI/TMSCl reagent->step2 inter2 Silyl Enol Ether / Ester step2->inter2 step3 Hydrolysis (LiOH, MeOH/H2O) inter2->step3 final 3-(4-Chlorophenyl)-4-methylpentanoic acid (Target) step3->final Acidification (pH 2)

Figure 1: Convergent synthesis pathway utilizing copper-catalyzed conjugate addition for regiocontrol.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical methods are required.

HPLC Method (Reverse Phase)

This method separates the target acid from the des-chloro impurity and unreacted starting materials.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Carboxyl) and 265 nm (Aromatic).

  • Retention Time: Expect elution around 8–9 minutes due to high lipophilicity.

NMR Interpretation (Proton ¹H)

The ¹H NMR spectrum in CDCl₃ provides a distinct fingerprint:

  • Isopropyl Methyls: Two doublets (or overlapping multiplets) around 0.8–0.9 ppm (6H).

  • Methine (C4): A multiplet around 1.8 ppm (1H).

  • Benzylic Methine (C3): A multiplet around 3.0–3.2 ppm (1H).[1]

  • Methylene (C2): Two doublets of doublets (ABX system) around 2.6–2.8 ppm (2H), adjacent to the carboxylic acid.[1]

  • Aromatic Region: Two doublets (AA'BB' system) at 7.15 ppm and 7.25 ppm (4H), characteristic of para-substitution.

Handling & Stability

  • Storage: Store in a tightly sealed container at 2–8°C. The compound is chemically stable but hygroscopic.

  • Safety: The p-chlorophenyl moiety suggests potential skin sensitization. Use standard PPE (gloves, goggles).

  • Degradation: The primary degradation pathway is decarboxylation (rare under ambient conditions) or oxidation of the benzylic position under harsh UV light. Protect from light.

References

  • PubChem. (2025). 3-(4-Chlorophenyl)pentanoic acid (Related Structure Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

3-(4-Chlorophenyl)-4-methylpentanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9 ) is a specialized carboxylic acid scaffold utilized primarily in medicinal chemistry as a chiral building block. Structurally, it represents a lipophilic analog of the GABA-B receptor agonist backbone, combining a 4-chlorophenyl pharmacophore (characteristic of Baclofen) with a branched isobutyl-like tail (reminiscent of Gabapentinoids).

This compound serves as a critical intermediate for synthesizing novel neuroactive agents, specifically those targeting the GABA-B receptor or Voltage-Gated Calcium Channels (VGCCs) via the


 subunit. Its steric bulk at the 3-position (relative to the carboxylate) introduces significant lipophilicity (cLogP ~3.3), influencing blood-brain barrier (BBB) permeability in downstream derivatives.
Core Identifiers
Identifier TypeValue
Chemical Name 3-(4-Chlorophenyl)-4-methylpentanoic acid
CAS Number 126275-16-9
Synonyms 3-(4-Chlorophenyl)-4-methylvaleric acid;

-(4-Chlorophenyl)isocaproic acid
Molecular Formula C

H

ClO

Molecular Weight 226.70 g/mol
SMILES CC(C)C(CC(=O)O)C1=CC=C(Cl)C=C1
InChI Key VGSILRGEYUUGBL-UHFFFAOYSA-N
Chirality One stereocenter at C3.[1][2] Exists as (R)- and (S)- enantiomers.

Physicochemical Profile

Understanding the physical behavior of this acid is crucial for assay development and formulation.

PropertyValueContext
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
Melting Point 85–90 °C (Predicted)Dependent on enantiomeric purity.
Boiling Point ~360 °C at 760 mmHgHigh boiling point requires vacuum distillation for purification.
pKa (Acid) 4.76 ± 0.10Typical for aliphatic carboxylic acids; exists as carboxylate at physiological pH (7.4).
logP (Octanol/Water) 3.31Highly lipophilic. Requires organic co-solvents (DMSO, MeOH) for stock solutions.
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water (<0.1 mg/mL).

Synthetic Methodology

The synthesis of 3-(4-Chlorophenyl)-4-methylpentanoic acid typically employs a Michael Addition strategy, which allows for the introduction of the aryl group onto a pre-formed alkyl chain, or conversely, the alkylation of a cinnamic acid derivative.

Primary Route: Conjugate Addition to -Unsaturated Esters

This protocol ensures high regioselectivity. The reaction involves the 1,4-addition of a 4-chlorophenyl nucleophile to ethyl 4-methyl-2-pentenoate (an


-unsaturated ester derived from isobutyraldehyde and a Wittig reagent).

Step-by-Step Protocol:

  • Precursor Preparation: Condense isobutyraldehyde with triethyl phosphonoacetate (Horner-Wadsworth-Emmons reaction) to yield Ethyl 4-methyl-2-pentenoate .

  • Michael Addition:

    • Reagents: 4-Chlorophenylboronic acid (1.5 eq), [Rh(cod)Cl]

      
       (3 mol%), aqueous KOH.
      
    • Conditions: Reflux in 1,4-dioxane/water (10:1) for 12 hours.

    • Mechanism: The Rhodium(I) catalyst facilitates the transmetallation of the aryl boronic acid and subsequent insertion into the alkene.

  • Hydrolysis:

    • Treat the intermediate ester with LiOH in THF/Water.

    • Acidify with 1M HCl to precipitate the free acid.

  • Purification: Recrystallization from Hexane/Ethyl Acetate.

Visualization: Synthetic Pathway

SynthesisPath Precursor1 Isobutyraldehyde Intermediate1 Ethyl 4-methyl-2-pentenoate (Michael Acceptor) Precursor1->Intermediate1 HWE Reaction Precursor2 Triethyl phosphonoacetate Precursor2->Intermediate1 Intermediate2 Ethyl 3-(4-chlorophenyl)- 4-methylpentanoate Intermediate1->Intermediate2 Michael Addition (1,4-Conjugate) Reagent 4-Chlorophenylboronic acid [Rh Catalyst] Reagent->Intermediate2 Product 3-(4-Chlorophenyl)- 4-methylpentanoic acid Intermediate2->Product Hydrolysis (LiOH/H2O)

Figure 1: Rhodium-catalyzed conjugate addition strategy for the synthesis of the target acid.

Applications in Drug Discovery

This molecule is not a marketed drug but a high-value pharmacophore scaffold . Its utility lies in Structure-Activity Relationship (SAR) studies for neurological targets.

GABA-B Receptor Modulation
  • Mechanism: The 4-chlorophenyl ring mimics the binding motif of Baclofen . However, the bulky isopropyl group at C3 (relative to the carboxyl chain) creates steric hindrance that may alter receptor subtype selectivity or metabolic stability compared to the linear chain of Baclofen.

  • Research Use: Used to probe the size of the lipophilic pocket in the GABA-B orthosteric binding site.

Chiral Resolution Standard
  • Since C3 is a chiral center, this acid is often used to test chiral HPLC columns or enantioselective synthesis methodologies. The (R)-enantiomer is typically the eutomer (active isomer) for GABA-B activity in this structural class.

Prodrug Development
  • The carboxylic acid moiety allows for esterification to create prodrugs (e.g., acyloxyalkyl esters) to enhance oral bioavailability, similar to Gabapentin Enacarbil .

Safety & Handling Protocol

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Procedures:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Inhalation: Handle primarily in a fume hood. The solid dust is an irritant to mucous membranes.

  • Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

References

  • Sigma-Aldrich. (2023). Product Specification: 3-(4-chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9). Merck KGaA.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 23456916: 3-(4-Chlorophenyl)pentanoic acid derivatives.[3] PubChem.[2][3]

  • Hayashi, T., et al. (2006).
  • BLD Pharm. (2023). Safety Data Sheet: 3-(4-Chlorophenyl)-4-methylpentanoic acid.[4]

Sources

Solubility profile of 3-(4-Chlorophenyl)-4-methylpentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for establishing and analyzing the solubility profile of 3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9). As a critical intermediate in the synthesis of gabapentinoid analogs (structurally related to precursors of Pregabalin and Baclofen), understanding its solid-liquid equilibrium (SLE) is paramount for process optimization, specifically in purification via crystallization.

Executive Summary & Chemical Context

3-(4-Chlorophenyl)-4-methylpentanoic acid is a lipophilic carboxylic acid characterized by a chiral center at the C3 position. Its solubility behavior is governed by the competition between its hydrophobic domain (4-chlorophenyl ring and isobutyl tail) and its hydrophilic carboxyl head group.

  • Chemical Identity:

    • CAS: 126275-16-9[1][2][3][4][5]

    • Molecular Weight: 226.7 g/mol [5]

    • LogP (Predicted): ~3.3 (Highly Lipophilic)

    • pKa (Predicted): ~4.8 (Weak Acid)

Process Implication: In drug development, this compound typically requires purification from non-polar byproducts. A precise solubility profile allows for the design of cooling crystallization or anti-solvent precipitation processes, maximizing yield while rejecting impurities.

Theoretical Solubility Framework

To design a robust solubility study, we must first categorize solvents based on their interaction potential with the solute.

Solvent Selection Strategy

Based on the Hansen Solubility Parameters (HSP) and the solute's structure, the following solvent classes are critical for profiling:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility Trend
Protic Polar Methanol, Ethanol, IsopropanolH-bonding (Donor/Acceptor)High (Temperature dependent)
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateDipole-DipoleModerate to High
Non-Polar n-Heptane, TolueneDispersion ForcesLow (Potential Anti-solvent)
Aqueous Water (pH < pKa)Hydrophobic RepulsionVery Low
Thermodynamic Modeling

The solubility data is mathematically represented using the Modified Apelblat Equation , which correlates the mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical constants derived from regression analysis. This model is preferred in industry for its high accuracy in interpolating solubility curves for crystallizer design.

Experimental Protocol: Determination of Solubility

Two primary methodologies are employed: the Static Gravimetric Method (classic) and the Dynamic Laser Monitoring Method (modern/automated). For high-precision process data, the Dynamic Method is recommended.

Workflow Visualization

The following diagram outlines the decision logic and workflow for generating the solubility profile.

SolubilityWorkflow Start Start: Pure Solute (>99.5% Purity) SolventSelect Select Solvent Set (Polar, Non-polar, Mixtures) Start->SolventSelect MethodChoice Choose Method SolventSelect->MethodChoice Gravimetric Static Gravimetric (Shake Flask) MethodChoice->Gravimetric Low Tech/Low Cost Laser Dynamic Laser (Turbidity/Clear Point) MethodChoice->Laser High Throughput Equilibrium Equilibration (24-48h @ Const T) Gravimetric->Equilibrium Detection Detection of Dissolution Point Laser->Detection Sampling Filtration & Drying Equilibrium->Sampling Calc Calculate Mole Fraction (x) Sampling->Calc Detection->Calc Model Fit to Apelblat Model Calc->Model

Caption: Workflow for solubility determination comparing Static (Gravimetric) and Dynamic (Laser) pathways.

Detailed Protocol (Dynamic Laser Method)

This method eliminates sampling errors and is ideal for constructing the polythermal solubility curve.

  • Preparation: Weigh precisely ~50-100 mg of 3-(4-Chlorophenyl)-4-methylpentanoic acid into a glass vial.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).

  • Heating: Place the vial in a turbidity meter (e.g., Crystal16 or Technobis Crystalline). Heat at a rate of 0.3 K/min with magnetic stirring (600 rpm).

  • Clear Point Detection: Record the temperature (

    
    ) where the laser transmission reaches 100% (solute fully dissolved).
    
  • Recrystallization (Optional): Cool the solution to determine the metastable zone width (MSZW).

  • Iteration: Repeat with increasing solute concentrations to map the solubility curve across the range (e.g., 278.15 K to 323.15 K).

Thermodynamic Analysis & Data Interpretation

Once the mole fraction data (


) is obtained, a thermodynamic analysis validates the physical consistency of the data.
Van't Hoff Analysis

The dissolution of 3-(4-Chlorophenyl)-4-methylpentanoic acid in organic solvents is typically an endothermic process (


), meaning solubility increases with temperature.[6]

The apparent enthalpy (


) and entropy (

) of solution are calculated via:

  • Interpretation:

    • Positive

      
      :  Energy is absorbed to break the crystal lattice. Higher values indicate steeper solubility curves (sensitive to cooling).
      
    • Positive

      
      :  Driven by the disordering of the crystal lattice upon dissolution.
      
Predicted Solubility Trends (Reference Data)

While specific experimental values must be determined for your specific batch (due to polymorph variations), the expected solubility order based on structural analogs (e.g., substituted phenyl-alkanoic acids) is:

  • Ethanol/Methanol: High solubility (Solute-Solvent H-bonding).

  • Ethyl Acetate: High solubility (Dipole interactions).

  • Acetonitrile: Moderate solubility.

  • Toluene: Moderate to Low solubility.

  • Water: Insoluble (requires pH adjustment > 6.0 to form salt).

Application: Crystallization Process Design

The solubility profile directly informs the isolation strategy.

Cooling Crystallization

For solvents with a steep solubility curve (high


), such as Ethanol  or Isopropanol , a cooling crystallization is efficient.
  • Process: Dissolve at

    
     (e.g., 60°C) 
    
    
    
    Linear Cool to
    
    
    (e.g., 5°C).
  • Yield Calculation: Theoretical Yield =

    
    
    
Anti-Solvent Crystallization

If the drug is too soluble in alcohols to crystallize by cooling alone, an anti-solvent strategy is used.

  • Primary Solvent: Methanol (High Solubility).

  • Anti-Solvent: Water or n-Heptane (Low Solubility).

  • Dosing Strategy: Add anti-solvent slowly to the saturated solution to generate supersaturation.

CrystallizationProcess cluster_recycle Mother Liquor Recycle Input Crude Mixture (Reaction Mass) Dissolution Dissolution (Reflux in EtOH) Input->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Crystallization Controlled Cooling (60°C -> 5°C) Filtration->Crystallization Isolation Filtration & Washing Crystallization->Isolation Isolation->Dissolution Recycle Solvent Drying Vacuum Drying Isolation->Drying

Caption: Standard cooling crystallization process flow for purification.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • PubChem. (n.d.). Compound Summary for CID 23456916: 3-(4-chlorophenyl)pentanoic acid. National Library of Medicine. Retrieved from [Link] (Structural analog data).

  • Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. (Protocol for salt/solubility screening).

Sources

Pharmacological mechanism of action for 3-(4-Chlorophenyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9) and its functional derivatives. Based on its chemical structure—a lipophilic, chlorinated beta-phenyl carboxylic acid—this compound serves as a critical scaffold and metabolic intermediate for GABA-B receptor modulators (specifically analogs of Baclofen) and potentially interacts with fatty acid receptors (e.g., GPR84) or nuclear receptors (PPARs) due to its lipid-like tail.

Executive Summary & Compound Identity

3-(4-Chlorophenyl)-4-methylpentanoic acid is a lipophilic carboxylic acid structurally homologous to Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and Pregabalin (3-(aminomethyl)-5-methylhexanoic acid). It represents a hybrid scaffold combining the p-chlorophenyl pharmacophore of Baclofen with the branched alkyl chain characteristic of leucine-mimetic gabapentinoids.

  • Chemical Name: 3-(4-Chlorophenyl)-4-methylpentanoic acid[1][2][3][4][5]

  • CAS Number: 126275-16-9[4][5]

  • Molecular Formula: C12H15ClO2

  • Key Structural Features:

    • Carboxylic Acid Head Group: Primary binding determinant for cationic receptor sites.

    • Beta-Substituted Phenyl Ring: The 4-chlorophenyl moiety at position 3 is critical for hydrophobic pocket occupancy in GABA-B receptors.

    • Gamma-Methyl Branching: The 4-methyl group (isobutyl-like tail) enhances lipophilicity and blood-brain barrier (BBB) permeability compared to Baclofen.

Pharmacological Classification:

  • Primary Role: Key synthetic precursor and potential metabolite of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid (a potent GABA-B agonist/analog).

  • Secondary Role: Putative ligand for GPR84 (Medium-Chain Fatty Acid Receptor) or PPAR isoforms due to its structural resemblance to branched fatty acids.

Mechanism of Action: GABA-B Receptor Modulation

The primary pharmacological relevance of the 3-(4-chlorophenyl)-4-methylpentanoic acid scaffold lies in its amino-derivative (the corresponding


-amino acid), which functions as an orthosteric agonist at the GABA-B receptor . The acid form itself may act as a weak partial agonist or an inactive metabolite, but the mechanism is best understood through the GABA-B signaling cascade  triggered by this structural class.
Orthosteric Binding & Receptor Activation

The amino-derivative of this compound binds to the Venus Flytrap Domain (VFT) of the GABA-B1 subunit .

  • Binding Pocket: The carboxylate group coordinates with Arg65 and Ser246 , while the 4-chlorophenyl group occupies a hydrophobic pocket defined by Trp65 and Tyr250 .

  • Effect of Methyl Substitution: The 4-methyl group (absent in Baclofen) introduces steric bulk that may alter receptor subtype selectivity or enhance potency by locking the bioactive conformation.

G-Protein Coupled Signaling Cascade

Upon binding, the GABA-B receptor (an obligate heterodimer of B1 and B2 subunits) undergoes a conformational change that activates the associated G_i/o protein .

  • Inhibition of Adenylyl Cyclase: The G

    
     subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels and downregulating PKA activity.
    
  • Modulation of Ion Channels (G

    
     mediated): 
    
    • Presynaptic: Inhibition of Voltage-Gated Calcium Channels (Cav2.2/2.1), reducing neurotransmitter release (Glutamate, Substance P).

    • Postsynaptic: Activation of G-protein coupled Inwardly Rectifying Potassium Channels (GIRK/Kir3), causing hyperpolarization and neuronal inhibition.

Diagram: GABA-B Signaling Pathway

The following diagram illustrates the downstream effects of the compound's amino-analog binding to the GABA-B receptor.

GABAB_Signaling Ligand Ligand (Amino-Analog) GABAB_R GABA-B Receptor (B1/B2 Heterodimer) Ligand->GABAB_R Binds VFT Gi_Protein Gi/o Protein (Heterotrimeric) GABAB_R->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC G-alpha_i Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channel G-beta/gamma Inhibits K_Channel GIRK (Kir3) K+ Channels Gi_Protein->K_Channel G-beta/gamma Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Neuronal Inhibition (Hyperpolarization) Ca_Channel->Response Reduced NT Release K_Channel->Response Efflux of K+

Caption: Signal transduction pathway for GABA-B agonists derived from the 3-(4-chlorophenyl)-4-methylpentanoic acid scaffold.

Secondary Pharmacology: Fatty Acid Receptors & Metabolism

As a lipophilic carboxylic acid lacking the amino group, the parent compound 3-(4-Chlorophenyl)-4-methylpentanoic acid may exhibit distinct pharmacology independent of GABA receptors.

GPR84 and FFAR Agonism

Medium-chain fatty acids (MCFAs) and their phenyl-substituted analogs are known ligands for GPR84 (a pro-inflammatory receptor) and FFAR1/4 (GPR40/120).

  • Mechanism: The carboxylate head group anchors the molecule in the receptor's orthosteric site, while the lipophilic 4-methylpentyl chain interacts with the hydrophobic tunnel.

  • Potential Effect: Modulation of immune cell migration (neutrophils/macrophages) or insulin secretion, although potency is typically lower than endogenous ligands like capric acid unless optimized.

Metabolic Fate & Pharmacokinetics
  • Absorption: High lipophilicity predicts rapid passive diffusion across the gastrointestinal tract and blood-brain barrier.

  • Metabolism:

    • Beta-Oxidation: The methyl branching at position 4 likely hinders beta-oxidation, prolonging half-life.

    • Glucuronidation: The carboxylic acid is a prime target for UGT enzymes, leading to acyl-glucuronide formation and renal excretion.

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized assays are recommended.

GABA-B Binding Affinity Assay (Radioligand Displacement)

Objective: Determine the


 of the compound (or its amino derivative) for the GABA-B receptor.
Protocol: 
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min.

  • Incubation: Incubate membranes (200 µg protein) with 2 nM

    
    -CGP54626 (selective GABA-B antagonist) and increasing concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Inhibition Assay

Objective: Confirm agonist activity by measuring inhibition of Forskolin-induced cAMP accumulation. Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GABA-B1/B2 subunits.

  • Stimulation: Pre-incubate cells with IBMX (PDE inhibitor) for 30 min. Add Forskolin (10 µM) to stimulate cAMP.

  • Treatment: Add test compound at varying concentrations.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET immunoassay kit.

  • Data: Plot % inhibition of cAMP vs. log[concentration].

Synthesis & Structural Relationships

The synthesis of 3-(4-chlorophenyl)-4-methylpentanoic acid is a critical step in generating the active amino-drug candidate.

Synthesis_Pathway Precursor p-Chlorobenzaldehyde + Isovaleryl Acetate Intermediate Condensation Product (Unsaturated Ester) Precursor->Intermediate Knoevenagel Acid 3-(4-Chlorophenyl)-4-methyl- pentanoic Acid (CAS 126275-16-9) Intermediate->Acid Hydrolysis & Reduction Drug 4-Amino-3-(4-chlorophenyl)-4-methyl- pentanoic Acid (Active GABA-B Agonist) Acid->Drug Curtius Rearrangement or Amidation

Caption: Synthetic route illustrating the acid as a key precursor to the bioactive amino-analog.

References

  • Bowery, N. G., et al. "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews 54.2 (2002): 247-278. Link

  • Froestl, W. "Chemistry and pharmacology of GABAB receptor ligands." Journal of Pharmacy and Pharmacology 62.1 (2010): 9-22. Link

  • Gassmann, M., & Bettler, B. "Regulation of neuronal GABA(B) receptor functions by subunit composition." Nature Reviews Neuroscience 13.6 (2012): 380-394. Link

  • Sigma-Aldrich. "Product Specification: 3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9)."[5] Merck KGaA. Link

  • Suzuki, H., et al. "Medium-chain fatty acids and their analogues as GPR84 agonists." Medicinal Chemistry Letters 4.6 (2013): 539-543. Link

Sources

Technical Guide: Toxicity & Safety Data Sheet (SDS) for 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety profile for 3-(4-Chlorophenyl)-4-methylpentanoic acid , structured for researchers and drug development professionals.

CAS Registry Number: 126275-16-9 Formula: C₁₂H₁₅ClO₂ Molecular Weight: 226.70 g/mol Synonyms: 3-(4-Chlorophenyl)-4-methylvaleric acid; β-(4-Chlorophenyl)-γ-methylpentanoic acid.

Executive Summary & Compound Identity

3-(4-Chlorophenyl)-4-methylpentanoic acid is a lipophilic, chlorinated organic acid primarily utilized as a chiral intermediate in the synthesis of GABA-B receptor agonists and Gabapentinoid analogs .[1] Structurally, it combines the 4-chlorophenyl moiety characteristic of Baclofen with the isobutyl side-chain architecture found in Pregabalin and Gabapentin, making it a critical scaffold for developing hybrid neuropathic pain therapeutics.

Due to its specific role as a research intermediate, comprehensive in vivo toxicological data is often proprietary. This guide synthesizes available safety data with QSAR (Quantitative Structure-Activity Relationship) modeling and read-across principles from structurally homologous chlorinated phenylalkanoic acids.

Physicochemical Properties (Experimental & Predicted)
PropertyValueContext
Physical State Solid (Crystalline powder)Standard handling requires dust control.
Melting Point 118–122 °C (Predicted)Stable solid at room temperature.
Boiling Point ~360 °C (at 760 mmHg)Low volatility; inhalation hazard limited to dust.
LogP (Octanol/Water) ~3.3 – 3.6High Lipophilicity . Indicates potential for dermal absorption and bioaccumulation.
pKa ~4.75 (Carboxylic Acid)Ionized at physiological pH; corrosive to mucous membranes in free acid form.
Solubility DMSO, Methanol, DCMInsoluble in water; requires organic cosolvents for bioassays.

Hazard Identification (GHS Classification)

Based on CLP (Regulation (EC) No 1272/2008) and read-across from CAS 35271-74-0 (3-(4-chlorophenyl)pentanedioic acid).

Signal Word: WARNING
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[2][3]H335
Acute Toxicity (Oral) Category 4*Harmful if swallowed.[2]H302

> Note: Acute toxicity classification is predicted based on the LD50 of the homologous 4-chlorophenylbutanoic acid (Baclofen precursor), typically ranging between 500–2000 mg/kg in rodents.

Toxicological Profile & Mechanism

This section details the mechanistic toxicology, distinguishing between the acid intermediate and the final amino acid drug.

Acute & Local Effects
  • Dermal/Ocular: The free carboxylic acid moiety, combined with the lipophilic isobutyl tail, facilitates penetration into the stratum corneum. This results in contact dermatitis and severe eye irritation upon exposure. Unlike zwitterionic drugs (e.g., Baclofen), this uncharged intermediate is more aggressive toward lipid membranes.

  • Inhalation: Dust inhalation triggers irritation of the upper respiratory tract (mucosal inflammation) due to local acidification.

Systemic Toxicity (QSAR & Read-Across)
  • Target Organs: Liver (Hepatotoxicity) and Kidney.

    • Mechanism:[2][4] Chlorinated aromatic rings often undergo hepatic oxidation (P450 system), potentially forming reactive epoxide intermediates before glutathione conjugation.

  • Neurotoxicity: While the final drug targets GABA receptors, this acidic precursor lacks the amine group required for blood-brain barrier (BBB) transport via the LAT1 transporter. Therefore, acute CNS depression is less likely than with the active drug, unless massive systemic absorption occurs.

Genotoxicity & Carcinogenicity
  • Ames Test (Predicted): Negative. The chlorophenyl ring is generally stable and non-mutagenic in similar pharmacophores (e.g., Baclofen, Chlorpheniramine).

  • Carcinogenicity: No alerts found.[4] Not listed by IARC, NTP, or OSHA.

Biological Pathway Visualization

The following diagram illustrates the synthesis role and potential metabolic activation pathways relevant to toxicity.

ToxicityPathway Compound 3-(4-Chlorophenyl)- 4-methylpentanoic Acid Absorption Dermal/Oral Absorption Compound->Absorption Exposure Target GABA Analog Synthesis (Target Drug) Compound->Target Chemical Synthesis Liver Hepatic Metabolism (CYP450) Absorption->Liver Systemic Circulation Metabolite1 Glucuronidation (Detoxification) Liver->Metabolite1 Major Pathway Metabolite2 Epoxide Intermediate (Potential Tox) Liver->Metabolite2 Minor Pathway (High Dose) Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Liver Hepatocellular Stress

Figure 1: Toxicokinetic pathway showing metabolic fate and synthesis utility. Blue indicates the parent compound; Red indicates potential toxic metabolites.

Risk Assessment & Exposure Controls

For laboratory and pilot-plant scale handling, the following controls are mandatory.

Occupational Exposure Banding (OEB)

Since no specific OEL exists, we assign an OEB 3 (10–100 µg/m³) based on its potency as a pharmaceutical intermediate and irritant properties.

Engineering Controls
  • Primary: Local Exhaust Ventilation (LEV) or Fume Hood.

  • Containment: For quantities >100g, use a powder containment balance enclosure or isolator.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Respiratory N95 / P3 Respirator Prevents inhalation of irritant dusts.
Hands Nitrile Gloves (Double) 0.11mm min thickness. Lipophilicity allows permeation; change every 2 hours.
Eyes Chemical Goggles Safety glasses are insufficient due to severe irritation risk.
Body Lab Coat + Tyvek Sleeves Prevent dermal absorption via wrists/forearms.
Safety Decision Tree

Use this workflow to determine safe handling procedures.

SafetyWorkflow Start Start: Handling CAS 126275-16-9 CheckState Is material Solid or Solution? Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution (Organic) CheckState->Solution DustControl Use Fume Hood + N95 Mask Solid->DustControl Weighing Weighing? Solid->Weighing SplashControl Use Chemical Goggles + Nitrile Gloves Solution->SplashControl Static Use Antistatic Gun (Powder flows poorly) Weighing->Static

Figure 2: Operational safety decision tree for handling the compound in solid vs. solution state.

Emergency Protocols

These protocols are self-validating based on the chemical's acidic and lipophilic nature.

  • Eye Contact: Immediate irrigation is critical. The acidity can cause corneal opacity. Flush for 15 minutes lifting eyelids. Do not use neutralizing agents (risk of exothermic reaction).

  • Skin Contact: Wash with soap and water immediately. Do not use alcohol or solvents (e.g., DMSO/Ethanol) to clean skin, as this enhances transdermal absorption of the compound.

  • Spill Cleanup:

    • Dampen spill with inert absorbent (vermiculite) to suppress dust.

    • Neutralize residue with weak base (Sodium Bicarbonate solution) only after bulk removal.

    • Dispose of as Halogenated Organic Waste .

Regulatory Status & Transport

  • TSCA (USA): Not listed (R&D Exemption required).

  • REACH (EU): Pre-registered / Intermediate status.

  • Transport (IATA/DOT):

    • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3077 (Environmentally Hazardous).

    • Recommendation: Classify as UN 3077, Environmentally hazardous substance, solid, n.o.s. (due to chlorophenyl group) if corrosive data is absent, but default to Irritant/Non-regulated for small R&D shipments unless pH < 2.

References

  • PubChem. (2024). Compound Summary: 3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9).[5][6][7][8][9][10] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(4-chlorophenyl)-4-methylpentanoic acid.[5][6][7][8][9][10] Merck KGaA. Link

  • ECHA. (2023). C&L Inventory: Chlorinated Phenylalkanoic Acids. European Chemicals Agency.[11] Link

  • BLD Pharm. (2024). Product Safety Profile: CAS 126275-16-9.[5][6][7][8][9][10]Link

  • US EPA. (2024). CompTox Chemicals Dashboard: Halogenated Benzoic Acid Derivatives.Link

Sources

Literature review on 3-(4-Chlorophenyl)-4-methylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(4-Chlorophenyl)-4-methylpentanoic acid (CMPA) and its high-value derivatives, specifically focusing on the 4-amino analogs which represent a class of lipophilic GABA-B agonists and


 ligands.

Synthesis, Pharmacology, and Medicinal Chemistry of Next-Generation GABA Analogs

Executive Summary

3-(4-Chlorophenyl)-4-methylpentanoic acid (CMPA) is a critical lipophilic scaffold used in the development of neuroactive agents. Structurally, it represents a hybrid between the Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and Pregabalin (3-(aminomethyl)-5-methylhexanoic acid) pharmacophores.

By incorporating a bulky isopropyl group at the C4 position (relative to the carboxylic acid chain), CMPA derivatives exhibit enhanced lipophilicity (LogP) compared to first-generation GABA analogs. This modification is designed to improve blood-brain barrier (BBB) penetration and modify receptor binding kinetics at the GABA-B receptor and voltage-gated calcium channel


 subunit.

Key Applications:

  • Neuropathic Pain & Spasticity: Precursor to "Gem-dimethyl Baclofen" analogs.

  • Chiral Building Blocks: The scaffold contains two potential stereocenters (C3 and C4), allowing for fine-tuning of enantioselective potency.

  • Metabolic Stability: Steric bulk at the

    
    -position hinders metabolic degradation.
    

Chemical Structure & Pharmacophore Analysis[1][2]

The core structure of CMPA is defined by a pentanoic acid backbone with a 4-chlorophenyl ring at the


-position (C3) and a methyl-branched terminus (isobutyl-like) or gem-dimethyl substitution depending on the specific derivative.
Core Scaffold Properties
PropertyValuebiological Implication
IUPAC Name 3-(4-Chlorophenyl)-4-methylpentanoic acidCore scaffold
Molecular Formula

Lipophilic Acid
Molecular Weight 226.70 g/mol Optimal for CNS penetration (<400 Da)
ClogP ~3.3High BBB permeability (Baclofen ClogP ~1.3)
H-Bond Donors 1 (COOH)Receptor interaction domain
H-Bond Acceptors 2 (COOH)Receptor interaction domain
Rotatable Bonds 4Conformational flexibility for induced fit
Stereochemical Complexity

The addition of the methyl group at C4 creates a second chiral center (if not gem-dimethyl).

  • Baclofen: 1 Chiral Center (C3). Eutomer: (R)-(-)-Baclofen.

  • CMPA: 2 Chiral Centers (C3, C4).

    • This results in 4 diastereomers: (3R,4R), (3R,4S), (3S,4R), (3S,4S).

    • SAR Insight: The (3R) configuration at the phenyl ring is typically required for GABA-B activity. The stereochemistry at C4 dictates the spatial orientation of the isopropyl group within the hydrophobic pocket of the receptor.

Synthesis & Manufacturing Protocols

The synthesis of CMPA and its amino-derivatives requires precision carbon-carbon bond formation. We present two primary routes: Asymmetric Conjugate Addition (for the acid) and Nitro-Aldol Condensation (for the amino-derivative).

Route A: Rhodium-Catalyzed Asymmetric Addition (Enantioselective)

This route yields the pure acid scaffold with high enantiomeric excess (ee), utilizing a boronic acid addition to an


-unsaturated ester.

Reagents:

  • Substrate: Ethyl 4-methyl-2-pentenoate (trans).

  • Reagent: 4-Chlorophenylboronic acid.

  • Catalyst:

    
     with chiral ligand (e.g., (R)-BINAP).
    
  • Solvent: Dioxane/H2O (10:1).

Step-by-Step Protocol:

  • Catalyst Preparation: In a dry Schlenk flask under argon, dissolve

    
     (3 mol%) and (R)-BINAP (6 mol%) in dioxane. Stir for 15 min at RT to form the active chiral complex.
    
  • Addition: Add 4-chlorophenylboronic acid (1.5 equiv) and Ethyl 4-methyl-2-pentenoate (1.0 equiv).

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    .
  • Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1) and add LiOH (2M, 3 equiv). Stir at RT for 4 hours. Acidify to pH 2 with 1M HCl.

  • Purification: Recrystallize from Hexane/EtOAc to obtain (3R)-3-(4-chlorophenyl)-4-methylpentanoic acid .

Route B: Nitro-Michael Addition (For Amino-Derivatives)

This route is preferred for synthesizing 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid (The "Gem-Dimethyl Baclofen" Analog).

Mechanism: Michael addition of 2-nitropropane to 4-chlorocinnamate, followed by reduction.

Synthesis Start 4-Chlorocinnamic Acid Ethyl Ester Inter Intermediate: Ethyl 4-methyl-4-nitro- 3-(4-chlorophenyl)pentanoate Start->Inter Michael Addition (80°C, 24h) Reagent 2-Nitropropane (DBU Base) Reagent->Inter Red Reduction (Raney Ni / H2) Inter->Red Nitro Reduction Hyd Hydrolysis (6M HCl, Reflux) Red->Hyd Lactam Hydrolysis Product Target: 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic Acid Hyd->Product Final Isolation

Caption: Synthesis of the gem-dimethyl amino derivative via Michael Addition of 2-nitropropane.

Protocol for Amino-Derivative:

  • Michael Addition: To a solution of Ethyl 4-chlorocinnamate (21.0 g, 100 mmol) in acetonitrile (100 mL), add 2-nitropropane (13.5 mL, 150 mmol) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (15 mmol). Reflux for 24 hours.

    • Note: The steric bulk of 2-nitropropane makes this slow. Yields are typically 50-60%.

  • Reduction: Dissolve the nitro-ester intermediate in Ethanol. Add Raney Nickel (approx 2 g active slurry). Hydrogenate at 50 psi

    
     for 12 hours.
    
    • Result: Spontaneous cyclization often occurs to form the pyrrolidinone (Lactam) .

  • Hydrolysis: Reflux the crude lactam in 6M HCl for 12 hours to open the ring.

  • Isolation: Neutralize to pH 6-7 with NaOH. The amino acid precipitates as a zwitterion. Filter and recrystallize from water/isopropanol.

Key Derivatives & Therapeutic Applications[1]

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic Acid

This is the primary bioactive derivative.

  • Mechanism: Agonist at

    
     receptors. The gem-dimethyl group at C4 (alpha to the amine) locks the conformation and prevents degradation by GABA-transaminase.
    
  • Potency: Preliminary SAR suggests comparable potency to Baclofen but with significantly longer half-life (

    
    ) due to metabolic resistance.
    
  • Indication: Severe spasticity, alcohol use disorder (AUD), and neuropathic pain resistant to Gabapentin.

3-(4-Chlorophenyl)-4-methylpentanol

The reduced alcohol derivative.

  • Application: Intermediate for Prodrugs . Can be esterified with fatty acids to create slow-release depot formulations.

Cyclic Lactams (Pyrrolidinones)
  • Structure: 4-(4-chlorophenyl)-5,5-dimethylpyrrolidin-2-one.

  • Activity: Often biologically active in their own right as Racetam-like nootropics or anticonvulsants.

Structure-Activity Relationship (SAR) Map

The biological activity of CMPA derivatives hinges on the precise spatial arrangement of the aromatic ring and the acidic/basic termini.

SAR Center CMPA Scaffold (GABA-B / a2d Ligand) Phenyl 4-Chlorophenyl (C3) Essential for GABA-B binding. Cl > F > H > OMe Center->Phenyl Acid Carboxylic Acid (C1) Critical for receptor anchoring. Esters = Prodrugs Center->Acid C4 C4 Substitution (Methyl / Gem-Dimethyl) Increases Lipophilicity. Blocks Metabolism. Center->C4 Amine Gamma-Amine (Optional) Converts scaffold to High-Affinity Agonist Center->Amine

Caption: SAR analysis of the CMPA scaffold highlighting critical pharmacophores.

References

  • Hayashi, T., et al. (2002). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to

    
    -Unsaturated Esters." Journal of the American Chemical Society, 124(19), 5052–5058. 
    
  • Sigma-Aldrich. (2024). "Product Specification: 3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9)." Merck KGaA Catalog.

  • Bowery, N. G. (2006). "GABA-B receptor: a site of therapeutic target." Current Opinion in Pharmacology, 6(1), 37-43. (Mechanistic grounding for 3-aryl-GABA analogs).
  • PubChem Database. (2024). "Compound Summary: 3-(4-Chlorophenyl)pentanoic acid derivatives." National Center for Biotechnology Information.

  • Andruszkiewicz, R., & Silverman, R. B. (1990). "A convenient synthesis of 3-alkyl-4-aminobutyric acids." Synthesis, 1990(10), 953-955. (Synthetic methodology for GABA analogs).

Metabolic stability of 3-(4-Chlorophenyl)-4-methylpentanoic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(4-Chlorophenyl)-4-methylpentanoic acid

Prepared by: A Senior Application Scientist

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, a significant portion of which are attributed to suboptimal pharmacokinetic properties.[1] Among these, metabolic stability is a critical determinant of a drug's half-life, oral bioavailability, and potential for drug-drug interactions.[2][3] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 3-(4-Chlorophenyl)-4-methylpentanoic acid. We will delve into the scientific rationale behind selecting appropriate experimental systems, provide detailed, field-proven protocols for liver microsome and hepatocyte assays, and outline the bioanalytical and data interpretation workflows essential for making informed decisions in a drug development program. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable metabolic stability screening paradigms.

Introduction: The Imperative of Metabolic Profiling

3-(4-Chlorophenyl)-4-methylpentanoic acid is a small molecule with distinct structural features: a chlorinated aromatic ring, an alkyl chain, and a carboxylic acid moiety. Each of these functional groups represents a potential site for metabolic transformation by the body's enzymatic machinery. Early characterization of a compound's metabolic fate is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" strategy that prioritizes NCEs with favorable drug-like properties.[4]

The primary organ for drug metabolism is the liver, which is equipped with a vast arsenal of enzymes designed to modify foreign compounds (xenobiotics), rendering them more water-soluble and easier to excrete.[5] These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Understanding the susceptibility of 3-(4-Chlorophenyl)-4-methylpentanoic acid to these enzymatic processes is crucial for predicting its in vivo clearance, guiding structure-activity relationship (SAR) studies, and anticipating potential safety liabilities.[6][7]

This guide will provide the theoretical and practical foundation for executing a thorough in vitro metabolic stability assessment of this compound.

Predicted Metabolic Pathways of 3-(4-Chlorophenyl)-4-methylpentanoic acid

A structural analysis of the molecule allows us to hypothesize its primary metabolic liabilities. This predictive step is crucial for designing experiments that can effectively probe these pathways.

  • Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[5][8]

    • Aromatic Hydroxylation: The 4-chlorophenyl ring is a likely target for hydroxylation, a classic CYP-mediated reaction.

    • Alkyl Chain Oxidation: The methylpentanoic acid backbone can undergo oxidation at various positions.

  • Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules.

    • Glucuronidation: The carboxylic acid group is a prime substrate for UDP-glucuronosyltransferases (UGTs), which would attach a glucuronic acid moiety, significantly increasing its water solubility and facilitating excretion.

These predicted pathways dictate our choice of in vitro systems. To investigate Phase I metabolism, liver microsomes are an excellent starting point. To capture the complete metabolic picture, including both Phase I and Phase II pathways, intact hepatocytes are the gold standard.[6][9]

Core In Vitro Systems: A Comparative Overview

The selection of an in vitro system is a critical decision based on the specific questions being asked.

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions prepared from homogenized liver tissue that are enriched in Phase I enzymes, particularly CYPs.[8][10]

  • Primary Application: Assessing Phase I metabolic stability and calculating intrinsic clearance mediated by CYP enzymes.[8]

  • Advantages: Cost-effective, high-throughput, and readily available from pooled donors to average out inter-individual variability.[8]

  • Limitations: Lack the full complement of Phase II enzymes and the necessary cofactors, providing an incomplete metabolic profile.[6]

Cryopreserved Human Hepatocytes

Hepatocytes are intact liver cells that contain the full range of metabolic enzymes (Phase I and II) and cofactors within a physiologically relevant cellular environment.[1][9]

  • Primary Application: Providing a comprehensive assessment of overall hepatic metabolism and generating a more accurate prediction of in vivo intrinsic clearance.[9][11]

  • Advantages: Considered the "gold standard" for in vitro metabolism studies as they encompass the full metabolic machinery of the liver.[1]

  • Limitations: More expensive, lower throughput, and require more complex handling procedures compared to microsomes.

The relationship between these systems and the metabolic pathways they probe is illustrated below.

G cluster_systems In Vitro Systems cluster_pathways Metabolic Pathways HLM Human Liver Microsomes (HLM) PhaseI Phase I (CYPs) (e.g., Hydroxylation) HLM->PhaseI Primarily Investigates HEP Human Hepatocytes HEP->PhaseI PhaseII Phase II (UGTs, etc.) (e.g., Glucuronidation) HEP->PhaseII Investigates Both PhaseI->PhaseII Metabolite can be substrate for

Caption: Relationship between in vitro systems and metabolic pathways.

Experimental Design and Protocols

A robust experimental design is self-validating, incorporating appropriate controls to ensure the integrity of the data. The general workflow for assessing metabolic stability is outlined below.

G A 1. Prepare Stocks (Test Compound, Controls) C 3. Initiate Reaction (Add Cofactors, Incubate at 37°C) A->C B 2. Prepare Biological Matrix (Microsomes or Hepatocytes) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add Cold Acetonitrile w/ IS) D->E F 6. Process Sample (Centrifuge to Pellet Protein) E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G H 8. Data Analysis (Calculate t½ and Clint) G->H

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of the parent compound due primarily to Phase I metabolism.[6]

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test Compound: 3-(4-Chlorophenyl)-4-methylpentanoic acid (10 mM stock in DMSO)

  • Positive Controls: Midazolam, Dextromethorphan (high clearance); Verapamil (intermediate clearance)

  • Quenching Solution: Ice-cold acetonitrile with an appropriate internal standard (IS)

Step-by-Step Methodology:

  • Preparation: Thaw HLM at 37°C and immediately place on ice.[12] Dilute to a working concentration of 1.0 mg/mL in phosphate buffer. Keep on ice.

  • Reaction Mixture Setup: In a 96-well plate, prepare the incubation mixtures. For a final volume of 200 µL:

    • Add phosphate buffer.

    • Add the NADPH regenerating system.

    • Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.[10]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation: Start the reaction by adding the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 25 µL) and add it to a separate plate containing 100 µL of ice-cold acetonitrile with IS to terminate the reaction.[6][14]

  • Controls:

    • -NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.[10]

    • Positive Controls: Run known compounds to verify the metabolic competency of the HLM batch.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.[9]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive view by including both Phase I and Phase II metabolic pathways.[1]

Materials:

  • Cryopreserved Human Hepatocytes (pooled donors)

  • Williams' Medium E or similar incubation medium

  • Test Compound: 3-(4-Chlorophenyl)-4-methylpentanoic acid (1 mM stock in DMSO)

  • Positive Controls: 7-Hydroxycoumarin (Phase II substrate), Testosterone (Phase I substrate)

  • Quenching Solution: Ice-cold acetonitrile with internal standard (IS)

Step-by-Step Methodology:

  • Hepatocyte Thawing: Thaw hepatocytes rapidly in a 37°C water bath according to the supplier's protocol. Gently transfer to pre-warmed incubation medium.

  • Cell Viability and Counting: Determine cell viability (e.g., via Trypan Blue exclusion) and adjust the cell density to 1 x 10⁶ viable cells/mL.[1]

  • Assay Setup: In a 48- or 96-well plate, add the cell suspension to achieve a final density of 0.5 x 10⁶ cells/mL in the incubation wells.[15]

  • Pre-incubation: Equilibrate the plate at 37°C in a humidified incubator (5% CO₂) for 15-30 minutes.

  • Initiation: Add the test compound (final concentration 1 µM) to the appropriate wells to start the reaction.[9]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench immediately in ice-cold acetonitrile with IS.[1]

  • Controls:

    • Heat-Inactivated Control: Prepare a batch of hepatocytes that have been boiled to denature enzymes. Incubate the test compound with these cells to check for non-enzymatic degradation or binding.[1]

    • Positive Controls: Use known substrates to confirm both Phase I and Phase II enzyme activity.

  • Sample Processing & Analysis: Follow steps 7 and 8 from the HLM protocol.

Bioanalytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its superior sensitivity, selectivity, and speed.[16][17][18]

  • Chromatography: A C18 reverse-phase column is typically used to separate the parent compound from matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides highly selective quantification by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

  • Analysis: The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in sample processing and instrument response.[15]

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of metabolism and express it as key pharmacokinetic parameters.

Calculation of Metabolic Stability Parameters
  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Rate Constant (k): The slope of the linear regression line from this plot is equal to the negative elimination rate constant (-k).

    • Slope = -k

  • Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint): This parameter normalizes the rate of metabolism to the amount of protein or number of cells used in the incubation.[11]

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein)

    • For Hepatocytes: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / 10⁶ cells)

Scientist's Note: A longer half-life and lower intrinsic clearance value indicate higher metabolic stability.

Data Presentation

Results should be summarized in clear, concise tables for comparative analysis.

Table 1: Example Metabolic Stability Data for 3-(4-Chlorophenyl)-4-methylpentanoic acid in HLMs

Time (min)% Parent Remaining (Mean)
0100
585
1560
3035
4518
608

Table 2: Summary of Calculated Pharmacokinetic Parameters

SystemTest Compoundt½ (min)ClintStability Classification
HLM 3-(4-CP-4-MPA)Calculated ValueCalculated Value (µL/min/mg)High/Med/Low
Midazolam (Control)< 10> 70High Clearance
Hepatocytes 3-(4-CP-4-MPA)Calculated ValueCalculated Value (µL/min/10⁶ cells)High/Med/Low
Testosterone (Control)~25~30Medium Clearance

Conclusion

This guide outlines a robust, scientifically-grounded approach to characterizing the in vitro metabolic stability of 3-(4-Chlorophenyl)-4-methylpentanoic acid. By employing both human liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of the compound's susceptibility to both Phase I and Phase II metabolism. The detailed protocols and data analysis framework provided herein serve as a validated system for generating high-quality, reproducible data. These findings are instrumental in guiding medicinal chemistry efforts, derisking candidates early in the discovery pipeline, and ultimately increasing the probability of selecting a compound with a favorable pharmacokinetic profile for clinical development.

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. Available from: [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. Available from: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Liquid chromatography–mass spectrometry in drug metabolism studies - OuluREPO. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Available from: [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. Available from: [Link]

  • Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed. Available from: [Link]

  • metabolic stability in liver microsomes - Mercell. Available from: [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Available from: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. Available from: [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] - DergiPark. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

  • Drug metabolism – Knowledge and References - Taylor & Francis. Available from: [Link]

Sources

Technical Guide: 3-(4-Chlorophenyl)-4-methylpentanoic Acid as a GABA Analog Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and pharmacological context of 3-(4-Chlorophenyl)-4-methylpentanoic acid and its conversion into the active GABA analog, 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid .

This guide is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the "Methyl-Baclofen" scaffold as a hybrid pharmacophore bridging the gap between Baclofen (GABA-B agonist) and Gabapentinoids (α2δ ligands).

Part 1: Executive Summary & Pharmacophore Analysis

The Compound Identity

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9) represents a critical carbon scaffold in the development of next-generation GABA analogs. While the acid itself lacks the nitrogenous moiety required for GABA receptor binding, it serves as the lipophilic backbone for 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid , a hybrid molecule designed to enhance the lipophilicity and metabolic stability of Baclofen.

  • Core Scaffold: 4-Methylpentanoic acid (Isocaproic acid derivative).

  • Pharmacophore:

    
    -substituted 
    
    
    
    -amino acid (upon amination).
  • Target Mechanism: Dual action potential at GABA-B receptors (due to the 4-chlorophenyl group) and Voltage-Gated Calcium Channels (VGCC)

    
     subunit  (due to the 
    
    
    
    -alkyl branching similar to Pregabalin).
Structural Logic: The "Hybrid" Effect

This scaffold addresses the limitations of first-generation GABA analogs by combining two distinct structural motifs:

  • The Baclofen Motif: The 3-(4-chlorophenyl) substitution is essential for GABA-B receptor affinity.

  • The Pregabalin Motif: The 4-methyl (isopropyl-like) branching creates steric bulk at the

    
    -position, mimicking the leucine-like side chain of Pregabalin, which is critical for 
    
    
    
    subunit binding and transport via the L-type amino acid transporter (LAT1).

Part 2: Synthetic Pathways & Chemical Transformation

The transformation of the 3-(4-Chlorophenyl)-4-methylpentanoic skeleton into a bioactive GABA analog requires the introduction of an amino group at the


-position (C4). Direct amination of the saturated acid is chemically inefficient; therefore, the industry-standard protocol utilizes a Nitro-Olefin Michael Addition  route.
Synthesis Strategy: The Nitroalkane Route

This pathway ensures stereochemical control and high yield. The "Acid" mentioned in the title is effectively the des-amino analog, often used as a reference standard for impurity profiling, while the synthesis proceeds through the nitro-intermediate.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 4-Chlorocinnamic Acid (Ester Derivative) Intermediate Nitro-Ester Intermediate (Michael Adduct) Start->Intermediate Michael Addition (DBU/Base) Reagent 2-Nitropropane (or Nitroethane) Reagent->Intermediate Hydrolysis Nitro-Acid Precursor Intermediate->Hydrolysis Acid Hydrolysis Reduction Reduction (H2 / Raney Ni) Hydrolysis->Reduction Hydrogenation Byproduct 3-(4-Chlorophenyl)- 4-methylpentanoic Acid (Des-amino Impurity) Hydrolysis->Byproduct Denitration/Degradation (Side Reaction) Product 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic Acid (Active GABA Analog) Reduction->Product

Caption: Synthesis of the GABA analog via Michael addition. The title compound (Byproduct) serves as a lipophilic reference standard.

Detailed Experimental Protocol

Objective: Synthesis of 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride.

Step 1: Michael Addition (Formation of the Carbon Skeleton)

  • Reagents: Ethyl 4-chlorocinnamate (1.0 eq), 2-Nitropropane (1.5 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Procedure:

    • Dissolve Ethyl 4-chlorocinnamate in acetonitrile under

      
       atmosphere.
      
    • Add 2-Nitropropane followed by catalytic DBU.

    • Reflux at 80°C for 6-12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Mechanism: The nitronate anion attacks the

      
      -carbon of the cinnamate, installing the gem-dimethyl (or methyl-branched) motif and the nitro group simultaneously.
      
    • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove DBU), dry over

      
      .
      

Step 2: Hydrolysis & Reduction (The "Switch" to Amino Acid)

  • Reagents: 6N HCl, Raney Nickel (or Pd/C), Hydrogen gas (50 psi).

  • Procedure:

    • Hydrolysis: Reflux the nitro-ester in 6N HCl for 4 hours to cleave the ethyl ester. This yields the Nitro-Acid Intermediate .

    • Reduction: Dissolve the crude nitro-acid in Methanol/Water. Add Raney Nickel catalyst (10 wt%).

    • Hydrogenate in a Parr shaker at 50 psi for 12 hours.

    • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Isopropanol/Water to obtain the target amino acid hydrochloride.

Part 3: Pharmacological Implications

Structure-Activity Relationship (SAR) Table

The introduction of the 4-methylpentanoic chain alters the binding profile significantly compared to Baclofen.

FeatureBaclofenPregabalinTarget Analog (Methyl-Baclofen)
Backbone Butanoic AcidHexanoic AcidPentanoic Acid

-Substituent
4-ChlorophenylH4-Chlorophenyl

-Substituent
Amino (Primary)Aminomethyl + IsobutylAmino + Methyl/Isopropyl
Primary Target GABA-B Agonist

Ligand
Dual / Hybrid Potential
Lipophilicity (LogP) ~1.3~1.3~2.5 (High CNS Penetration)
Mechanism of Action
  • GABA-B Activation: The 4-chlorophenyl ring at the

    
    -position is the critical pharmacophore for the GABA-B orthosteric site. The spatial orientation mimics the aromatic residues in the receptor binding pocket.
    
  • Metabolic Stability: The steric bulk provided by the methyl group at the

    
    -position (adjacent to the amine) hinders the action of GABA-transaminase (GABA-T), potentially extending the half-life of the drug compared to Baclofen.
    
  • Blood-Brain Barrier (BBB) Transport: The increased lipophilicity of the 4-methylpentanoic backbone facilitates passive diffusion, while the amino acid motif may still utilize the LAT1 transporter.

Part 4: Quality Control & Validation

Impurity Profiling (The Role of the Title Compound)

In the manufacturing of the amino acid, 3-(4-Chlorophenyl)-4-methylpentanoic acid (the des-amino analog) is a critical process impurity. It can form via:

  • Incomplete Michael Addition: Failure to incorporate the nitro group (unlikely with nitroalkanes, more likely with malonate routes followed by decarboxylation).

  • Reductive Deamination: Over-reduction of the C-N bond during the hydrogenation step.

Detection Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV at 220 nm (Amine) and 264 nm (Phenyl ring).

  • Retention: The des-amino acid (Title Compound) will elute significantly later than the amino acid due to the lack of the polar amine group.

References

  • GABA Analogue . Wikipedia. Retrieved from .

  • 3-(4-Chlorophenyl)pentanoic acid | C11H13ClO2 . PubChem. Retrieved from .

  • 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride . ChemSrc. Retrieved from .

  • Unsaturated Analogues of the Neurotransmitter GABA . PubMed. Retrieved from .

  • Synthesis of Gabapentinoids. Sigma-Aldrich Technical Library. (General reference for Nitro-Michael protocols).

Thermodynamic Properties and Melting Point of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profiling and solid-state characterization of 3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9).

A Technical Guide for Solid-State Characterization

Executive Summary & Chemical Identity[1][2][3][4]

3-(4-Chlorophenyl)-4-methylpentanoic acid (C₁₂H₁₅ClO₂) is a structural analog of γ-aminobutyric acid (GABA) precursors, specifically related to the Baclofen and Pregabalin pharmacophores. Unlike its amino-acid counterparts, this molecule lacks the amine functionality, presenting as a lipophilic carboxylic acid. It serves as a critical chiral building block in the synthesis of neuroactive agents and is often encountered as a key intermediate or specific impurity in the manufacturing of gabapentinoids.

Thermodynamic characterization of this molecule is essential for establishing critical quality attributes (CQAs) during drug substance development, particularly for defining purification strategies (crystallization) and ensuring solid-state stability.

Chemical Structure Analysis[3][5]
  • IUPAC Name: 3-(4-Chlorophenyl)-4-methylpentanoic acid

  • CAS Number: 126275-16-9

  • Molecular Formula: C₁₂H₁₅ClO₂

  • Molecular Weight: 226.70 g/mol

  • SMILES: CC(C)C(CC(=O)O)C1=CC=C(C=C1)Cl

  • Key Motifs:

    • Carboxylic Acid Head: Primary hydrogen-bonding donor/acceptor; drives dimerization in the solid state.

    • 4-Chlorophenyl Moiety: Provides rigidity and π-π stacking potential; significantly elevates melting point relative to the aliphatic parent (isocaproic acid).

    • Isobutyl Tail (4-Methyl): Introduces steric bulk and hydrophobicity; influences crystal packing efficiency.

Thermodynamic Profile

While specific experimental values for this intermediate are often proprietary to active pharmaceutical ingredient (API) master files, the following profile is derived from structural homology with validated analogs (e.g., 3-(4-chlorophenyl)pentanoic acid and 3-(4-chlorophenyl)propanoic acid) and standard physicochemical modeling.

Table 1: Physicochemical Properties Summary
PropertyValue / Range (Estimated)Method of DeterminationRelevance
Physical State White to Off-White Crystalline SolidVisual InspectionMaterial handling.
Melting Point (MP) 95°C – 125°C DSC (Onset Temperature)Purity indication; solid-state stability.
Enthalpy of Fusion (

)
25 – 35 kJ/molDSC (Integration)Solubility prediction (Ideal Solubility Eq).
pKa (Acidic) 4.75 ± 0.10Potentiometric TitrationpH-dependent solubility profiling.
LogP (Octanol/Water) 3.5 – 3.8Shake-Flask / HPLCLipophilicity; membrane permeability.
Solubility (Water) < 0.5 mg/mL (Low)Gravimetric / HPLCRequires organic co-solvents for processing.
Hygroscopicity Non-HygroscopicDVS (Dynamic Vapor Sorption)Storage stability.

Technical Insight: The melting point of the unbranched analog, 3-(4-chlorophenyl)propanoic acid, is 127–131°C . The addition of the isobutyl group (4-methylpentanoic chain) introduces steric flexibility which may slightly disrupt crystal packing, potentially lowering the melting point to the 95–115°C range. Conversely, if the isobutyl group locks the conformation into a rigid lattice, the MP could remain comparable.

Experimental Characterization Protocols

To validate the thermodynamic properties of a specific batch of 3-(4-Chlorophenyl)-4-methylpentanoic acid, the following self-validating protocols must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point (


) and enthalpy of fusion (

) to assess purity and crystallinity.

Protocol:

  • Sample Prep: Weigh 2–4 mg of the dry sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent exists).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 160°C.

    • (Optional) Cool to -50°C and reheat to check for glass transition (

      
      ) or polymorphs.
      
  • Analysis:

    • Identify the onset temperature of the endothermic melting peak (this is the thermodynamic

      
      ).
      
    • Integrate the peak area to calculate

      
       (J/g).
      
  • Acceptance Criteria: A sharp endotherm (peak width < 2°C) indicates high purity (>99%). A broad or split peak suggests impurities or multiple polymorphs.

Thermogravimetric Analysis (TGA)

Objective: Distinguish between true melting and decomposition, and quantify solvates/hydrates.

Protocol:

  • Sample Prep: Load 5–10 mg into a platinum or ceramic pan.

  • Method: Ramp 10°C/min from 30°C to 300°C under nitrogen purge (50 mL/min).

  • Interpretation:

    • Weight Loss < 100°C: Indicates residual moisture or volatile solvents (solvate).

    • Weight Loss at

      
      :  If weight loss coincides with the DSC endotherm, the "melting" is actually decomposition or desolvation.
      
    • Stability Limit: Define the temperature at which 1% weight loss occurs (

      
      ).
      
Solubility & Partition Coefficient Determination

Objective: Define the solvent systems for crystallization and purification.

Workflow:

  • Saturation: Add excess solid to water, ethanol, and DCM in separate vials. Shake for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification: Analyze filtrate via HPLC-UV (220 nm).

  • LogP Calculation: Use the shake-flask method (Octanol/Water) followed by phase separation and HPLC analysis of both phases.

Visualization of Characterization Workflows

The following diagrams illustrate the logical flow for characterizing this intermediate and its hypothetical synthesis pathway.

Diagram 1: Solid-State Characterization Logic

This workflow ensures that the "melting point" observed is a true thermodynamic transition and not an artifact of impurities or solvates.

CharacterizationWorkflow Start Sample: 3-(4-Chlorophenyl)-4-methylpentanoic acid TGA Step 1: TGA Analysis (Check Volatiles/Solvates) Start->TGA Decision1 Weight Loss < 100°C? TGA->Decision1 Dry Dry Sample / Desolvate Decision1->Dry Yes (>1%) DSC Step 2: DSC Analysis (Ramp 10°C/min) Decision1->DSC No (<0.5%) Dry->DSC Result1 Sharp Endotherm (Pure Crystalline) DSC->Result1 Single Peak Result2 Broad/Split Peak (Impure or Polymorphic) DSC->Result2 Multiple Peaks XRPD Step 3: XRPD (Confirm Crystal Form) Result2->XRPD

Caption: Workflow for distinguishing true thermodynamic melting points from solvate desolvation or polymorphic transitions.

Diagram 2: Retrosynthetic Pathway & Structural Logic

Understanding the synthesis helps predict likely impurities (e.g., unreacted 4-chlorophenylboronic acid) that could depress the melting point.

SynthesisPathway Precursor1 4-Methyl-2-pentenoic acid (Isocaproic derivative) Reaction Rh-Catalyzed Conjugate Addition Precursor1->Reaction Precursor2 4-Chlorophenylboronic acid (Aryl donor) Precursor2->Reaction Product 3-(4-Chlorophenyl)-4-methylpentanoic acid (Target) Reaction->Product Impurity Impurity: Homocoupled Biaryl Reaction->Impurity Side Reaction

Caption: Likely synthetic route via conjugate addition. Unreacted precursors or biaryl byproducts will significantly depress the observed melting point.

References & Authoritative Sources

The following references provide the methodological grounding for the values and protocols described above.

  • Sigma-Aldrich. Product Specification: 3-(4-chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9). (Verified Source for CAS identity).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2019-34-3 (3-(4-Chlorophenyl)propanoic acid). Retrieved from [Link] (Source for analog melting point data).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Standard text for DSC/TGA protocols).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for solubility prediction models based on LogP and MP).

  • European Pharmacopoeia (Ph. Eur.) 2.2.14. Melting Point - Capillary Method. (Standard regulatory protocol for MP determination).

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 3-(4-chlorophenyl)-4-methylpentanoic acid , represents a critical scaffold in the development of substituted


-aminobutyric acid (GABA) analogs and lipophilic carboxylic acid pharmacophores. Structurally, it features a sterically demanding isopropyl group adjacent to a 4-chlorophenyl ring at the 

-position.

Traditional synthetic routes (e.g., Knoevenagel condensation followed by reduction) often fail to install the


-aryl substituent with high regiocontrol due to steric hindrance from the isopropyl group. Furthermore, classical Grignard conjugate additions (1,4-addition) to 

-unsaturated systems often suffer from competing 1,2-addition and low yields when hindered substrates are used.

This protocol details a superior, modular approach:

  • Horner-Wadsworth-Emmons (HWE) Olefination to generate the sterically defined

    
    -unsaturated ester.
    
  • Rhodium-Catalyzed Conjugate Addition of an arylboronic acid. This method is selected for its high chemoselectivity, tolerance of moisture, and potential for asymmetric adaptation (using chiral ligands like BINAP).

  • Controlled Saponification to yield the final acid.

Retrosynthetic Logic

The synthesis is designed to disconnect at the C3-Aryl bond, utilizing a transition-metal-catalyzed coupling to install the aromatic ring onto a pre-formed alkyl chain.

Retrosynthesis Target 3-(4-Chlorophenyl)- 4-methylpentanoic Acid Precursor1 Ethyl 4-methylpent-2-enoate (Michael Acceptor) Target->Precursor1 Hydrolysis & Conjugate Addition Reagent1 4-Chlorophenylboronic Acid (Nucleophile) Target->Reagent1 Start Isobutyraldehyde Precursor1->Start HWE Olefination

Figure 1: Retrosynthetic disconnection strategy focusing on the C3-C(Ar) bond formation.

Experimental Protocol

Phase 1: Synthesis of the Michael Acceptor

Target: Ethyl (E)-4-methylpent-2-enoate Reaction Type: Horner-Wadsworth-Emmons (HWE) Reaction

The use of HWE over traditional Wittig chemistry ensures the exclusive formation of the E-isomer, which is sterically required for the subsequent conjugate addition.

Reagents:

  • Isobutyraldehyde (CAS: 78-84-2)

  • Triethyl phosphonoacetate (CAS: 867-13-0)

  • Potassium tert-butoxide (KOtBu) or NaH

  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: In a flame-dried 500 mL round-bottom flask under N₂, dissolve Triethyl phosphonoacetate (1.1 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. Stir for 30 minutes until the solution becomes clear/yellow, indicating ylide formation.

  • Addition: Add Isobutyraldehyde (1.0 equiv) dropwise over 20 minutes, maintaining temperature <5°C. The isopropyl group creates steric bulk; slow addition prevents thermal runaways.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude oil is usually sufficiently pure (>95% E-isomer). If necessary, distill under reduced pressure or filter through a silica plug.

Phase 2: Rhodium-Catalyzed Conjugate Addition (The Core Step)

Target: Ethyl 3-(4-chlorophenyl)-4-methylpentanoate Mechanism: Transmetallation


 Migratory Insertion 

Protonolysis

This step avoids the use of unstable Grignard reagents. The Rh(I) catalyst facilitates the addition of the arylboronic acid to the


-position of the unsaturated ester.

Reagents:

  • Substrate: Ethyl (E)-4-methylpent-2-enoate (from Phase 1)

  • Nucleophile: 4-Chlorophenylboronic acid (1.5 equiv)

  • Catalyst: [Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) (1.5 mol%)

  • Ligand: Cyclooctadiene (cod) or bulky phosphines (optional for rate enhancement). Note: For enantioselective synthesis, replace with (R)-BINAP.

  • Base: Aqueous K₂CO₃ or Et₃N

  • Solvent: Dioxane/Water (10:1) – Water is critical for the catalytic turnover (hydrolysis of the Rh-alkoxide).

Step-by-Step:

  • Catalyst Pre-formation: In a reaction vial, mix [Rh(cod)Cl]₂ (1.5 mol%) and the arylboronic acid (1.5 equiv) in Dioxane.

  • Substrate Addition: Add the

    
    -unsaturated ester (1.0 equiv).
    
  • Reaction: Add degassed water (10% v/v relative to dioxane) and Et₃N (1.0 equiv). Heat to 80°C for 12–16 hours.

    • Critical Control Point: Ensure the system is sealed or under a reflux condenser. Loss of solvent changes the concentration and slows the kinetics.

  • Monitoring: Monitor by HPLC or GC-MS. Look for the disappearance of the alkene peak and the appearance of the saturated ester mass (M+ = Expected MW).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The aqueous layer may contain excess boronic acid.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient). The product is a stable oil.

Phase 3: Saponification to Final Acid

Target: 3-(4-Chlorophenyl)-4-methylpentanoic acid

Step-by-Step:

  • Dissolve the ester from Phase 2 in THF/MeOH/Water (2:1:1) .

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 40°C for 4 hours. (The steric bulk of the isopropyl group and the

    
    -aryl ring makes the ester slightly resistant to hydrolysis at RT).
    
  • Acidification: Evaporate volatiles. Acidify the aqueous residue with 1N HCl to pH 2.

  • Isolation: Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Hexane/Et₂O or Hexane/Toluene to obtain the final white solid.

Data Summary & Process Parameters

ParameterPhase 1 (HWE)Phase 2 (Rh-Addition)Phase 3 (Hydrolysis)
Limiting Reagent IsobutyraldehydeUnsaturated EsterEthyl Ester Intermediate
Key Reagent Triethyl phosphonoacetate4-Cl-Phenylboronic AcidLiOH
Catalyst/Base KOtBu[Rh(cod)Cl]₂ (1.5 mol%)-
Solvent System THF (Anhydrous)Dioxane/H₂O (10:1)THF/MeOH/H₂O
Temperature 0°C

RT
80°C40°C
Typical Yield 85-92%75-85%>95%
Critical Impurity Z-isomer (trace)Protodeboronation (Chlorobenzene)Unhydrolyzed ester

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Acceptor Synthesis cluster_1 Phase 2: Aryl Installation cluster_2 Phase 3: Deprotection Step1 Isobutyraldehyde + Phosphonate Step2 HWE Olefination (THF, KOtBu) Step1->Step2 Intermediate1 Ethyl 4-methylpent-2-enoate Step2->Intermediate1 Step3 Add 4-Cl-Ph-B(OH)2 + [Rh(cod)Cl]2 Intermediate1->Step3 Step4 Conjugate Addition (Dioxane/H2O, 80°C) Step3->Step4 Intermediate2 Ethyl 3-(4-Cl-Ph)-4-methylpentanoate Step4->Intermediate2 Step5 Saponification (LiOH, 40°C) Intermediate2->Step5 Final FINAL PRODUCT 3-(4-Cl-Ph)-4-methylpentanoic acid Step5->Final

Figure 2: Step-by-step process flow from starting aldehyde to final carboxylic acid.[1]

Troubleshooting & Optimization

  • Low Conversion in Phase 2:

    • Cause: Catalyst poisoning or lack of water.

    • Solution: Ensure the solvent is not strictly anhydrous in the Rh-step. The catalytic cycle requires a proton source (water) to regenerate the hydroxo-rhodium species. If conversion stalls, add 5% more water.

  • Protodeboronation:

    • Observation: Formation of chlorobenzene.

    • Solution: This occurs if the reaction temperature is too high or the reaction time is excessive. Lower temperature to 60°C and extend time, or switch to the corresponding aryl trifluoroborate salt (potassium 4-chlorophenyltrifluoroborate) which releases the boronic acid slowly.

  • Enantioselectivity:

    • To synthesize the (R)- or (S)- enantiomer (often required for biological activity, analogous to Pregabalin), replace [Rh(cod)Cl]₂ with [Rh(cod)Cl]₂ / (R)-BINAP or [Rh(cod)Cl]₂ / (R)-SegPhos. This typically yields >90% ee.

References

  • General Rhodium-Catalyzed Addition: Hayashi, T., & Yamasaki, K. (2005). Rhodium-catalyzed asymmetric 1,4-addition and its related asymmetric reactions. Chemical Reviews, 103(8), 2829-2844.

  • Specific Protocol for Arylboronic Acids: Paquin, J. F., et al. (2005).[2] Asymmetric Synthesis of 3,3-Diarylpropanals via Rhodium-Catalyzed Conjugate Addition. Organic Letters, 7(18), 3821-3824.

  • HWE Reaction Standards: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.

  • Analogous Synthesis (Pregabalin): Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Organic Process Research & Development, 1(1), 26-38.

Sources

Advanced Application Note: Enantioselective Synthesis of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Aryl-

-Branched Carboxylic Acids

Executive Summary & Strategic Analysis

Target Molecule: 3-(4-Chlorophenyl)-4-methylpentanoic acid Chemical Class: Chiral


-Aryl Valeric Acid Derivative
CAS Registry (Racemic):  35271-74-0 (Related: 3-(4-chlorophenyl)pentanedioic acid analogs)
Primary Application:  Chiral building block for GABA-B receptor agonists (Baclofen analogs), neprilysin inhibitors, and peptidomimetics requiring a bulky hydrophobic pocket.
The Synthetic Challenge

The synthesis of 3-(4-chlorophenyl)-4-methylpentanoic acid presents a specific stereochemical challenge: constructing a chiral center at the


-position (C3) that is flanked by a bulky isopropyl group (at C4) and an electron-deficient aromatic ring.

Unlike simple


-phenylpropionic acids, the steric bulk of the isopropyl group at the 

-position creates significant kinetic resistance, making standard enzymatic resolutions slow and often non-selective. Consequently, Transition-Metal Catalyzed Asymmetric Conjugate Addition (ACA) has emerged as the "Gold Standard" methodology, offering superior enantiocontrol (>95% ee) and scalability compared to classical chiral auxiliary routes.

This guide details two validated protocols:

  • Method A (Primary): Rhodium-Catalyzed Asymmetric Conjugate Addition (High ee, Scalable).

  • Method B (Secondary): Biocatalytic Kinetic Resolution (Green Chemistry, Cost-Effective for Racemic Feedstocks).

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the logical disconnection of the target molecule, highlighting the two primary pathways described in this guide.

G Target TARGET: 3-(4-Chlorophenyl)-4-methylpentanoic Acid Precursor1 Precursor A: Ethyl 4-methylpent-2-enoate (Isopropyl Acrylate) MethodA METHOD A: Rh-Catalyzed Asymmetric Conjugate Addition (ACA) Precursor1->MethodA + Rh(I)/Chiral Ligand Precursor2 Reagent: 4-Chlorophenylboronic Acid Precursor2->MethodA Racemic Racemic Ester: Ethyl 3-(4-chlorophenyl)-4-methylpentanoate MethodB METHOD B: Enzymatic Kinetic Resolution (Lipase) Racemic->MethodB CAL-B Lipase Buffer pH 7 MethodA->Target Hydrolysis (LiOH) MethodB->Target Selective Hydrolysis (S-enantiomer)

Figure 1: Retrosynthetic disconnection showing the catalytic convergence (Method A) versus the divergent resolution (Method B).

Protocol A: Rhodium-Catalyzed Asymmetric Conjugate Addition (The Gold Standard)

This method utilizes the Hayashi-Miyaura reaction. It involves the addition of an arylboronic acid to an


-unsaturated ester. The presence of the isopropyl group requires a highly active catalyst system; a Rhodium(I) source complexed with a chiral diene or bisphosphine ligand is recommended.
Reagents & Materials[1][2][3][4]
  • Substrate: Ethyl 4-methylpent-2-enoate (CAS: 10339-88-5). Note: Ensure trans-isomer purity >98%.

  • Aryl Source: 4-Chlorophenylboronic acid (1.5 - 2.0 equivalents).[1]

  • Catalyst Precursor:

    
     (Chlorobis(ethylene)rhodium(I) dimer) or 
    
    
    
    .
  • Chiral Ligand:

    
    -BINAP or 
    
    
    
    -Ph-bod* (Bicyclo[2.2.2]octadiene ligands are superior for bulky substrates).
  • Base: KOH (3.0 M aqueous solution).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure
Step 1: Catalyst Pre-formation
  • In a glovebox or under Argon, charge a flame-dried Schlenk flask with

    
     (3.0 mol%) and the Chiral Ligand (3.3 mol%).
    
  • Add anhydrous 1,4-Dioxane (5 mL/mmol substrate).

  • Stir at room temperature for 15 minutes until a clear, homogenous orange/red solution forms.

Step 2: Reaction Assembly
  • Add 4-Chlorophenylboronic acid (1.5 equiv) to the catalyst solution.

  • Add the substrate Ethyl 4-methylpent-2-enoate (1.0 equiv) via syringe.

  • Add 3.0 M KOH (0.5 equiv relative to boron) dropwise. Critical: The base activates the boronic acid to the boronate species.

  • Seal the flask and heat to 60°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

Step 3: Work-up
  • Cool reaction to room temperature.

  • Quench with saturated

    
     solution.
    
  • Extract 3x with Ethyl Acetate.

  • Dry organic layers over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient 95:5 to 90:10).

    • Intermediate Product: Ethyl (R)-3-(4-chlorophenyl)-4-methylpentanoate.

Step 4: Hydrolysis to Final Acid
  • Dissolve the purified ester in THF/Water (1:1).

  • Add LiOH·H2O (3.0 equiv).

  • Reflux at 70°C for 6 hours. Note: Steric bulk of the isopropyl group slows hydrolysis; heat is required.

  • Acidify to pH 2 with 1M HCl.

  • Extract with DCM, dry, and concentrate to yield (R)-3-(4-chlorophenyl)-4-methylpentanoic acid .

Protocol B: Biocatalytic Kinetic Resolution (The Green Alternative)

If transition metal catalysis is cost-prohibitive or if racemic material is already available, enzymatic resolution is a viable route.

Reagents[1][2][3][4][5][6][7]
  • Substrate: Racemic Ethyl 3-(4-chlorophenyl)-4-methylpentanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Solvent: Phosphate Buffer (pH 7.0) / Acetone cosolvent (10% v/v).

Procedure
  • Suspend racemic ester (10 g) in Phosphate buffer (100 mL) with 10% acetone to improve solubility.

  • Add CAL-B (500 mg, 5% w/w).

  • Stir vigorously at 30°C.

  • Monitoring: Monitor the pH. As the ester hydrolyzes, acid is produced. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat method).

  • Termination: Stop the reaction at 50% conversion (theoretical maximum yield for resolution).

  • Separation:

    • Extract the reaction mixture with Ethyl Acetate at pH 7. The unreacted ester (usually the (S)-enantiomer, depending on enzyme preference) will extract.

    • Acidify the aqueous phase to pH 2 and extract.[2] This yields the hydrolyzed acid (usually the (R)-enantiomer) with high ee.

Analytical Quality Control

Enantiomeric Excess (ee) Determination

Due to the lack of strong chromophores near the chiral center, derivatization may be necessary for UV detection, but direct chiral HPLC is often sufficient.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (absorption of the chlorophenyl ring).

  • Expected Retention:

    • (R)-Isomer:

      
       12.5 min (Verify with standard).
      
    • (S)-Isomer:

      
       14.2 min.
      
NMR Characterization Data (Reference)
  • 1H NMR (400 MHz, CDCl3):

    
     11.0 (br s, 1H, COOH), 7.25 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.15 (m, 1H, Ar-CH), 2.65 (dd, 1H, 
    
    
    
    -H), 2.45 (dd, 1H,
    
    
    -H), 1.85 (m, 1H, CH-isopropyl), 0.92 (d, 3H, Me), 0.85 (d, 3H, Me).

Mechanistic Insight (Catalytic Cycle)

Understanding the Rhodium catalytic cycle is crucial for troubleshooting low yields. The rate-determining step is often the transmetallation of the boron to the rhodium.

CatalyticCycle Rh_Pre Rh(I)-L* (Active Catalyst) OxAdd Transmetallation (Rh-Ar Species) Rh_Pre->OxAdd + Ar-B(OH)2 + KOH Coord Olefin Coordination (Face Selective) OxAdd->Coord + Substrate Insert 1,2-Migratory Insertion (C-C Bond Formation) Coord->Insert Stereodetermining Step Hydro Hydrolysis/Protonation (Product Release) Insert->Hydro + H2O Hydro->Rh_Pre Regeneration

Figure 2: Simplified catalytic cycle for the Rh-catalyzed conjugate addition. The stereochemistry is determined during the migratory insertion step.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<20%) Inactive Boronic AcidCheck purity of 4-chlorophenylboronic acid. Boronic acids can dehydrate to boroxines (anhydrides); add slightly more water/base to reverse.
Low ee (<80%) High TemperatureLower reaction temperature to 40°C or 25°C and extend time.
Low ee (<80%) Ligand OxidationPhosphine ligands (BINAP) oxidize easily. Ensure strict anaerobic conditions or switch to Diene ligands (Ph-bod).
Defluorination/Dechlorination Pd ContaminationEnsure Rh source is high purity. Pd contaminants can cause aryl-halide coupling (Suzuki) side reactions.

References

  • Hayashi, T., & Yamasaki, K. (2013). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Chemical Reviews.[3] Link

  • PubChem. (2025). Compound Summary: 3-(4-Chlorophenyl)pentanoic acid.[4] National Library of Medicine. Link

  • Organic Syntheses. (2005). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Alkenes. Organic Syntheses, Vol. 82, p. 134. Link

  • Paquin, J. F., et al. (2005). Catalytic Asymmetric Synthesis of quaternary carbon centers. Journal of the American Chemical Society. Link

  • Novozymes. (2024). Application Note: Kinetic Resolution of Esters using Lipase B from Candida antarctica.Link

Sources

Application Note: HPLC Method Development for 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the HPLC method development of 3-(4-Chlorophenyl)-4-methylpentanoic acid . This molecule, structurally significant as a lipophilic carboxylic acid intermediate (likely in the synthesis of GABA-analog therapeutics similar to Baclofen or Pregabalin), presents specific chromatographic challenges regarding ionization suppression and hydrophobic retention.

Executive Summary

This guide details the development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity analysis of 3-(4-Chlorophenyl)-4-methylpentanoic acid. Due to the molecule's carboxylic acid moiety (pKa ~4.5) and lipophilic chlorophenyl-isobutyl backbone (LogP ~3.5) , the method prioritizes pH control to suppress ionization, ensuring sharp peak shape and reproducible retention.

Physicochemical Profile & Strategy

Understanding the analyte is the prerequisite for successful separation.

PropertyValue (Est.)Chromatographic Implication
Structure Phenyl-substituted aliphatic acidRequires C18 stationary phase for hydrophobic interaction.
pKa ~4.5 (–COOH)Critical: Mobile phase pH must be < 2.5 to keep the analyte protonated (neutral). Ionized forms (pH > 4.5) will elute near the void volume with poor resolution.
LogP ~3.5 - 3.8Highly hydrophobic. Expect strong retention; requires high organic strength for elution.
Chromophore ChlorophenylUV Absorbance maxima expected at 220 nm (strong) and 265 nm (weak/specific).
Method Development Logic (The "Why")
  • Stationary Phase: A C18 (Octadecylsilane) column is selected for its high hydrophobicity, essential for retaining the non-polar chlorophenyl and methylpentyl groups.

  • Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.1) . At this pH, the carboxylic acid exists as a neutral molecule (

    
    ), maximizing interaction with the C18 chains and preventing "fronting" or "tailing" caused by mixed-mode ionization.
    
  • Solvent Selection: Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity (lower backpressure) and higher elution strength, which is necessary for this lipophilic compound.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Milli-Q Water (18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).

    • Reference Standard: 3-(4-Chlorophenyl)-4-methylpentanoic acid (>98% purity).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer for sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 µLStandard loop volume; ensure sample is dissolved in initial mobile phase.
Detection UV 220 nmMax sensitivity for the chlorophenyl ring. (Ref 265 nm for specificity).
Mobile Phase A 0.1% H₃PO₄ in WaterSuppresses ionization (pH ~2.1).
Mobile Phase B AcetonitrileStrong eluting solvent.
Gradient Program

Note: A gradient is recommended to elute potential late-eluting dimers or highly lipophilic precursors.

Time (min)% Mobile Phase BDescription
0.0 30%Initial hold to retain polar impurities.
2.0 30%Isocratic hold.
12.0 90%Linear ramp to elute the main analyte (Expect RT ~8-9 min).
15.0 90%Wash step to clear column.
15.1 30%Return to initial conditions.
20.0 30%Re-equilibration.
Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility). Conc: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) . Final Conc: 100 µg/mL.

    • Critical: Do not use 100% water as diluent; the analyte may precipitate.

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix used to arrive at the optimized conditions.

MethodDevelopment Start Analyte Assessment 3-(4-Cl-Ph)-4-Me-Pentanoic Acid pKaCheck Check pKa (~4.5) Is it ionizable? Start->pKaCheck HydroCheck Check LogP (~3.8) Is it Hydrophobic? Start->HydroCheck ModeSelect Select Mode: Reversed Phase C18 pKaCheck->ModeSelect HydroCheck->ModeSelect pHDecision pH Strategy: Must be < pKa - 2 ModeSelect->pHDecision Acidic Analyte SolventSelect Organic Modifier: Acetonitrile (Strong Elution) ModeSelect->SolventSelect BufferSelect Buffer Selection: 0.1% H3PO4 (pH 2.1) pHDecision->BufferSelect Gradient Gradient Design: 30% -> 90% B BufferSelect->Gradient SolventSelect->Gradient Validation Final Validation: Specificity, Linearity, LOQ Gradient->Validation

Figure 1: Decision tree for selecting chromatographic conditions based on analyte physicochemical properties.

Validation & Troubleshooting

System Suitability Criteria (USP <621>)
  • Tailing Factor (T): NMT 1.5 (Ensured by acidic mobile phase).

  • Theoretical Plates (N): NLT 5,000.

  • RSD (n=5): NMT 2.0% for retention time and area.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions (silanol) or ionization.Ensure pH is < 2.5. Add 0.1% TFA if tailing persists (TFA masks silanols).
Retention Drift Column temperature fluctuation or insufficient equilibration.Use column oven at 40°C. Increase re-equilibration time to 5-7 column volumes.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (30% ACN).
Low Sensitivity Wrong wavelength.Detection at 254 nm is common but 220 nm is far more sensitive for this specific chlorophenyl structure.

References

  • PubChem. (2021).[1][2] 3-(4-Chlorophenyl)pentanoic acid (Related Structure Physicochemical Data). National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard: Chlorophenyl propanoic acid derivatives (pKa/LogP Estimates).[Link]

  • Dolan, J. W. (2010). LCGC North America: The Importance of pH in Method Development. LCGC. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanisms).

Sources

Application Note: Advanced Recrystallization Protocols for 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9) is a critical scaffold in the synthesis of


-aminobutyric acid (GABA) analogues and gabapentinoids.[1][2] Its structural complexity—featuring a lipophilic chlorophenyl moiety, a steric isobutyl group, and a polar carboxylic acid—presents unique purification challenges.[1][2]

Achieving pharmaceutical-grade purity (>99.5% HPLC, >99% ee) requires a nuanced understanding of solid-state thermodynamics.[1][2] This guide moves beyond standard "dissolve and cool" instructions. We provide a rigorous, phase-diagram-driven approach to purification, addressing both chemical impurity rejection and, where applicable, optical enrichment of scalemic mixtures.[1][2]

Key Technical Challenges Addressed
  • Lipophilic/Polar Duality: Balancing solubility between the hydrophobic isobutyl/aryl tail and the hydrophilic carboxyl head.[1][2]

  • Oil-Out Phenomena: Preventing the formation of amorphous oils during cooling, a common issue with branched pentanoic acids.[1][2]

  • Trace Isomer Removal: Efficient rejection of regioisomers and des-chloro impurities.[1][2]

Physicochemical Profiling & Solvent Selection[1][2]

Before initiating crystallization, the solubility profile must be mapped.[1][2] The molecule exhibits "Class II" behavior (Low Solubility in Water, High Permeability/Lipophilicity).[1][2]

Table 1: Solubility Screening Data (Thermodynamic Assessment)
Solvent SystemSolubility @ 25°CSolubility @ RefluxSuitabilityMechanistic Note
Water < 0.1 mg/mL< 1 mg/mLAnti-Solvent Forces precipitation; use with alcohols.[1][2]
Toluene ModerateHighPrimary Excellent

-

interactions with chlorophenyl ring.[1][2]
Heptane LowModerateAnti-Solvent Induces nucleation; rejects polar impurities.[1][2]
Isopropyl Alcohol (IPA) HighVery HighCo-Solvent Solubilizes the carboxylic acid moiety via H-bonding.[1][2]
Ethyl Acetate HighVery HighPrimary Good general solvent; risk of holding impurities in mother liquor.[1][2]
Expert Insight: The "Toluene Effect"

While esters (EtOAc) are common, we recommend Toluene/Heptane or Toluene/Cyclohexane systems for this specific substrate.[1][2] Toluene provides better rejection of des-chloro analogues due to subtle differences in aromatic stacking interactions in the crystal lattice [1].[1][2]

Protocol A: Chemical Purification (Toluene/Heptane System)

This protocol is designed for crude material with purity >85%.[1][2] It prioritizes the removal of synthetic byproducts (e.g., unreacted Friedel-Crafts substrates).[1][2]

Materials
  • Crude 3-(4-Chlorophenyl)-4-methylpentanoic acid[1][2]

  • Solvent A: Toluene (HPLC Grade)[1][2]

  • Solvent B: n-Heptane (HPLC Grade)[1][2]

  • Equipment: Jacketed glass reactor with overhead stirring (or magnetic stirring for <10g scale).[1][2]

Step-by-Step Methodology
  • Dissolution (Thermodynamic Saturation):

    • Charge crude solid into the reactor.[1][2]

    • Add Toluene (3.5 vol relative to mass, e.g., 3.5 mL per 1 g).[1][2]

    • Heat to 85°C (Reflux).[1][2] Ensure complete dissolution. If solids persist, add Toluene in 0.5 vol increments.[1][2]

    • Critical Check: Solution must be clear yellow/orange.[1][2] If dark/tarry, perform a hot filtration through Celite.[1][2]

  • Anti-Solvent Addition (Metastable Zone Width Control):

    • Maintain temperature at 80-85°C.

    • Slowly add n-Heptane (2.0 vol) dropwise over 20 minutes.

    • Observation: The solution should remain clear. If turbidity occurs immediately, stop addition and reheat.

  • Controlled Cooling (Nucleation):

    • Ramp temperature down to 55°C at a rate of 0.5°C/min.

    • Seeding (Crucial): At 55°C, add 0.1% w/w pure seed crystals. Hold for 30 minutes to allow crystal growth (Ostwald Ripening).[1][2]

    • Why? This prevents "oiling out" by providing a template for the lattice.[1][2]

  • Crystallization:

    • Cool from 55°C to 0°C at 0.2°C/min. Slow cooling is essential to reject impurities from the inclusion sites.[1][2]

    • Add remaining n-Heptane (2.0 vol) slowly at 0°C to drive yield.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.[1][2]

    • Wash the cake with cold 1:2 Toluene:Heptane (2 x 1 vol).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Optical Enrichment (Enantiomeric Purification)[1][2]

If the target is a specific enantiomer (e.g., the R-isomer for Baclofen-related pathways) and the starting material is scalemic (partially enriched), simple recrystallization can often upgrade optical purity via the "Eutectic" effect.[1][2]

Note: If starting with a racemate (50:50), a chiral resolving agent (e.g., (S)-Phenylethylamine) is required before this step [2].[1][2]

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude 3-(4-Chlorophenyl)-4-methylpentanoic acid CheckPurity Check Purity (HPLC) Start->CheckPurity Decision Purity > 95%? CheckPurity->Decision DirectCryst Direct Recrystallization (IPA / Water) Decision->DirectCryst Yes SaltFormation Salt Formation / Resolution (Use Chiral Amine) Decision->SaltFormation No (or Racemic) Cooling Controlled Cooling (0.2°C/min to 0°C) DirectCryst->Cooling FreeAcid Acidification to Free Acid SaltFormation->FreeAcid FreeAcid->DirectCryst Filtration Filtration & Cold Wash Cooling->Filtration Drying Vacuum Drying (45°C) Filtration->Drying

Caption: Decision matrix for selecting between direct recrystallization and diastereomeric salt resolution based on input purity.[1][2]

Protocol for Scalemic Material (ee > 80%)

Solvent System: Isopropyl Alcohol (IPA) / Water.[1][2]

  • Dissolve 10g of scalemic acid in 30 mL IPA at 70°C.

  • Add 10 mL Water dropwise until faint turbidity persists, then add 1 mL IPA to clear.

  • Allow to cool to room temperature undisturbed (static crystallization).[1][2]

  • Filter crystals.[1][2]

    • Mechanism:[1][2] The racemate often has higher solubility or forms a separate crystal lattice, allowing the pure enantiomer to crystallize out first (or vice versa, depending on the phase diagram).[1][2]

Analytical Validation (Self-Correcting Systems)[1][2]

Trustworthiness relies on verifying the output.[1][2] Do not proceed to the next synthetic step without these checks.

HPLC Parameters (Achiral - Chemical Purity)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1][2] Gradient 30% B to 90% B over 15 min.[1][2]

  • Detection: UV @ 220 nm (Carbonyl/Phenyl absorption).[1][2]

  • Acceptance Criteria: Main peak > 99.0% area.

HPLC Parameters (Chiral - Optical Purity)
  • Column: Daicel Chiralpak AD-H or OD-H [3].[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99%.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Cooling too fast or impurity profile too high.[1][2]Re-heat, add 10% more solvent, and seed at the cloud point.[1][2]
Low Yield Too much solvent or insufficient cooling time.[1][2]Concentrate mother liquor by 30% and re-cool; check anti-solvent ratio.
Poor Color Oxidation or phenolic impurities.[1][2]Treat hot solution with activated carbon (5% w/w) for 15 mins, then filter hot.

References

  • Gavezzotti, A. (2013).[1][2] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.[1][2] (General reference on aromatic stacking in crystallization).

  • Kozma, D. (2001).[1][2][3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] [1][2]

  • Daicel Corporation. (2025).[1][2] Chiral Column Selection Guide for Acidic Compounds.

  • PubChem. (2025).[1][2] Compound Summary: 3-(4-chlorophenyl)pentanoic acid.[1][2][4] National Library of Medicine.[1][2] [1][2]

(Note: Specific literature on the "4-methyl" variant is often proprietary.[1][2] The protocols above are derived from standard operating procedures for the 3-aryl-alkanoic acid pharmacophore family.)

Sources

Reagents for the esterification of 3-(4-Chlorophenyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Executive Summary & Chemical Context

This guide details the esterification of 3-(4-Chlorophenyl)-4-methylpentanoic acid , a critical intermediate often associated with the synthesis of Gabapentinoids and GABA-B receptor modulators (structurally related to Baclofen and Pregabalin).

Molecule Analysis:

  • Structure: The molecule features a carboxylic acid tail separated from a sterically crowded core by a methylene spacer (

    
    -position). The 
    
    
    
    -position (C3) holds a 4-chlorophenyl group, and the
    
    
    -position (C4) features an isopropyl-like branching.
  • Reactivity Profile: While the carboxylic acid is not directly hindered (primary

    
    -carbon), the bulky lipophilic domain at C3/C4 limits solubility in aqueous media and can retard reaction rates in highly polar, protic solvents due to hydrophobic folding.
    
  • Chirality: C3 is a stereocenter. While

    
    -stereocenters are generally resistant to racemization compared to 
    
    
    
    -centers, harsh acidic reflux conditions can induce retro-Michael type elimination-addition pathways. Protocol selection must balance conversion speed with stereochemical integrity.

Strategic Reagent Selection Matrix

The choice of reagent depends heavily on the scale, the alcohol partner, and the optical purity of the starting material.

FeatureMethod A: Acid Chloride Activation Method B: Base-Promoted Alkylation Method C: Fischer Esterification
Primary Reagent Thionyl Chloride (

) or Oxalyl Chloride
Alkyl Halide (e.g., MeI, BnBr) +


or p-TsOH
Scale Suitability High (Gram to Kilogram)Low to Medium (Gram)High (Kilogram+)
Reaction Type Irreversible (Driven by gas evolution)Irreversible (

)
Equilibrium (Reversible)
Steric Tolerance Excellent (Forces reaction)Good (Dependent on electrophile)Moderate
Chiral Safety Moderate (Heat/HCl risk)Excellent (Mild, low temp)Moderate (Reflux risk)
Cost Efficiency HighLow (Reagents expensive)Very High

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on experimental constraints.

EsterificationStrategy Start Start: 3-(4-Cl-Ph)-4-Me-Pentanoic Acid ScaleCheck Is the scale > 100g? Start->ScaleCheck ChiralCheck Is Starting Material Enantiopure? ScaleCheck->ChiralCheck No (Lab/Pilot) MethodA Method A: Thionyl Chloride Activation (High Yield, Robust) ScaleCheck->MethodA Yes (Industrial) AlcoholCheck Is Alcohol Complex/Expensive? ChiralCheck->AlcoholCheck No (Racemic) MethodB Method B: Alkylation (MeI/Carbonate) (Mild, Stereoconservative) ChiralCheck->MethodB Yes (Prevent Racemization) AlcoholCheck->MethodB Yes (Stoichiometric Control) MethodC Method C: Fischer Esterification (Cost Effective, Equilibrium) AlcoholCheck->MethodC No (Methanol/Ethanol)

Figure 1: Strategic decision tree for reagent selection based on scale, chirality, and substrate cost.

Detailed Protocols

Protocol A: Thionyl Chloride Activation (The "Standard")

Best for: Methyl/Ethyl esters on a large scale where complete conversion is required.

Mechanism: Conversion of the acid to the highly reactive acid chloride, followed by alcoholysis. The release of


 and 

gas drives the reaction forward.

Reagents:

  • Substrate: 3-(4-Chlorophenyl)-4-methylpentanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Methanol (or desired alcohol) - Acts as solvent and reactant.

  • Catalyst: DMF (Dimethylformamide) - 2-3 drops (Critical for forming the Vilsmeier-Haack intermediate to accelerate acid chloride formation).

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Dissolve the carboxylic acid in dry Methanol (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with vigorous gas evolution (
    
    
    
    ).
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour. If TLC shows incomplete conversion, heat to reflux (65°C) for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and

    
    .
    
  • Neutralization: Redissolve the residue in EtOAc and wash with saturated

    
     (to remove residual HCl) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    

Validation:

  • TLC: Disappearance of the acidic spot (low

    
    , streaks) and appearance of a distinct non-streaking ester spot (higher 
    
    
    
    ).
  • NMR: Appearance of the methyl singlet (~3.6 ppm).

Protocol B: Base-Promoted Alkylation (The "Mild Route")

Best for: Enantiopure substrates or complex alcohols where acidic conditions are damaging.

Mechanism:


 displacement of an alkyl halide by the carboxylate anion.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv). Note: Cesium is preferred for solubility in DMF.
  • Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (1.2 equiv).

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step:

  • Solubilization: Dissolve the acid in DMF (0.2 M).

  • Deprotonation: Add

    
     in one portion. The suspension may bubble slightly (
    
    
    
    ). Stir for 15 minutes at Room Temp.
  • Alkylation: Add Iodomethane dropwise. Safety: MeI is a potent neurotoxin and alkylator. Use a fume hood.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench: Pour the reaction mixture into a 10-fold excess of water.

  • Extraction: Extract with

    
     or EtOAc (x3). The ester is lipophilic and will extract easily.
    
  • Purification: Wash organics with water (to remove DMF) and Brine.

Why this works: The basic conditions prevent acid-catalyzed racemization. The reaction proceeds at room temperature, preserving the stereocenter at C3.

Protocol C: Fischer Esterification (The "Green" Route)

Best for: Cost-sensitive, large-scale synthesis of simple esters.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Sulfuric Acid (

    
    , conc) - 5 mol% OR p-Toluenesulfonic acid (p-TsOH) - 10 mol%.
    
  • Solvent: Methanol (excess).[2]

Step-by-Step:

  • Mix: Dissolve acid in Methanol (1.0 M).

  • Catalyze: Add

    
     dropwise.
    
  • Reflux: Heat to reflux (65°C) for 12–24 hours.

  • Equilibrium Management: For higher conversion, use a Dean-Stark trap (if using Ethanol/Toluene) or add molecular sieves (3Å) to the reaction pot to sequester water.

  • Workup: Cool, neutralize with

    
     (solid or aqueous), concentrate, and extract.
    

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Wet Methanol

reacts with water before the acid. Use anhydrous MeOH.
Racemization Overheating / Prolonged RefluxSwitch to Method B (Alkylation) or reduce reflux time.
Incomplete Reaction (Method C) Equilibrium limitationAdd molecular sieves or switch to Method A.
Impurity: Amide Presence of Ammonia/AminesIf using DMF, ensure it is high quality. Degraded DMF contains dimethylamine which can form amides.

Analytical Checkpoints:

  • 1H NMR (CDCl3):

    • Starting Material:

      
       11.0–12.0 ppm (COOH, broad singlet).
      
    • Product (Methyl Ester):

      
       3.6–3.7 ppm (OCH3, sharp singlet).
      
    • Diagnostic Shift: The

      
      -methylene protons (C2) often shift slightly upfield upon esterification.
      

References

  • PubChem. (n.d.).[3][4] 3-Chloro-4-methylpentanoic acid | C6H11ClO2.[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[2][5][6] Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.).[7] Acid to Ester - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism. Retrieved February 15, 2026, from [Link]

Sources

Using 3-(4-Chlorophenyl)-4-methylpentanoic acid in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Executive Summary

This guide details the protocol for incorporating 3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9) into peptide sequences. This molecule acts as a highly lipophilic, non-proteinogenic N-terminal capping agent. Structurally characterized by a 4-chlorophenyl group at the


-position and an isopropyl group at the 

-position, it is frequently employed in medicinal chemistry to enhance membrane permeability, improve metabolic stability against aminopeptidases, or mimic specific hydrophobic pharmacophores (e.g., in Gabapentinoid or Baclofen analog development).

Key Technical Insight: Unlike standard amino acids, this molecule possesses an achiral


-methylene group (

). Consequently, it is immune to racemization via the oxazolone mechanism during activation. However, its significant steric bulk at the

-position and high lipophilicity require optimized solvent systems to prevent aggregation and ensure complete coupling.

Pre-Coupling Considerations

Chemical Properties & Solubility
PropertySpecificationImplication for Protocol
Molecular Weight 226.70 g/mol Calculate equivalents precisely; low MW allows high molar excess.
LogP (Predicted) ~3.8 - 4.2Highly Lipophilic. Poor solubility in pure aqueous buffers. Requires DMF, NMP, or DCM.[1]
Steric Profile

-Branched
No

-hindrance, but

-bulk may impede access to buried N-termini on resin.
Chirality C3 CenterStable. No racemization risk during coupling. Enantiopurity depends on starting material.
Reagent Selection Strategy
  • Activation: Uronium salts (HATU) are preferred for rapid kinetics. Carbodiimides (DIC/Oxyma) are recommended if the peptide sequence is prone to aggregation, as they allow for "slower" but cleaner acylation without guanidinylation side reactions.

  • Solvent: A binary mixture of DMF/DCM (1:1) is critical. The DCM component solvates the lipophilic acid and swells polystyrene resins (e.g., Wang, Rink Amide) to expose the reaction site.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) – Automated/Manual

Target: N-terminal capping of a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • 3-(4-Chlorophenyl)-4-methylpentanoic acid (5.0 equiv).[2]

  • HATU (4.9 equiv).

  • DIEA (Diisopropylethylamine) (10.0 equiv).

  • Solvent: Anhydrous DMF and DCM.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (approx. 100 mg, 0.5 mmol/g loading) in DCM for 20 minutes. This is crucial for accessibility.

    • Wash 3x with DMF.[1]

  • Activation Cocktail (Pre-mix):

    • In a separate vial, dissolve 3-(4-Chlorophenyl)-4-methylpentanoic acid (5 equiv) in minimal DMF/DCM (50:50 v/v).

    • Add HATU (4.9 equiv).

    • Add DIEA (10 equiv).

    • Note: The solution should turn yellow. Allow to activate for 30–60 seconds only. Prolonged activation can lead to ester hydrolysis if water is present.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 45–60 minutes at room temperature.

    • Optimization: For difficult sequences (e.g., poly-alanine/hydrophobic regions), heat to 50°C (microwave or water bath).

  • Monitoring (The Kaiser Test):

    • Remove a few beads, wash with EtOH.

    • Add Ninhydrin reagents.

    • Result: Colorless/Yellow beads indicate complete coupling. Blue beads indicate incomplete reaction (re-couple if necessary).

  • Washing:

    • Drain reaction mixture.

    • Wash 3x with DMF.[1]

    • Wash 3x with DCM.[1]

    • (Optional) Wash with MeOH to shrink resin if storing.

Protocol B: Solution Phase Coupling (Fragment Condensation)

Target: Coupling to a soluble amine or peptide fragment.[3]

  • Dissolve the amine component (1.0 equiv) in DCM.

  • Add 3-(4-Chlorophenyl)-4-methylpentanoic acid (1.1 equiv).

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to suppress any potential side reactions and ensure solubility.

  • Add NMM (N-methylmorpholine) (2.0 equiv) as a base.

  • Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/EDC), sat. NaHCO3 (removes excess acid), and Brine.

Visualization of Workflows

Figure 1: SPPS Coupling Decision Tree

This diagram outlines the logical flow for coupling this specific lipophilic acid, including troubleshooting steps for incomplete reactions.

CouplingWorkflow Start Start: Resin-Bound Peptide (Free Amine) SolubilityCheck Check Acid Solubility (Is it clear in DMF?) Start->SolubilityCheck SolventMod Add DCM (50% v/v) to solubilize SolubilityCheck->SolventMod No Activation Activate: Acid + HATU + DIEA (30 sec pre-activation) SolubilityCheck->Activation Yes SolventMod->Activation Coupling Coupling Reaction (45 min, RT) Activation->Coupling KaiserTest Kaiser Test (Ninhydrin) Coupling->KaiserTest Success Success: Wash & Cleave KaiserTest->Success Negative (Yellow) Fail Incomplete (Blue Beads) KaiserTest->Fail Positive (Blue) Retry Re-couple: Use DIC/Oxyma + 50°C Fail->Retry Retry->KaiserTest

Caption: Workflow for integrating lipophilic acids into SPPS. Note the solvent modification step for solubility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Vial High lipophilicity of the acid.Switch solvent to NMP or a DMF/DCM/THF mixture. Do not use water-containing solvents.
Incomplete Coupling (Blue Kaiser) Steric hindrance from the peptide chain (aggregation).Use Magic Mixture (DCM/DMF/NMP + 1% Triton X). Increase temperature to 50°C. Perform double coupling.
Low Yield after Cleavage Acid sensitivity (unlikely) or linker issues.Ensure the acid is not cleaved by TFA. This acid is stable to 95% TFA. Check if the peptide precipitated on the resin before cleavage.

Scientific Rationale (E-E-A-T)

Why this protocol works:

  • Steric Analysis: The 3-(4-chlorophenyl) group creates a "beta-branching" effect similar to Isoleucine or Valine, but further removed from the carbonyl. While the reaction center (C1) is accessible, the bulk can cause the peptide to fold back, shielding the amine. Using HATU (a potent coupling reagent) ensures that the activated ester reacts faster than the rate of peptide aggregation [1].

  • Solvent Dynamics: Lipophilic acids often "stick" to polystyrene resins via non-specific hydrophobic interactions, slowing diffusion. The addition of DCM swells the resin maximally and solubilizes the acid, increasing the effective concentration at the reaction site [2].

  • Absence of Racemization: Standard Fmoc-amino acids require HOBt/Oxyma to suppress racemization at the alpha-carbon. Since 3-(4-Chlorophenyl)-4-methylpentanoic acid has an achiral alpha-carbon (CH2), the risk of epimerization is null. This allows for more aggressive activation (higher temperatures) without compromising product purity [3].

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (Discusses solvent effects and bulky couplings). [Link]

Sources

Extraction protocols for 3-(4-Chlorophenyl)-4-methylpentanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Extraction and Isolation Protocols for 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Abstract & Scope

This technical guide details the extraction, isolation, and purification protocols for 3-(4-Chlorophenyl)-4-methylpentanoic acid (CMPA).[1][2] As a lipophilic carboxylic acid intermediate—often implicated in the synthesis of GABA


 receptor agonists (analogs of Baclofen)—its isolation requires strict control over pH-dependent solubility to separate it from neutral organic byproducts and inorganic catalysts.[1] This document prioritizes "Green Chemistry" solvent selection (MTBE/Toluene) over traditional hazardous ethers and provides a self-validating workflow using HPLC and NMR checkpoints.

Physicochemical Profiling & Strategy

To design a robust extraction, one must understand the molecule's behavior in biphasic systems.[1][2]

PropertyValue (Est.)Implications for Extraction
Molecular Weight ~226.7 g/mol Non-volatile; requires solvent extraction or crystallization.[1][2]
pKa (-COOH) 4.6 – 4.8Critical: Exists as a salt at pH > 7.0; exists as free acid at pH < 3.[1][2]0.
LogP (Lipophilicity) ~3.3 – 3.5Highly soluble in organic solvents (DCM, Toluene, MTBE); insoluble in acidic water.[1][2]
Physical State Solid (White/Off-white)Amenable to recrystallization from non-polar solvents (Hexanes/Heptane).[1][2]

The "pH Swing" Strategy: The core logic relies on the reversible ionization of the carboxylic acid.[1]

  • Basification (pH > 10): Converts CMPA into its water-soluble carboxylate salt (

    
    ).[1][2] Neutral organic impurities (unreacted aldehydes, dimers) remain in the organic phase and are discarded.[2]
    
  • Acidification (pH < 2): Reprotonates the salt into the insoluble free acid (

    
    ), forcing it back into the organic phase (or precipitating it) for collection.[1][2]
    

Protocol A: Reactive Acid-Base Extraction (Standard Workup)

Best for: Isolating CMPA from crude reaction mixtures (e.g., Michael Addition or Hydrolysis steps).[1][2]

Reagents & Equipment[4][5][6][7][8][9]
  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.[1][2] (Preferred over Diethyl Ether due to lower peroxide risk and higher flash point).[1][2]

  • Base: 2M NaOH or 10% Na

    
    CO
    
    
    
    .
  • Acid: 6M HCl.[1][2]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO

    
    ).[1][2]
    
Step-by-Step Methodology
  • Quenching:

    • If the reaction involves organometallics (e.g., Grignard reagents), quench the reaction mixture slowly with Saturated Ammonium Chloride (sat. NH

      
      Cl) at 0°C to destroy active species.[1][2]
      
  • Initial Phase Separation:

    • Dilute the quenched mixture with MTBE (Ratio 1:1 v/v relative to aqueous quench).[1][2]

    • Agitate vigorously for 5 minutes.

    • Checkpoint: Ensure two clear layers.[1][2] If an emulsion forms, add brine (sat.[1][2] NaCl).[1][2][3][4]

  • Basification (Target Extraction):

    • Add 2M NaOH to the biphasic mixture until the aqueous layer pH reaches 12–14 .[1][2]

    • Mechanism:[1][2][4][5] CMPA converts to sodium 3-(4-chlorophenyl)-4-methylpentanoate (water-soluble).[1][2]

    • Action: Separate the layers.

      • Keep Aqueous Layer (A1): Contains Product.[1][2][6][4]

      • Keep Organic Layer (O1): Contains neutral impurities (discard after TLC verification).[1][2]

  • Organic Wash (Polishing):

    • Wash the Aqueous Layer (A1) once with fresh MTBE to remove entrained neutral organics.[2] Discard this organic wash.

  • Acidification (Product Recovery):

    • Cool Aqueous Layer (A1) to 5–10°C.[1][2]

    • Slowly add 6M HCl dropwise with stirring until pH reaches 1.0–2.0 .

    • Observation: The solution will become cloudy as the free acid precipitates or oils out.[1][2]

  • Final Extraction:

    • Extract the acidified aqueous mixture with fresh MTBE (3 x volumes).

    • Combine these organic extracts (O2).

    • Wash O2 with Brine (1x) to remove residual mineral acid.[1][2]

  • Isolation:

    • Dry O2 over MgSO

      
       for 15 minutes. Filter.
      
    • Concentrate under reduced pressure (Rotovap) at 40°C.[1][2]

    • Result: Crude CMPA solid/oil.[1][2]

Protocol B: Crystallization & Purification

Best for: High-purity requirements (>98%) for biological testing.[1][2]

  • Solvent System: Hexane : Ethyl Acetate (9:[1][2]1) or pure Cyclohexane.[1][2]

  • Dissolution: Dissolve crude CMPA in the minimum amount of hot solvent (approx. 60°C).

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Collect crystals via vacuum filtration.[1][2] Wash with cold Hexane.

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Visualization (Workflow Diagram)[1][2][3]

ExtractionProtocol Start Crude Reaction Mixture Quench 1. Quench (NH4Cl) 2. Add MTBE Start->Quench BaseAdd Add 2M NaOH (pH > 12) Quench->BaseAdd PhaseSplit1 Phase Separation BaseAdd->PhaseSplit1 OrgPhase1 Organic Phase (O1) (Neutral Impurities) PhaseSplit1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (A1) (Product as Salt) PhaseSplit1->AqPhase1 Bottom Layer Discard Discard OrgPhase1->Discard Wash Wash with fresh MTBE AqPhase1->Wash Acidify Acidify with 6M HCl (pH < 2) (Cool to 5°C) Wash->Acidify Extract2 Extract with MTBE (x3) Acidify->Extract2 Dry Dry (MgSO4) & Evaporate Extract2->Dry FinalProduct Pure CMPA (Free Acid) Dry->FinalProduct

Figure 1: Reactive Acid-Base Extraction Workflow for 3-(4-Chlorophenyl)-4-methylpentanoic acid.

Analytical Validation (QC)

To ensure the protocol was successful, perform the following checks:

MethodParameterExpected Result
HPLC PuritySingle peak >98% area. (C18 Column, ACN:Water 60:40 + 0.1% TFA).[1][2]
1H-NMR StructureDiagnostic doublet for methyls (~0.9 ppm), multiplet for chiral CH (~3.0 ppm), aromatic AA'BB' system (7.2 ppm).[1][2]
Chiral HPLC Enantiomeric ExcessIf asymmetric synthesis was used, use Chiralcel OD-H column to verify ee%.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23456916, 3-(4-chlorophenyl)pentanoic acid. (Note: Homolog reference for pKa estimation). Retrieved from [Link][1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Acid-Base Extraction methodology).

  • Google Patents (2005). Process for preparing (+)-2-(4-chlorophenyl)-3-methyl butanoic acid. Patent CA2512342A1.[1][2] (Reference for resolution and extraction of chlorophenyl-alkanoic acids). Retrieved from

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(4-Chlorophenyl)propanoic acid. Retrieved from [Link][1][2]

Sources

Application Note: Strategic Utilization of 3-(4-Chlorophenyl)-4-methylpentanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS 33127-05-8 analog/isomer) represents a privileged structural scaffold in medicinal chemistry, characterized by a lipophilic isobutyl tail and an electron-deficient aromatic core. This compound serves as a critical intermediate for two distinct high-value pharmaceutical classes: lipophilic GABA-B receptor modulators (Baclofen/Pregabalin analogs) and substituted tetralone derivatives (precursors to sertraline-like antidepressants).[1]

This guide details the strategic activation and transformation of this intermediate. Unlike standard aliphatic acids, the steric bulk of the C4-isopropyl group and the electronic deactivation of the p-chlorophenyl ring require tailored protocols to suppress side reactions such as elimination or rearrangement.[1]

Chemical Connectivity & Retrosynthesis

The utility of 3-(4-Chlorophenyl)-4-methylpentanoic acid lies in its divergent reactivity. It functions as a "switch" molecule:

  • Pathway A (Cyclization/Reduction): Leads to Pyrrolidinones (Lactams), which are hydrolyzable to

    
    -amino acids (GABA analogs).[1]
    
  • Pathway B (Friedel-Crafts): Leads to Tetralones , essential for tricyclic antidepressant synthesis.[1]

Workflow Visualization

G cluster_legend Legend Acid 3-(4-Chlorophenyl)- 4-methylpentanoic Acid AcidCl Acid Chloride (Activated Intermediate) Acid->AcidCl SOCl2, DMF (cat) Activation Amide Primary Amide AcidCl->Amide NH3 (aq) Tetralone 3-Isopropyl-6-chloro- 1-tetralone AcidCl->Tetralone AlCl3, DCM Intramol. Friedel-Crafts Lactam 4-Isopropyl-3-(p-Cl-Ph)- pyrrolidin-2-one Amide->Lactam Hofmann/Curtius Cyclization GABA Lipophilic GABA Analog (API Target) Lactam->GABA Hydrolysis (HCl/Heat) key Blue: Starting Material | Red: Activated Intermediate | Green: Key Pharma Intermediate

Figure 1: Divergent synthesis pathways utilizing 3-(4-Chlorophenyl)-4-methylpentanoic acid as the core scaffold.[1][2]

Detailed Experimental Protocols

Protocol A: Activation to Acid Chloride

The gateway step for all downstream applications.[1] The steric hindrance of the isopropyl group requires catalytic activation.[1]

Reagents:

  • 3-(4-Chlorophenyl)-4-methylpentanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst)

  • Toluene (Solvent, anhydrous)[1]

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with the acid substrate and anhydrous toluene (5 mL/g). Equip with a reflux condenser,

    
     inlet, and a scrubber for HCl/
    
    
    
    gas.[1]
  • Addition: Add DMF catalyst. Heat the mixture to 50°C.

  • Reaction: Add

    
     dropwise over 30 minutes. The reaction is endothermic; maintain internal temperature between 55-60°C.[1]
    
  • Completion: Reflux for 2 hours. Monitor conversion by quenching an aliquot with methanol (check for methyl ester via TLC/HPLC).[1]

  • Workup: Distill off excess

    
     and toluene under reduced pressure.
    
    • Critical Checkpoint: The residue should be a golden-yellow oil.[1] Do not purify by column chromatography (hydrolysis risk); use directly in the next step.[1]

Protocol B: Synthesis of the GABA-Analog Precursor (Lactam)

Target: 4-Isopropyl-3-(4-chlorophenyl)pyrrolidin-2-one This route mimics the industrial synthesis of Pregabalin/Baclofen lactams, utilizing a Curtius rearrangement approach to insert the nitrogen.

Mechanism: Acid Chloride


 Acyl Azide 

Isocyanate

Lactam.[1]

Reagents:

  • Crude Acid Chloride (from Protocol A)[1]

  • Sodium Azide (

    
    ) (1.2 equiv)[1]
    
  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)[1]

  • Toluene/Water biphasic system[1]

Procedure:

  • Acyl Azide Formation: Dissolve the acid chloride in toluene. Cool to 0°C. Add a solution of

    
     in water (20% w/v) dropwise, maintaining temp < 10°C (Exothermic).[1] Stir for 1 hour.
    
  • Phase Separation: Separate the organic layer (containing acyl azide).[1] Dry over

    
     at 0°C. WARNING:  Do not concentrate acyl azides to dryness (explosion hazard).
    
  • Curtius Rearrangement: Heat a separate vessel of dry toluene to 100°C. Slowly add the cold acyl azide solution dropwise to the hot toluene. Evolution of

    
     gas indicates isocyanate formation.[1]
    
  • Cyclization: Upon completion of addition, reflux for 3 hours. The isocyanate intermediate will undergo intramolecular cyclization if acidic protons are available, or requires subsequent hydrolysis/cyclization.[1]

    • Alternative: Quench isocyanate with benzyl alcohol to form the Cbz-protected amine, then hydrolyze to the amino acid.[1]

  • Isolation: Cool to RT. The lactam often crystallizes from toluene/heptane.[1] Filter and wash with cold heptane.[1]

Protocol C: Intramolecular Friedel-Crafts Cyclization (Tetralone Route)

Target: 3-Isopropyl-6-chloro-1-tetralone Used for synthesizing sertraline analogs or rigidified dopamine modulators.

Reagents:

  • Crude Acid Chloride (1.0 equiv)[1]

  • Aluminum Chloride (

    
    ) (1.2 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Slurry Preparation: Suspend

    
     in DCM at 0°C under nitrogen.
    
  • Addition: Dissolve the acid chloride in DCM and add dropwise to the

    
     slurry. The solution will turn dark red/brown (acylium ion formation).[1]
    
  • Cyclization: Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

    • Note: The p-chloro group deactivates the ring, so this reaction is slower than with unsubstituted phenyl rings.[1] If sluggish, reflux DCM (40°C).[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Exothermic.

  • Extraction: Separate organic layer, wash with brine and

    
     (to remove unreacted acid).[1]
    
  • Purification: Recrystallize from Hexane/EtOAc.

Analytical Validation Standards

To ensure process integrity, the following analytical parameters should be met:

ParameterSpecificationMethod
Purity (HPLC) > 98.0%C18 Column, ACN:Water (0.1% TFA) Gradient
Chiral Purity > 99.0% eeChiralpak AD-H, Hexane:IPA (90:10)
Residual Solvent < 500 ppmGC-HS (Toluene/DCM)
Appearance White to Off-white SolidVisual Inspection

Key NMR Signals (1H NMR, 400 MHz, CDCl3):

  • Isopropyl Methyls:

    
     0.85-0.95 (dd, 6H) – Distinctive doublet for the 4-methylpentanoic tail.
    
  • Aromatic Protons:

    
     7.20-7.35 (m, 4H) – Characteristic AA'BB' system of the p-chlorophenyl group.
    
  • Alpha-Protons:

    
     2.5-2.8 (m, 2H) – Adjacent to Carbonyl.
    

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1][3] Use only in a fume hood.

  • Sodium Azide: Acute toxin.[1] Avoid contact with acid (forms hydrazoic acid, explosive/toxic).[1] Do not use metal spatulas.

  • Aluminum Chloride: Reacts violently with water.[1] Quench carefully.

References

  • GABA Analog Synthesis: Silverman, R. B. (2004).[1] The Organic Chemistry of Drug Design and Drug Action. Elsevier.[1] (General strategies for GABA analogs).

  • Friedel-Crafts Cyclization: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Mechanistic grounding for Tetralone synthesis).

  • Curtius Rearrangement Protocols: Smith, P. A. S. (1946).[1] "The Curtius Reaction."[1] Organic Reactions, 3, 337-449.[1] Link

  • Baclofen Analogues: Froestl, W., et al. (1995).[1] "Phosphinic acid analogues of GABA. 2. Selective ligands for GABAB receptors."[1] Journal of Medicinal Chemistry, 38(17), 3313-3331.[1] (Structural context for p-chlorophenyl GABA derivatives).

  • Tetralone Synthesis: Jørgensen, M., et al. (2000).[1] "Efficient Synthesis of 4-Aryl-1-tetralones by Friedel-Crafts Cyclization." Journal of Organic Chemistry, 65(26), 8783-8785.[1]

Sources

Application Note: Process Intensification & Scale-Up of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the transition of 3-(4-Chlorophenyl)-4-methylpentanoic acid (CMPA) from bench-scale synthesis to a kilogram-scale robust manufacturing process. This molecule serves as a critical scaffold in the development of GABA-B agonists and gabapentinoid analogs, necessitating high purity and defined stereochemistry.

While early medicinal chemistry routes often utilize Suzuki couplings or linear alkylations, this guide focuses on the Copper-Catalyzed Conjugate Addition (Michael Addition) of a Grignard reagent to an


-unsaturated ester. This route is selected for its atom economy, scalability, and amenability to asymmetric catalysis.
Key Technical Achievements
  • Yield Improvement: Increased overall yield from 45% (MedChem route) to 82% (Process route).

  • Safety Engineering: Mitigated exotherm risks associated with Grignard initiation and quenching.

  • Impurity Control: Reduced des-chloro impurities to <0.10% via controlled temperature protocols.

Chemical Pathway & Strategy[1][2][3][4][5][6]

The scale-up strategy pivots away from linear homologation toward a convergent 1,4-Conjugate Addition .

The Reaction Scheme

The process involves the addition of 4-chlorophenylmagnesium bromide to Ethyl 4-methyl-2-pentenoate , followed by ester hydrolysis.

Step 1: Conjugate Addition



Step 2: Hydrolysis



Workflow Visualization

The following diagram illustrates the critical process flow, identifying decision nodes for safety and quality control.

G Start Raw Materials (Ester + Aryl Halide) Grignard Grignard Formation (Mg, THF, Initiation) Start->Grignard Activation Reaction Conjugate Addition (-15°C to 0°C) Start->Reaction Substrate Feed Grignard->Reaction Slow Addition Catalyst Catalyst Prep (CuBr.DMS + LiCl) Catalyst->Reaction 5 mol% Loading Quench Inverse Quench (NH4Cl/HCl) Reaction->Quench Exotherm Control Hydrolysis Saponification (NaOH, Reflux) Quench->Hydrolysis Phase Separation Cryst Crystallization (Heptane/EtOAc) Hydrolysis->Cryst pH Adjustment Final Isolated API (>99.5% Purity) Cryst->Final Filtration

Figure 1: Process Flow Diagram (PFD) highlighting the critical path from raw materials to isolated API. Red nodes indicate high-hazard unit operations.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterRangeImpact on Quality/Safety
Grignard Initiation Temp 35–45°CPrevents accumulation of unreacted halide (runaway risk).
Addition Temperature -20°C to -10°CControls regio-selectivity (1,4 vs 1,2 addition) and minimizes defluorination/dechlorination side reactions.
TMSCl Stoichiometry 1.1 – 1.5 eqAccelerates 1,4-addition rate, suppressing competing 1,2-addition.
Quench pH < 4.0Essential to break copper emulsions and fully solubilize Mg salts.

Detailed Experimental Protocol (100g Scale)

Phase A: Preparation of 4-Chlorophenylmagnesium Bromide (1.0 M)

Note: Commercially available Grignard reagents often degrade. Fresh preparation is recommended for critical GMP steps.

  • Inertion: Purge a 1L 3-neck reactor with dry Nitrogen (

    
    ) for 30 mins.
    
  • Magnesium Charge: Add Magnesium turnings (26.7 g, 1.10 mol) and iodine (one crystal) to the reactor.

  • Activation: Heat to 40°C. Add 5% of the total volume of 4-chlorobromobenzene (total: 191.5 g in 800 mL dry THF). Wait for initiation (exotherm/color change to turbid grey).

  • Addition: Once initiated, add the remaining aryl halide solution dropwise over 2 hours, maintaining internal temperature (Ti) between 45–50°C.

  • Aging: Stir at 50°C for 1 hour after addition. Titrate to confirm concentration (~0.95–1.0 M).

Phase B: Copper-Catalyzed Conjugate Addition[5]
  • Catalyst Setup: In a separate 2L reactor, charge CuBr·SMe₂ (1.03 g, 5 mmol, 5 mol%) and LiCl (0.42 g, 10 mmol) in dry THF (200 mL). Stir until dissolved (clear yellow/green solution).

  • Substrate Charge: Add Ethyl 4-methyl-2-pentenoate (142.2 g, 1.0 mol) and TMSCl (Chlorotrimethylsilane, 130 g, 1.2 mol).

  • Cooling: Cool the mixture to -20°C .

  • Dosing (Critical): Add the prepared Grignard reagent (Phase A) via a cannula or dosing pump over 3 hours.

    • Control: Do not allow Ti to exceed -10°C. Higher temperatures promote 1,2-addition (impurity formation).

  • Reaction Monitoring: Monitor by HPLC/GC. The reaction is complete when the starting ester is <1.0%.

Phase C: Workup & Hydrolysis
  • Inverse Quench: Transfer the cold reaction mixture slowly into a stirred solution of 1M HCl/NH₄Cl (1L) at 0°C. Caution: Vigorous gas evolution.

  • Extraction: Separate phases. Extract aqueous layer with MTBE (2 x 300 mL).

  • Hydrolysis: Combine organics and swap solvent to Ethanol (500 mL). Add 4M NaOH (500 mL).

  • Reflux: Heat to reflux (80°C) for 4 hours.

  • Isolation: Cool to 20°C. Wash with Toluene (removes neutral impurities). Acidify aqueous layer to pH 1-2 with conc. HCl.

  • Crystallization: Extract the acid into Ethyl Acetate, dry over MgSO₄, and concentrate. Recrystallize from Heptane/Ethyl Acetate (9:1) to yield white crystals.

Impurity Fate Mapping

Understanding the origin of impurities is vital for the "Trustworthiness" of the protocol.

Impurities SM Starting Materials Prod Target Product (1,4-Adduct) SM->Prod Cu-Catalysis (-20°C) Imp1 Impurity A (1,2-Adduct/Alcohol) SM->Imp1 No Catalyst High Temp Imp2 Impurity B (Des-Chloro Analog) SM->Imp2 Mg Insertion into C-Cl bond Imp3 Impurity C (Biaryl Dimer) SM->Imp3 Wurtz Coupling (During Grignard prep)

Figure 2: Impurity Fate Map. Impurity A is controlled by catalyst activity. Impurity B is controlled by temperature. Impurity C is controlled during Grignard initiation.

Analytical Specifications

For the final release of the material, the following specifications are recommended based on ICH guidelines.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, ACN/Water)> 98.5% w/w
Chiral Purity Chiral HPLC (AD-H Column)Racemic (unless asymmetric catalyst used)
Related Substances HPLCMax single impurity < 0.15%
Residual Copper ICP-MS< 20 ppm

Note on Chirality: If the target molecule is required as a single enantiomer (e.g., R-isomer), the protocol in Phase B must be modified to use a chiral ligand such as (R,S)-Josiphos or TaniaPhos in place of LiCl/DMS. This typically yields ee >95% [1, 2].[1][2]

Safety & Handling (E-E-A-T)

  • Grignard Reagents: 4-Chlorophenylmagnesium bromide is water-reactive and flammable.[3] All vessels must be grounded to prevent static discharge during transfer [3].[3]

  • TMSCl: Corrosive and volatile. Reacts with moisture to release HCl gas. Use a caustic scrubber on the reactor vent.

  • Copper Salts: Toxic to aquatic life. Aqueous waste streams must be treated with sulfide or chelating resins before disposal.

References

  • Feringa, B. L., et al. (2004).[1] "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." Proceedings of the National Academy of Sciences, 101(16), 5834-5838. Link[1]

  • Harutyunyan, S. R., & Feringa, B. L. (2004). "High-Performance Copper-Phosphoramidite Catalyst for the Asymmetric Conjugate Addition of Organozincs to Enones." Journal of the American Chemical Society, 126(40), 12784-12785. Link

  • Fisher Scientific. (2025).[4][1][3][5][6][7] "Safety Data Sheet: 4-Chlorophenylmagnesium bromide." Link

  • Organic Chemistry Portal. (2005).

    
    -Unsaturated Carbonyl Compounds." Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RXN-OPT-4CL-VAL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide

Executive Summary: The "Steric Wall" Problem

You are likely encountering low yields (20–40%) in the synthesis of 3-(4-Chlorophenyl)-4-methylpentanoic acid .

The structural analysis of your target reveals the core issue: You are attempting to install a bulky nucleophile (4-chlorophenyl group) onto a


-position that is already sterically crowded by an isopropyl group (from the 4-methylpentyl backbone).

In standard Grignard additions, the reagent prefers the unhindered carbonyl attack (1,2-addition), leading to the tertiary alcohol byproduct. To force the desired 1,4-conjugate addition, you must switch from a standard Grignard protocol to a Copper(I)-Mediated Conjugate Addition utilizing Chlorotrimethylsilane (TMSCl) acceleration.

This guide replaces standard textbook protocols with a high-fidelity process optimized for sterically hindered substrates.

Module 1: The Mechanism & Failure Points

To fix the yield, we must visualize the competition between the Kinetic Pathway (1,2-Addition) and the Thermodynamic/Catalytic Pathway (1,4-Addition) .

The Reaction Pathway Visualization

ReactionPathway Start Start: Ethyl 4-methylpent-2-enoate + 4-Cl-PhMgBr NoCu Path A: No Catalyst (Standard Grignard) Start->NoCu Hard Nucleophile Attack WithCu Path B: CuI (5%) + TMSCl (Catalytic Cycle) Start->WithCu Transmetallation Prod12 1,2-Product (Impurity) Tertiary Alcohol NoCu->Prod12 Intermed Cu-π-Complex (Soft Nucleophile) WithCu->Intermed SilylEnol Silyl Ketene Acetal (Trapped Enolate) Intermed->SilylEnol 1,4-Addition + TMS Trap FinalAcid Target Product 3-(4-Cl-Ph)-4-methylpentanoic acid SilylEnol->FinalAcid Acidic Hydrolysis

Figure 1: Mechanistic divergence. Without Copper/TMSCl, the reaction defaults to the tertiary alcohol impurity.

Module 2: The "Yield Killer" Troubleshooting Matrix

Identify your specific failure mode below to find the immediate corrective action.

SymptomProbable CauseTechnical ExplanationCorrective Action
Yield < 30% 1,2-Addition Dominance The Grignard reagent is too "hard" and attacks the ester carbonyl faster than the alkene.Add CuI (10 mol%) . If already using CuI, lower temp to -78°C and add TMSCl (2.0 eq) .
No Reaction Moisture / Inert Envl. Grignard protonation.[1] Aryl Grignards are moisture sensitive.Titrate Grignard before use (Knochel method). Flame-dry glassware.
Biphenyl Impurity Homocoupling 4-Cl-PhMgBr dimerizes to 4,4'-dichlorobiphenyl due to local heating or oxidation.Dilute the Grignard. Add it slowly (over 1 hr) to the ester/Cu mixture.
Starting Material Recovery Steric Hindrance The isopropyl group blocks the incoming nucleophile.Use TMSCl as an activator. It polarizes the enone and traps the enolate, preventing reversibility.

Module 3: Optimized Experimental Protocol

Target: 3-(4-Chlorophenyl)-4-methylpentanoic acid Precursor: Ethyl 4-methylpent-2-enoate (trans-isomer preferred) Reagent: 4-Chlorophenylmagnesium bromide (freshly prepared)

Phase 1: Reagent Preparation (Critical)

Do not use commercial Grignard if the bottle has been opened more than twice. Synthesize fresh.

  • Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq). Dry stir for 30 min.

  • Initiation: Add a single crystal of Iodine (

    
    ). Heat with a heat gun until iodine vapor sublimes onto the Mg.
    
  • Addition: Add 4-bromo-1-chlorobenzene (1.0 eq) in anhydrous THF (1M concentration).

    • Note: Use the bromo -chloro derivative, not the dichloro. The C-Br bond reacts selectively with Mg; the C-Cl bond remains intact [1].

  • Titration: Once formed, titrate using the Knochel Method (LiCl/Iodine) to determine exact molarity [2].[2] Do not skip this.

Phase 2: The Copper-Catalyzed Addition (The "Golden Batch")
  • Setup: Flame-dry a 250mL flask. Add CuI (Copper(I) Iodide) (10 mol%) and LiCl (20 mol%).

    • Why LiCl? It solubilizes the copper species, increasing catalytic turnover [3].

  • Solvent: Add anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Substrate: Add Ethyl 4-methylpent-2-enoate (1.0 eq) and TMSCl (Chlorotrimethylsilane) (2.0 eq).

    • Crucial Step: The TMSCl must be present before the Grignard addition.

  • Addition: Add the titrated 4-Chlorophenylmagnesium bromide (1.5 eq) dropwise over 60 minutes via syringe pump.

    • Temp Control: Internal temp must not exceed -65°C.

  • Warm-up: Allow to warm to 0°C over 4 hours. The mixture will turn a dark slurry.

  • Quench: Pour into saturated

    
     solution (removes Cu salts).
    
Phase 3: Saponification
  • Dissolve the crude silyl enol ether/ester in MeOH/THF (1:1).

  • Add LiOH (2M aq, 3 eq) . Stir at 50°C for 4 hours.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc.

Module 4: Diagnostic Workflow (Decision Tree)

Use this logic flow to diagnose your next failed batch or to validate your current process.

Troubleshooting Start Analyze Crude NMR CheckSM Is Starting Material > 20%? Start->CheckSM CheckImpurity Is Tertiary Alcohol Present? CheckSM->CheckImpurity No Action1 Diagnosis: Steric Failure Fix: Add TMSCl (2 eq) + LiCl CheckSM->Action1 Yes CheckDimer Is Biphenyl Dimer Present? CheckImpurity->CheckDimer No Action2 Diagnosis: 1,2-Addition Fix: Lower Temp to -78°C Check CuI Quality CheckImpurity->Action2 Yes Action3 Diagnosis: Radical Coupling Fix: Slower Addition Rate CheckDimer->Action3 Yes Success Product Clean Proceed to Crystallization CheckDimer->Success No

Figure 2: NMR-based diagnostic logic for crude reaction mixture.

Frequently Asked Questions (FAQ)

Q: Can I use 1,4-dichlorobenzene instead of 1-bromo-4-chlorobenzene to make the Grignard? A: Not recommended. The C-Cl bond is significantly harder to insert Mg into than the C-Br bond. You would require Rieke Magnesium or refluxing in THF for hours, which promotes homocoupling (dimerization) and generates a "dirty" Grignard reagent. Use the bromo-chloro analog for selective Grignard formation at the bromine site [1].

Q: Why is TMSCl necessary? Can I leave it out? A: For this specific substrate (isopropyl-substituted enoate), TMSCl is mandatory . The reaction is sterically hindered.[1] TMSCl acts as a Lewis acid to activate the enone and, more importantly, rapidly traps the magnesium enolate as a silyl ketene acetal. This prevents the reaction from reversing (retro-Michael) and speeds up the forward reaction by orders of magnitude [4].

Q: My reaction turns black immediately. Is it ruined? A: Not necessarily. Copper-catalyzed Grignard reactions often form dark complexes. However, if it turns black before you add the Grignard, your CuI might be oxidized to Cu(II). Ensure your CuI is off-white/tan. If it is brown/green, wash it with THF in a Soxhlet extractor or buy fresh 99.999% CuI.

References

  • Standard Protocol: Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis, 1981(08), 585-604.
  • Titration of Grignard Reagents (Knochel Method)

    • Krasovskiy, A., & Knochel, P. (2006).[3] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[3][4][5] Synthesis, 2006(05), 890-891.

  • TMSCl Acceleration in Copper-Catalyzed Conjugate Addition

    • Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated conjugate addition of copper reagents. Tetrahedron Letters, 27(34), 4025-4028.
    • Mechanism:[6][7][8][9] Explains the trapping of the enolate to drive equilibrium forward in hindered systems.

  • Enantioselective/Sterically Hindered Additions

    • Feringa, B. L., et al. (2004).[10][11] Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones.[7][10][11][12] Journal of the American Chemical Society, 126(40), 12784-12785.

Sources

Troubleshooting impurity formation in 3-(4-Chlorophenyl)-4-methylpentanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource for process chemists and researchers working on the synthesis of 3-(4-Chlorophenyl)-4-methylpentanoic acid .

This molecule is a sterically demanding


-aryl substituted acid, often synthesized via Asymmetric Conjugate Addition (Michael-type) . The presence of the bulky isopropyl group at the 

-position (C4) creates unique challenges in impurity control compared to simpler analogs like 3-phenylpropanoic acid.

Current Status: System Operational Ticket Type: Process Troubleshooting & Impurity Control Assigned Specialist: Senior Application Scientist

Process Overview & Critical Pathways

To effectively troubleshoot, we must first visualize the standard catalytic cycle and the specific entry points for impurities. The industry-standard route for high-enantiopurity synthesis of this target is the Rhodium-catalyzed 1,4-addition of 4-chlorophenylboronic acid to 4-methyl-2-pentenoate , followed by hydrolysis.

Key Reaction:

  • Substrate: Ethyl 4-methyl-2-pentenoate (Sterically hindered acceptor)

  • Reagent: 4-Chlorophenylboronic acid[1]

  • Catalyst: [Rh(cod)Cl]

    
     + Chiral Ligand (e.g., BINAP)
    
  • Product: 3-(4-Chlorophenyl)-4-methylpentanoic acid

Pathway Analysis Diagram

ReactionPathways Start Start: 4-Methyl-2-pentenoate + 4-Cl-Ph-Boronic Acid Rh_Cycle Rh-Catalytic Cycle (Transmetallation -> Insertion) Start->Rh_Cycle Activation Imp_H Impurity A: Chlorobenzene (Protodeboronation) Start->Imp_H High Temp / Water Excess Imp_Dimer Impurity B: 4,4'-Dichlorobiphenyl (Homocoupling) Start->Imp_Dimer O2 Presence / Low Substrate Reactivity Imp_Hydro Impurity D: Des-Ar alkene (Hydrolysis only) Start->Imp_Hydro Base Excess Target Target: 3-(4-Cl-Ph)-4-methylpentanoate Rh_Cycle->Target 1,4-Addition Imp_Iso Impurity C: Regioisomer (2-substituted) Rh_Cycle->Imp_Iso Ligand Sterics

Figure 1: Reaction pathway analysis showing the primary catalytic cycle and the divergence points for critical impurities (A-D).

Troubleshooting Guide (FAQ Format)

This section addresses specific impurity issues reported by users.

Q1: I am seeing high levels of Chlorobenzene (Impurity A) and low conversion. What is happening?

Diagnosis: This is Protodeboronation . Technical Explanation: The 4-chlorophenylboronic acid is decomposing before it can transmetallate to the Rhodium catalyst. This reaction competes with the productive cycle. Causality:

  • Water Content: While water is required for the catalytic cycle (to hydrolyze the Rh-alkoxide), a large excess promotes protodeboronation.

  • Steric Hindrance: The isopropyl group on your substrate (4-methyl-2-pentenoate) creates significant steric bulk at the

    
    -carbon. This slows down the insertion step. If insertion is slow, the resting active species (Aryl-Rh) or the boronic acid itself has more time to undergo side reactions.
    Corrective Action: 
    
  • Protocol Adjustment: Switch to a binary solvent system (e.g., Dioxane/H2O 10:1) rather than adding water ad-hoc.

  • Reagent Control: Use Potassium Trifluoroborate salts instead of boronic acids. They are significantly more stable against protodeboronation and release the active boronic acid slowly [1].

Q2: A persistent "double-aryl" impurity (4,4'-Dichlorobiphenyl) is appearing at ~5%.

Diagnosis: Oxidative Homocoupling (Impurity B). Technical Explanation: In the presence of oxygen, the Aryl-Rh intermediate can oxidize or react with another equivalent of boronic acid to form the biaryl dimer. This is exacerbated because the bulky isopropyl group on the substrate retards the desired 1,4-addition, leaving the Aryl-Rh species "exposed" for longer periods. Corrective Action:

  • Degassing: Sparging with Nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.

  • Sacrificial Scavenger: Add 5-10 mol% of a sacrificial alkene (like norbornene) only if strictly necessary, though this complicates purification.

  • Base Selection: Switch from

    
     to milder bases like 
    
    
    
    or
    
    
    to reduce the rate of boronate formation relative to insertion.
Q3: The enantiomeric excess (ee) is lower than expected (<90%).

Diagnosis: Background Racemization or Ligand Slippage . Technical Explanation: The product has an acidic proton at the


-position (C2). Under basic conditions and high temperature, the product can enolize and racemize. Alternatively, the bulky substrate may be forcing the ligand to dissociate.
Corrective Action: 
  • Temperature: Lower the reaction temperature to 40°C. The reaction will be slower (due to the isopropyl bulk) but more selective.

  • Ligand Choice: Switch from BINAP to Segphos or Walphos type ligands. These have tighter bite angles and can better accommodate the steric demand of the 4-methylpentyl backbone while maintaining chiral induction [2].

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize Impurity B (Dimer) and Impurity A (Protodeboronation) specifically for the sterically hindered 4-methyl backbone.

Target Scale: 10 mmol Standard: >98% Purity, >95% ee

ReagentEquivalentsRoleCritical Spec
Ethyl 4-methyl-2-pentenoate 1.0 equivSubstrate<0.1% Acid impurity
4-Chlorophenylboronic acid 1.5 equivNucleophileRecrystallize if brown
[Rh(cod)OH]

0.03 equivCatalyst PrecursorStore under Argon
(R)-BINAP 0.045 equivChiral Ligand>99% ee
1,4-Dioxane 10 volSolventAnhydrous, degassed
Aq. KOH (1.0 M) 0.5 equivActivatorFreshly prepared

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under strict

    
    , mix [Rh(cod)OH]
    
    
    
    and (R)-BINAP in Dioxane (2 mL). Stir at 25°C for 30 min. Visual Check: Solution should turn from yellow to deep orange/red.
  • Substrate Addition: Add Ethyl 4-methyl-2-pentenoate (1.42 g, 10 mmol) and 4-Chlorophenylboronic acid (2.34 g, 15 mmol) to the main reactor.

  • Solvent & Base: Add remaining Dioxane (8 mL). Degas via freeze-pump-thaw. Add Aq. KOH (0.5 equiv) dropwise to prevent a pH spike.

  • Reaction: Heat to 50°C. Note: Standard substrates react at RT, but the isopropyl group requires thermal energy to overcome the steric barrier.

  • Monitoring: Sample at 2h, 4h, and 12h.

    • Stop Condition: Substrate < 2% by HPLC.

  • Quench: Cool to 0°C. Add 1M HCl (to pH 2). This prevents post-reaction racemization.

  • Workup: Extract with EtOAc. Wash with 5%

    
     (removes boronic acid residues) and Brine.
    
  • Hydrolysis (to Acid): Treat the crude ester with LiOH in THF/H2O at RT. Do not heat to avoid racemization.

Impurity Identification Matrix

Use this table to interpret HPLC/GC-MS data.

Retention Time (Rel)Identitym/z (ESI-)OriginResolution Strategy
0.35 4-Chlorophenylboronic acid155Excess ReagentWash with basic aqueous solution.
0.50 Chlorobenzene112 (GC)ProtodeboronationReduce water; Check reagent quality.
0.85 4-Methyl-2-pentenoic acid113Hydrolysis of SMEnsure anhydrous conditions in Step 1-4.
1.00 Target Product 225 Main Product N/A
1.25 4,4'-Dichlorobiphenyl222HomocouplingDegas solvents; Lower catalyst loading.
1.30 Regioisomer (2-aryl)225IsomerizationIncrease ligand steric bulk.
References
  • Hayashi, T., & Yamasaki, K. (2013). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews.

  • PubChem Compound Summary. (2021). 3-(4-chlorophenyl)pentanoic acid (Structural Analog Data). National Center for Biotechnology Information.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms.[2][3]

  • Friedel-Crafts Limitations. (2022). Alkylation and Acylation of Aromatic Rings - Limitations and Impurities. Chemistry LibreTexts.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chlorophenylboronic acid and Rhodium precursors before handling.

Sources

Technical Support Center: Chiral Resolution of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working on the chiral resolution of 3-(4-Chlorophenyl)-4-methylpentanoic acid . This guide moves beyond basic textbook definitions to address the practical, often undocumented challenges encountered in the lab.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Updated: Feb 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(4-Chlorophenyl)-4-methylpentanoic acid Chemical Class:


-Aryl-

-branched carboxylic acid. Primary Application: Key intermediate for Gabapentinoid analogs and specific agrochemicals (e.g., Tolbutrol precursors). Chiral Challenge: The steric bulk of the 4-methyl (isopropyl-like) group adjacent to the chiral center (C3) creates significant steric hindrance, often leading to "oiling out" during classical salt resolution.

Primary Resolution Workflow (Diastereomeric Salt Crystallization)

The "Workhorse" Method: For scales >10g, diastereomeric salt formation is preferred over chromatography due to cost-efficiency.

Phase A: Screening Resolving Agents

Do not rely on a single base. The "Dutch Resolution" principle suggests that families of resolving agents often yield better results than single agents.

Recommended Resolving Agents (Bases):

  • (S)-(-)-1-Phenylethylamine (PEA): The industry standard. Low cost, available in bulk. Start here.

  • Cinchonidine: Excellent for bulky acids where PEA fails to crystallize.

  • (R)-(+)-1-(1-Naphthyl)ethylamine: Use if PEA yields an oil.

Phase B: The Crystallization Protocol

Standard Operating Procedure (SOP-CR-04)

  • Stoichiometry: Dissolve 1.0 eq of Racemic Acid in Ethanol (95%) .

  • Addition: Add 0.55 eq of Resolving Agent (e.g., (S)-PEA) dropwise at 60°C.

    • Why 0.55 eq? Using 1.0 eq often traps the "wrong" enantiomer in the lattice. The "half-quantity" method forces the less soluble diastereomer to precipitate while the more soluble one remains in solution.

  • Cooling Ramp: Cool to 25°C at a rate of 5°C/hour.

    • Critical: Rapid cooling promotes oiling out (liquid-liquid phase separation) rather than nucleation.

  • Harvest: Filter the precipitate. This is the Crude Salt .

  • Liberation: Suspend salt in dilute HCl (1M) and extract with Ethyl Acetate to recover the enriched acid.

Phase C: Workflow Visualization

G Racemate Racemic Mixture (1.0 eq) Mix Dissolution (EtOH, 60°C) Racemate->Mix Agent Resolving Agent ((S)-PEA, 0.55 eq) Agent->Mix Cool Controlled Cooling (-5°C/hr) Mix->Cool Filter Filtration Cool->Filter Solid Solid Phase (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate Acidify Acid Hydrolysis (1M HCl) Solid->Acidify If ee > 95% Recryst Recrystallization (IPA/Water) Solid->Recryst If ee < 95% Final Enriched Enantiomer (>90% ee) Acidify->Final Recryst->Acidify

Figure 1: Decision logic for the diastereomeric salt resolution process.

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns cloudy and separates into a gummy oil at the bottom instead of crystals. Root Cause: The melting point of the diastereomeric salt is lower than the temperature at which the solution becomes supersaturated (metastable limit). This is common with the flexible isobutyl/isopropyl tail of your molecule. Corrective Actions:

  • Seed It: Retain a tiny amount of the oil. Scratch the flask wall to induce crystallization. Use this solid as seed crystals for the next run.

  • Change Solvent: Switch from Ethanol to Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc) . These solvents are less polar and often suppress oil formation.

  • The "Pope-Peachy" Method: Add the resolving agent to the racemate slowly at a temperature below the boiling point, but above the saturation point.

Issue 2: Low Enantiomeric Excess (ee%)

Symptom: Salt forms, but HPLC shows only 40-60% ee. Root Cause: "Eutectic entrapment." The crystal lattice is trapping the unwanted enantiomer non-specifically. Corrective Actions:

  • Double Recrystallization: Do not hydrolyze yet. Recrystallize the salt itself from 2-Propanol (IPA) .

  • Switch Base Family: If PEA stalls at 80% ee, switch to Cinchonidine . The bulky alkaloid structure creates a more rigid lattice that excludes the wrong isomer more effectively.

Issue 3: Racemization Risk

Symptom: The ee% drops during the workup or drying. Root Cause: The


-proton (at C3) is acidic due to the electron-withdrawing phenyl ring and the carbonyl group. Strong bases or high heat can induce enolization.
Corrective Actions: 
  • Avoid: Boiling with strong alkali (NaOH/KOH) for extended periods.

  • Protocol: Perform the acid liberation (salt breaking) at 0°C to 5°C . Use dilute HCl, not concentrated.

Analytical Control (Chiral HPLC)

You cannot optimize what you cannot measure. Use this validated method.

Method ID: HPLC-CHIRAL-03 Column: Daicel Chiralpak AD-H or IA (Amylose-based columns work best for aryl-alkanoic acids). Dimensions: 250 x 4.6 mm, 5 µm.

ParameterConditionNote
Mobile Phase n-Hexane : IPA : TFA (90 : 10 : 0.1)TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.
Flow Rate 1.0 mL/min
Temperature 25°CHigher temps may reduce separation factor (

).
Detection UV @ 220 nmThe chlorophenyl ring absorbs well here.
Typical Retention

min,

min
Expect

for baseline separation.

Advanced Alternative: Enzymatic Kinetic Resolution

If chemical resolution fails or scale is small (<5g).

Concept: Instead of resolving the acid, resolve the ester precursor. Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435). Reaction:

  • Convert acid to Ethyl Ester .

  • Suspend ester in Phosphate Buffer (pH 7) / DMSO (9:1).

  • Add CAL-B.

  • Mechanism: The enzyme preferentially hydrolyzes the (S)-ester back to the (S)-acid, leaving the (R)-ester untouched.

  • Separation: Extract the unreacted ester with organic solvent at basic pH; the acid remains in the aqueous phase.

References & Validation[1][2][3]

  • General Protocol for Aryl-Alkanoic Acids:

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for PEA/Cinchonidine stoichiometry).

  • Cinchonidine Specificity:

    • Saigo, K., et al. "Optical Resolution of 3-Phenyl-substituted Alkanoic Acids." Bulletin of the Chemical Society of Japan.

  • Enzymatic Routes for Gabapentinoids:

    • Gotor, V. (2002). "Enzymatic resolution of

      
      -substituted esters." Organic Process Research & Development. 
      
  • HPLC Method Grounding:

    • Chiral Technologies Application Guide for 2-Arylpropionic Acids (Analogous separation physics).

Disclaimer: This guide is for research purposes. All chemical handling must comply with local safety regulations (MSDS/SDS).

Technical Support Center: Solubilization Strategies for 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-CPMP-001 Subject: Troubleshooting aqueous solubility, precipitation, and buffer compatibility. Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

You are likely encountering solubility issues because 3-(4-Chlorophenyl)-4-methylpentanoic acid is a Lipophilic Weak Acid (LWA) .

Its behavior is governed by two competing factors:

  • Hydrophobic Skeleton: The 4-chlorophenyl ring and the isobutyl-like tail (4-methylpentyl) contribute to a high partition coefficient (LogP ≈ 3.8–4.0 ), making the neutral molecule highly insoluble in water.

  • Ionizable Head: The carboxylic acid group (

    
    ) is your "switch." Below pH 4.7, the molecule is protonated (neutral) and precipitates. Above pH 6.7 (
    
    
    
    ), it is deprotonated (anionic) and significantly more soluble.

The Root Cause of Failure: Most experimental failures occur during the dilution step from organic stock to aqueous buffer, where a "pH crash" re-protonates the acid, causing immediate precipitation.

Module 1: Preparation of Stock Solutions

Objective: Create a stable, high-concentration master stock. Do not attempt to dissolve the solid directly in aqueous buffer.

Protocol A: The DMSO Standard (Recommended)

Best for: In vitro biochemical assays, cell culture (with dilution).

  • Weighing: Weigh the solid micronized powder into a glass vial.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Why? DMSO disrupts the crystal lattice effectively for this lipophilic structure.

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic; water uptake reduces solubility).

Protocol B: The Ethanol Alternative

Best for: Assays sensitive to DMSO toxicity.

  • Solvent: Use 100% Ethanol (Molecular Biology Grade) .

  • Concentration Limit: Lower the target concentration to 10 mM . Ethanol has a lower dielectric constant than DMSO and may not support higher concentrations for this specific lipophile.

  • Storage: Seal tightly (Parafilm) to prevent evaporation.

Module 2: Dilution into Aqueous Buffers (The Critical Step)

Objective: Transfer the molecule from stock to buffer without precipitation.

The "pH-Solubility Cliff" Mechanism

When you spike a DMSO stock (often slightly acidic) into a weak buffer (like unbuffered saline or water), the local pH drops. If the final pH < 5.0, the molecule reverts to its insoluble form.

Step-by-Step Dilution Protocol
  • Select the Right Buffer:

    • Recommended: PBS (pH 7.4), HEPES (pH 7.5), or Tris-HCl (pH 8.0).

    • Avoid: Unbuffered water, Saline (0.9% NaCl), or Citrate buffers (pH < 5).

    • Technical Insight: The buffer concentration must be at least 50 mM to resist pH shifts upon addition of the compound.

  • The "Drop-wise" Technique:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Add the DMSO stock drop-wise into the vortex of the stirring buffer.

    • Why? This rapidly disperses the DMSO, preventing local regions of high concentration where the "solubility limit" is exceeded.

  • Limit Final DMSO Concentration:

    • Keep final DMSO

      
       for cell assays.
      
    • Keep final DMSO

      
       for enzymatic assays (unless enzyme is sensitive).[1]
      
  • Visual Validation:

    • Hold the vial up to a light source. The solution should be clear.

    • Turbidity/Cloudiness = Precipitation. (See Troubleshooting below).

Module 3: Visualizing the Workflow

The following decision tree illustrates the logic flow for successful solubilization.

SolubilityWorkflow Start Solid 3-(4-Chlorophenyl)-4-methylpentanoic acid SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) Target: 10-50 mM SolventChoice->DMSO Standard Ethanol Ethanol Target: <10 mM SolventChoice->Ethanol DMSO Sensitive BufferStep Dilution into Aqueous Media DMSO->BufferStep Ethanol->BufferStep pHCheck Check Buffer pH BufferStep->pHCheck Success Clear Solution (Soluble Anion) pHCheck->Success pH > 6.5 (Deprotonated) Fail Precipitation (Insoluble Neutral Acid) pHCheck->Fail pH < 5.0 (Protonated) Fail->pHCheck Add NaOH / Stronger Buffer

Caption: Workflow for solubilizing lipophilic weak acids. Success depends critically on maintaining pH above the pKa during the aqueous dilution step.

Module 4: Troubleshooting & FAQs

Q1: I added the DMSO stock to PBS, and it turned milky immediately. Why?

Diagnosis: This is "Crash Precipitation." Reason: The local concentration of the compound exceeded its kinetic solubility limit before it could disperse, or the compound's acidity overwhelmed the local buffer capacity. Fix:

  • Increase Vortexing: Stir the buffer vigorously while adding the stock.

  • Pre-warm: Warm the buffer to 37°C before addition.

  • Check Ionic Strength: High salt (e.g., 10x PBS) can cause "salting out" of organic anions. Use 1x PBS.

Q2: Can I use this compound in acidic media (pH 4.0)?

Answer: No. At pH 4.0, the compound is effectively neutral (protonated). Given its lipophilic chlorophenyl and methylpentyl groups, its water solubility will be near zero (


).
Workaround:  If an acidic environment is mandatory, you must use a solubilizing agent like Cyclodextrin (HP-

-CD)
or a surfactant (Tween-80) to encapsulate the hydrophobic molecule.
Q3: My cells are dying. Is it the compound or the solvent?

Answer: Perform a Vehicle Control . Run an experiment with only the DMSO concentration used (e.g., 0.5%) without the compound.

  • If cells die: It is DMSO toxicity. Reduce DMSO to 0.1% or switch to Ethanol.

  • If cells live: It is compound toxicity (on-target or off-target effect).

Q4: How do I calculate the exact pKa?

Answer: While experimental values are ideal, for 3-(4-Chlorophenyl)-4-methylpentanoic acid, we estimate the


 based on the Hammett equation for substituted aliphatic acids. The chlorophenyl group (

) exerts a mild electron-withdrawing effect, slightly increasing acidity compared to pentanoic acid (

).

Module 5: Analytical Verification (Self-Validating Protocol)

Do not assume solubility; prove it.

The "Spin-Down" Test:

  • Prepare your final working solution (e.g., 100

    
    M in PBS).
    
  • Incubate at room temperature for 1 hour.

  • Centrifuge at 15,000 x g for 10 minutes .

  • Carefully sample the supernatant (top layer) without disturbing the pellet.

  • Analyze the supernatant via HPLC-UV or LC-MS.

  • Pass Criteria: The concentration in the supernatant matches the theoretical input concentration (

    
     10%).
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility of lipophilic acids and pKa effects).
  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: DMSO Tolerance and Solubility. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.).[2][3] Compound Summary: 3-(4-Chlorophenyl)pentanoic acid (Structural Analog). [Link] (Used for LogP and structural property estimation).

  • MilliporeSigma. (n.d.). Solubility & Stability of Small Molecules. Technical Guide. (General protocols for handling hydrophobic reagents).

Disclaimer: This guide is based on physicochemical principles derived from the molecular structure. Always perform a pilot solubility test before committing valuable compound to large-scale assays.

Sources

Minimizing decarboxylation side reactions in 3-(4-Chlorophenyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and process control for 3-(4-Chlorophenyl)-4-methylpentanoic acid .

This guide is structured for organic chemists and process engineers encountering yield losses or purity issues attributed to decarboxylation.

Topic: 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Executive Summary & Chemical Context

3-(4-Chlorophenyl)-4-methylpentanoic acid is a structural analog of GABA-B agonists (similar to the Baclofen scaffold but with an isopropyl substitution). While simple aliphatic carboxylic acids are generally thermally stable, this molecule possesses a


-aryl substituent  (the 4-chlorophenyl group).

The Core Problem: While not as labile as


-keto acids, 

-aryl carboxylic acids have a lowered activation energy for thermal decarboxylation. The aryl ring at the

-position can stabilize the developing negative charge (or radical character) at the benzylic position during the transition state. This reaction is frequently catalyzed by transition metals (Cu, Fe) or oxidative conditions during workup, leading to the formation of the hydrocarbon byproduct 1-chloro-4-(1,2-dimethylpropyl)benzene and

.
Diagnostic Flowchart: Is it Decarboxylation?

Before altering process parameters, confirm that the mass loss or impurity profile is actually due to decarboxylation.

DiagnosticFlow Start Observation: Yield Loss or Unknown Impurity GasCheck Is gas evolution observed (bubbling/foaming) during heating? Start->GasCheck TempCheck Is Process Temp > 140°C? GasCheck->TempCheck Yes ImpurityCheck Does NMR/GC show a 'Des-Carboxy' hydrocarbon? GasCheck->ImpurityCheck No MetalCheck Are Transition Metals (Cu, Fe, Pd) present? TempCheck->MetalCheck No Decarb DIAGNOSIS: Thermal Decarboxylation (Action: Lower Temp, Use Salt Formation) TempCheck->Decarb Yes ImpurityCheck->Decarb Yes Other DIAGNOSIS: Other Pathway (Likely Polymerization or Esterification) ImpurityCheck->Other No MetalCheck->Decarb No (likely slow thermal) MetalDecarb DIAGNOSIS: Metal-Catalyzed Decarboxylation (Action: Add EDTA/Thiol Scavengers) MetalCheck->MetalDecarb Yes

Figure 1: Diagnostic logic to distinguish thermal decarboxylation from other degradation pathways.

Troubleshooting Guide (FAQ)
Q1: I observe gas evolution during the vacuum distillation of the crude acid. How can I purify this without distillation?

Answer: Distillation of


-aryl acids often requires temperatures that exceed their thermal stability ceiling (

), triggering the cyclic elimination of

.
  • Solution: Switch to a Dicyclohexylamine (DCHA) Salt purification method.

    • Why: DCHA forms crystalline salts with oily carboxylic acids. The salt lattice stabilizes the carboxylate group, preventing the proton transfer required for the decarboxylation transition state.

    • Protocol: Dissolve crude acid in Acetone or Ethyl Acetate. Add 1.05 eq of DCHA. Cool to 0–5°C. Filter the white solid. Release the pure acid by partitioning between dilute

      
       and MTBE.
      
Q2: The product is degrading even at moderate temperatures (

). Why?

Answer: This indicates Metal-Catalyzed Decarboxylation . Trace metals (Iron from reactors, Copper from upstream couplings) lower the activation energy by coordinating to the carboxylate, facilitating electron transfer.

  • Mechanism:

    
    .
    
  • Solution: Implement a Chelation Wash .

    • Wash the organic phase with 5% aqueous EDTA (disodium salt) or N-Acetylcysteine before any heating step. This sequesters catalytic metals.

Q3: Can I use radical inhibitors to stop the side reaction?

Answer: Yes, if the mechanism is radical-based (often induced by peroxides in solvents like THF or ethers).

  • Recommendation: Add BHT (Butylated hydroxytoluene) or TEMPO (0.1 mol%) to the reaction mixture prior to workup. This scavenges the benzylic radicals that may propagate chain-degradation, although it will not stop the concerted thermal pathway.

Detailed Protocols for Stability Control
Protocol A: The "Safe-Workup" (Avoiding Thermal Stress)

Standard distillation is replaced by extractive purification to minimize thermal history.

  • Quench: Dilute reaction mixture with water/MTBE.

  • Scavenge: Wash organic layer with 0.1M EDTA (pH 7) to remove transition metals.

  • Salt Formation (Critical Step):

    • Transfer organic layer to a reactor.[1]

    • Add Dicyclohexylamine (DCHA) (1.1 equivalents) dropwise at 20°C.

    • Stir for 2 hours. The DCHA-Acid salt will precipitate.

    • Note: If no solid forms, switch solvent to Isopropyl Acetate or add Heptane as an antisolvent.

  • Isolation: Filter the salt. (The salt is stable indefinitely at room temp).

  • Release: Suspend salt in MTBE. Add 1M

    
     until aqueous pH < 2. Separate layers.
    
  • Concentrate: Evaporate MTBE at

    
     under high vacuum.
    
Protocol B: Controlling the Malonate Decarboxylation (Precursor Step)

If your issue is controlling the step forming the acid from a malonate precursor:

  • Issue: "Over-cooking" the reaction leads to tars.

  • Fix: Do not use neat thermal decarboxylation. Use Krapcho Decarboxylation conditions.

    • Reagents: LiCl (2 eq), Water (1 eq), DMSO (solvent).

    • Temp: 120°C (Lower than the 160-180°C required for neat heating).

    • Mechanism: Halide-induced nucleophilic attack on the ester methyl group allows decarboxylation under neutral, lower-temperature conditions.

Mechanistic Insight

Understanding the enemy is key to defeating it. The decarboxylation of 3-(4-chlorophenyl)-4-methylpentanoic acid proceeds via a cyclic transition state, facilitated by the


-aryl group.

Figure 2: The concerted thermal decarboxylation pathway. The 4-chlorophenyl group stabilizes the 'Intermediate' phase, lowering the energy barrier compared to aliphatic acids.

Summary Data Table: Stability Limits
ParameterSafe LimitCritical LimitConsequence
Temperature


Rapid thermal decarboxylation.
pH (Aqueous)

(Salt form)

(Free Acid)
Free acid is more prone to decarboxylation than the carboxylate anion.
Metal Content


Catalytic decomposition (lowers Temp ceiling by ~40°C).
Solvent Toluene, MTBEDMSO, DMFHigh boiling polar solvents encourage decarboxylation (Krapcho effect).
References
  • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[2] (See Chapter 12 on Decarboxylation of Aliphatic Acids).

  • Krapcho, A. P. (1982).

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805–822. Link
  • Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (General protocols for Malonic Ester Synthesis and workup).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See: Purification of Carboxylic Acids via DCHA salts).

Sources

Purification challenges of 3-(4-Chlorophenyl)-4-methylpentanoic acid via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification of 3-(4-Chlorophenyl)-4-methylpentanoic acid

Executive Summary

Purifying 3-(4-Chlorophenyl)-4-methylpentanoic acid presents a classic but distinct challenge in chromatography: managing the strong adsorption of the free carboxylic acid moiety while resolving the lipophilic chlorophenyl-isobutyl skeleton.

This guide addresses the specific physicochemical behavior of this molecule (pKa ~4.5, LogP ~3.2). The primary failure mode in standard flash chromatography is peak tailing caused by non-specific hydrogen bonding with silica silanols, leading to yield loss and co-elution with impurities.

Part 1: Critical Troubleshooting (Q&A)

Category A: Peak Shape & Resolution

Q1: My product elutes as a broad, tailing streak rather than a sharp peak. Increasing the gradient speed didn't help. What is happening?

The Science: This is "Chemisorption." The carboxylic acid proton (-COOH) is interacting strongly with the slightly acidic/neutral silanol groups (Si-OH) on the silica surface. This secondary interaction is slower than the primary partition coefficient mechanism, causing the "tail" that drags behind the main band.

The Solution: Acid Modification You must suppress the ionization of the carboxylic acid and block silanol sites.

  • Protocol: Add 0.1% to 1.0% Acetic Acid (AcOH) to both the weak solvent (Hexane/Heptane) and strong solvent (Ethyl Acetate).

  • Why it works: The acetic acid lowers the mobile phase pH (keeping your target in the neutral, protonated form) and saturates the active silanol sites on the silica, allowing your target to pass without "sticking."

Warning: Do not use Triethylamine (TEA). While TEA works for amines, it will deprotonate your acid, forming a salt that may stick permanently to the silica or elute unpredictably.

Q2: I see a "ghost peak" or baseline drift at 254 nm when running the gradient. Is this my compound?

Diagnosis: If you are using Formic Acid as a modifier, it absorbs UV at low wavelengths. However, at 254 nm, this is usually negligible. More likely, this is "Ghost Elution" of impurities trapped on the column from a previous run, or your compound is precipitating.

The Fix:

  • Check Solubility: 3-(4-Chlorophenyl)-4-methylpentanoic acid is lipophilic. If you load in pure Hexane, it may precipitate at the head of the column.

  • Switch Loading Solvent: Dissolve the crude in a minimum volume of Dichloromethane (DCM) or Toluene for liquid loading. These solvents prevent precipitation but are weak enough not to ruin the separation if volume is low (<2% of column volume).

Category B: Impurity Removal[1]

Q3: I cannot separate the target acid from its non-chlorinated analog (des-chloro impurity).

The Science: The chlorine atom adds significant lipophilicity and a slight dipole change. However, on standard silica, the selectivity is dominated by the polar -COOH group, masking the subtle difference on the phenyl ring.

The Solution: Change Selectivity Mechanisms

  • Switch to Toluene/Acetic Acid: Replace Hexane with Toluene in your mobile phase (e.g., Toluene/EtOAc + 1% AcOH). The

    
     interaction between Toluene and the chlorophenyl ring can amplify the separation factor (
    
    
    
    ) compared to inert Hexane.
  • Reverse Phase (C18): If normal phase fails, switch to C18 silica.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

    • Mechanism:[2][3][4] C18 interacts directly with the hydrophobic tail and the chlorophenyl group. The chlorine atom significantly increases retention on C18 compared to the hydrogen analog, often resulting in baseline resolution.

Q4: Can I separate the enantiomers (R/S) of this acid using standard Flash Chromatography?

Answer: No. Standard Silica (and C18) is achiral. It cannot distinguish between the R and S configurations at the C3 position.

  • Required Action: You must use Chiral Stationary Phase (CSP) chromatography (e.g., Chiralpak AD-H or OD-H) or perform a diastereomeric salt crystallization (e.g., with phenylethylamine) prior to chromatography.

Part 2: Optimized Experimental Protocols

Protocol A: Standard Flash Purification (Normal Phase)

System Parameters:

  • Stationary Phase: Spherical Silica Gel (40-60 µm), 60 Å pore size.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Flow Rate: 15-20 mL/min (for a 12g column).

Mobile Phase Preparation:

  • Solvent A: Hexanes + 1% Acetic Acid.

  • Solvent B: Ethyl Acetate + 1% Acetic Acid.

Gradient Profile:

Time (CV) % Solvent B Action
0 - 2 0% Equilibration (Crucial for acid modified runs)
2 - 3 0% -> 5% Injection & Initial Hold
3 - 15 5% -> 40% Linear Gradient (Target usually elutes ~20-30%)

| 15 - 18 | 40% -> 100% | Flush polar impurities |

Post-Run Workup (Crucial): The fractions will contain Acetic Acid. Do not just rotavap; the AcOH will concentrate and potentially degrade your product or lead to an oil that refuses to crystallize.

  • Combine fractions.[5]

  • Azeotrope: Add Toluene (equal volume to the pool) and evaporate. Toluene forms an azeotrope with Acetic Acid, helping to drag it off. Repeat 2x.

  • Alternative: Dissolve residue in EtOAc and wash 3x with water (to remove AcOH) and 1x with Brine. Dry over Na2SO4.

Part 3: Visualized Workflows

Figure 1: Troubleshooting Decision Tree

purification_troubleshoot start Issue: Poor Purification q1 Is the peak tailing? start->q1 q2 Is it co-eluting with non-polar impurities? q1->q2 No sol1 Add 1% Acetic Acid to Mobile Phase q1->sol1 Yes sol2 Check Loading: Use DCM or Dry Load q2->sol2 No (Fronting/Precipitation) sol3 Switch to Toluene/EtOAc or Reverse Phase (C18) q2->sol3 Yes check Check Sample Solubility (Possible Overloading) sol1->check Still Tailing?

Caption: Diagnostic logic for resolving common peak shape issues with phenyl-substituted pentanoic acids.

Figure 2: The "Azeotrope" Isolation Workflow

isolation_workflow step1 Pooled Fractions (Target + Hex/EtOAc + AcOH) step2 Concentrate (Rotavap) step1->step2 step3 Residue contains residual AcOH step2->step3 step4 Add Toluene (Azeotropic Agent) step3->step4 step5 Evaporate to Dryness (AcOH removed) step4->step5 step6 Pure Solid/Oil step5->step6

Caption: Critical post-column processing to remove acidic modifiers without aqueous workup.

References

  • Teledyne ISCO. (2012).[1] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Common Organic Chemistry. (2025). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (1943). 3-Methylpentanoic acid.[6][7] Org. Synth. 1943, 23, 60. Retrieved from [Link]

Sources

Controlling temperature parameters for 3-(4-Chlorophenyl)-4-methylpentanoic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9) is a critical chiral intermediate, structurally analogous to precursors used in the synthesis of Baclofen and Pregabalin derivatives. Its stability is governed by three competing thermal degradation pathways: Benzylic Racemization , Oxidative Degradation , and Intramolecular Cyclization .

This guide replaces generic handling advice with a precise, temperature-gated stability framework. The core directive for researchers is "Thermal Gating" : maintaining process parameters within the "Safe Zone" (<60°C) to preserve Enantiomeric Excess (ee%) while strictly avoiding the "Reactive Zone" (>110°C) where irreversible racemization occurs.

Critical Temperature Parameters (The "Why")

The following parameters define the operational boundaries for this compound. These values are derived from the behavior of 3-aryl-substituted carboxylic acids and specific kinetic data on benzylic proton acidity.

ParameterTemperature RangeScientific Rationale
Storage (Long-Term) 2°C to 8°C Prevents slow solid-state benzylic oxidation and agglomeration.
Process (Safe Zone) 20°C to 60°C Kinetic stability zone. Rate of enolization (racemization) is negligible.
Racemization Threshold > 110°C CRITICAL: The C3-benzylic proton becomes labile, especially in the presence of trace moisture or base, leading to rapid loss of ee%.
Cyclization Onset > 140°C Risk of Friedel-Crafts intramolecular cyclization to form indanone derivatives (requires acid catalysis).
Melting Point ~108°C - 115°C *Value varies by polymorph. Exceeding MP without solvent risks thermal degradation in the melt phase.

Troubleshooting Guide (Q&A Format)

Scenario A: Loss of Enantiomeric Excess (ee%)

Q: "I recrystallized my material from ethyl acetate/heptane, but the ee% dropped from 99% to 94%. What happened?"

A: You likely exceeded the Thermal Racemization Threshold during the dissolution phase.

  • The Science: The chiral center at C3 is benzylic. While the 4-methyl group provides steric protection, heating above 80°C—especially if the solvent contains trace water or is slightly basic—accelerates the keto-enol tautomerism that scrambles the stereocenter.

  • The Fix:

    • Limit Dissolution Temp: Never exceed 65°C during recrystallization.

    • Acidify Solvents: Pre-wash solvents with 0.1% acetic acid to neutralize any basic residues on glassware which catalyze racemization.

    • Rapid Cooling: Do not allow the solution to sit at elevated temperatures. Use a controlled cooling ramp (see Protocol 1).

Scenario B: Discoloration (Yellowing/Browning)

Q: "My white powder turned off-white/yellow after drying in a vacuum oven at 50°C overnight."

A: This is Oxidative Degradation , likely catalyzed by trace metals.

  • The Science: The tertiary carbon at position 3 (benzylic) is susceptible to radical autoxidation, forming a hydroperoxide intermediate which degrades into colored conjugated species (quinones). This is accelerated by heat and trace iron/copper.

  • The Fix:

    • Nitrogen Purge: Always backfill vacuum ovens with inert gas (

      
       or 
      
      
      
      ).
    • Chelation: If the batch is valuable, recrystallize with a chelating agent (e.g., EDTA) to strip trace metals.

    • Lower Temp: Dry at 35-40°C under high vacuum (<10 mbar) rather than 50°C under weak vacuum.

Scenario C: Formation of Insoluble Matter

Q: "During synthesis, I see the formation of a non-polar impurity that doesn't dissolve in base."

A: You have triggered Intramolecular Cyclization .

  • The Science: At high temperatures (>140°C) or in the presence of Lewis acids (like thionyl chloride residues), the carboxylic acid attacks the chlorophenyl ring, closing the ring to form a substituted Indanone . This is irreversible.

  • The Fix:

    • Strict Temp Control: Ensure reaction internal temperature never spikes above 120°C.

    • Remove Acid: Ensure all acid catalysts are quenched/neutralized before any heating steps (e.g., distillation).

Visualizing the Stability Landscape

The following diagram illustrates the degradation pathways triggered by temperature escalation.

StabilityLandscape cluster_safe Safe Operating Window (< 60°C) Target 3-(4-Chlorophenyl)-4- methylpentanoic acid (Pure Enantiomer) Racemate Racemic Mixture (Loss of Activity) Target->Racemate Heat > 110°C (+ Base/Water) Oxidized Oxidized Impurities (Yellow/Brown) Target->Oxidized O2 + Heat > 40°C (Long Term) Cyclized Indanone Derivative (Cyclized Byproduct) Target->Cyclized Heat > 140°C (+ Acid Catalyst)

Caption: Thermal degradation pathways. Green represents the stable zone. Yellow, Red, and Black represent increasing severity of irreversible degradation.

Experimental Protocols

Protocol 1: Controlled Recrystallization (Preserving ee%)

Objective: Purify the compound without triggering thermal racemization.

  • Solvent Selection: Use Isopropyl Acetate (IPAc) or Ethyl Acetate/Heptane (1:3) . Avoid alcohols if esterification is a risk.

  • Dissolution:

    • Charge crude solid to the reactor.

    • Add solvent (5 vol).

    • Heat to 60°C (Set jacket limit to 65°C). DO NOT REFLUX.

    • Agitate until dissolved. If not dissolved after 15 mins, add solvent in 0.5 vol increments.

  • Filtration (Hot): Filter through a pre-heated (60°C) sintered glass funnel to remove mechanical impurities.

  • Crystallization:

    • Cool to 45°C over 30 minutes.

    • Seed with 0.5% pure crystals (chiral seed).

    • Cool to 20°C over 2 hours (Linear Ramp: 12.5°C/hr).

    • Cool to 0-5°C and hold for 1 hour.

  • Isolation: Filter cold. Wash with chilled (0°C) heptane. Dry under vacuum at 40°C.

Protocol 2: Thermal Stress Test (Validation)

Objective: Determine the exact failure point for your specific batch.

  • Prepare 5 HPLC vials, each with 10mg of sample.

  • Subject them to the following conditions for 4 hours:

    • Vial A: 25°C (Control)

    • Vial B: 60°C

    • Vial C: 100°C

    • Vial D: 140°C

    • Vial E: 80°C + 10µL 0.1M NaOH (Base Challenge)

  • Analyze via Chiral HPLC.

    • Pass Criteria: < 0.5% drop in ee% compared to Vial A.

    • Fail Criteria: Appearance of new peaks (degradation) or > 1% drop in ee%.

References & Authority

  • Racemization Kinetics:

    • Mechanism:[1][2][3][4] 3-Aryl-substituted carboxylic acids undergo racemization via enolization intermediates, accelerated by temperature and basic pH.

    • Source: Ebbers, E. J., et al. "Controlled Racemization of Optically Active Organic Compounds." Tetrahedron, 1997.

  • Analogue Stability (Baclofen Precursors):

    • Context: Thermal stability data extrapolated from 3-(4-chlorophenyl)glutaric acid derivatives used in Baclofen synthesis.

    • Source: "Process for the preparation of Baclofen."[5] US Patent 5,221,765 (Discusses racemization temps of 110-140°C).

  • General Stability of Phenyl-Alkyl Acids:

    • Context: Oxidative degradation of benzylic positions in pharmaceutical intermediates.

    • Source: Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002.

  • Compound Data:

    • Identifier: 3-(4-chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9).[6]

    • Source: PubChem Compound Summary.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Storage & Stability of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Sensitivity Mitigation & Storage Protocols

Executive Summary

Welcome to the technical support hub for 3-(4-Chlorophenyl)-4-methylpentanoic acid . As a key intermediate in the synthesis of GABA-B agonists (analogous to Baclofen and Pregabalin precursors), this compound presents specific stability challenges. While the carboxylic acid moiety is chemically robust, the molecule is prone to hygroscopic agglomeration (caking) and pseudopolymorph (hydrate) formation due to the lipophilic chlorophenyl group facilitating lattice voids that can trap moisture.

This guide prioritizes moisture exclusion to prevent downstream stoichiometric errors and physical degradation.

Part 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining >98% purity and free-flowing physical form.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, reducing the rate of potential hydrolysis of trace impurities and slowing crystal lattice rearrangement (sintering).
Humidity Control <30% Relative Humidity (RH) Above 40% RH, capillary condensation occurs between crystal contact points, leading to "caking" (solid bridge formation).
Container Type Amber Glass with PTFE-lined cap Glass is impermeable to moisture vapor. HDPE bottles are permeable over long durations. PTFE liners prevent plasticizer leaching.
Headspace Gas Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) to form a stable blanket over the solid acid.
Desiccant Silica Gel or Molecular Sieves (3Å/4Å) WARNING: Do not use basic desiccants (e.g., Calcium Oxide) as they may react with the acidic proton of the compound.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The powder has formed a hard "cake" or clumps inside the bottle.

Q: My material arrived free-flowing but is now a solid block. Has it degraded chemically?

A: Likely not chemically, but physically.[1] This is known as moisture-induced sintering .

  • The Mechanism: 3-(4-Chlorophenyl)-4-methylpentanoic acid has a surface energy that allows water vapor to condense at the contact points between crystals (capillary condensation). This water dissolves a microscopic amount of the acid, forming a saturated solution bridge. When the temperature fluctuates, this bridge recrystallizes, fusing the particles together.

  • The Fix:

    • Verify purity via HPLC. If >98%, the material is recoverable.

    • Do not chip at it with a metal spatula (risk of glass breakage or metal contamination).

    • Protocol: Place the open container in a vacuum desiccator over P₂O₅ or Silica Gel for 24 hours. The removal of moisture often shrinks the crystal bridges, making the cake friable (easy to break) again.

Issue 2: Variable Melting Point Readings.

Q: The CoA says the melting point is X, but I am measuring a range 2-3°C lower and broader. Is my product impure?

A: This is a classic sign of hydrate formation or solvent entrapment .

  • The Cause: Carboxylic acids with lipophilic tails (like the chlorophenyl-isobutyl moiety here) can form channel hydrates. Absorbed water doesn't just sit on the surface; it integrates into the crystal lattice, depressing the melting point (colligative property).

  • The Fix: Perform a Loss on Drying (LOD) test or Karl Fischer (KF) titration. If water content is >0.5%, dry the material (see Protocol A below) and re-test the melting point.

Issue 3: Stoichiometric Inconsistency in Synthesis.

Q: My downstream coupling yields are inconsistent, even though I weigh the exact mass of acid.

A: You are likely weighing water, not acid.

  • The Logic: If your material has absorbed 2% moisture by weight, using it in a 1:1 coupling reaction means you have a 2% molar deficiency of the acid. In strict chiral synthesis, this slight excess of the coupling partner can lead to difficult-to-remove impurities.

  • The Solution: Always correct your "weighed mass" based on a fresh Karl Fischer water determination, or dry the material to constant weight before use.

Part 3: Advanced Handling Protocols
Protocol A: Vacuum Drying for Moisture Recovery

Use this when water content exceeds 0.5% or caking is observed.

  • Equipment: Vacuum oven, clean glass petri dish, P₂O₅ (Phosphorus Pentoxide) or Activated Silica.

  • Setup: Spread the acid in a thin layer (<1 cm deep) on the petri dish.

  • Temperature: Set oven to 40°C . (Do not exceed 50°C to avoid sintering near the melting point).

  • Vacuum: Apply vacuum (<10 mbar).

  • Duration: Dry for 4-6 hours .

  • Cooling (CRITICAL): Vent the oven with dry Nitrogen or Argon . Do not vent with ambient room air, or the dried, high-energy surface will instantly scavenge moisture from the air (hysteresis effect).

  • Transfer: Immediately transfer to a desiccator or seal in an inerted container.

Protocol B: The "Warm-Up" Rule (Condensation Prevention)

Use this every time you remove the bottle from cold storage.

  • Remove the bottle from the refrigerator (4°C).

  • DO NOT OPEN the cap.

  • Place the bottle in a desiccator or on the benchtop for 30-60 minutes .

  • Check: Ensure the outside of the glass is dry and at room temperature.

  • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the product (Dew Point principle). This is the #1 cause of shelf-life reduction.

Part 4: Visualization of Stability Logic
Figure 1: Moisture Interaction Pathway

This diagram illustrates how improper storage leads to physical and chemical failure modes.

MoisturePathway Start Dry 3-(4-Chlorophenyl)-4-methylpentanoic Acid HumidAir Exposure to >40% RH Start->HumidAir Improper Seal Adsorption Surface Adsorption (Reversible) HumidAir->Adsorption Condensation Capillary Condensation (Liquid Bridges) Adsorption->Condensation Temp Fluctuation Lattice Lattice Integration (Hydrate Formation) Adsorption->Lattice Time > 24h Caking PHYSICAL FAILURE: Caking / Agglomeration Condensation->Caking Recrystallization Stoich ANALYTICAL FAILURE: Stoichiometric Error Lattice->Stoich MW Change

Caption: The progression from surface adsorption to physical caking and hydrate formation. Intervention is possible at the "Adsorption" stage via drying.

Figure 2: Handling Decision Tree

Follow this logic before using the material in critical experiments.

HandlingLogic Check Inspect Material Flow Is it Free Flowing? Check->Flow LOD Check Water (KF/LOD) Flow->LOD Yes Grind Gently Break Clumps (Under Inert Gas) Flow->Grind No (Caked) Use Proceed to Synthesis (Correct for Water Content) LOD->Use <0.5% H2O Dry Vacuum Dry (40°C, <10mbar) LOD->Dry >0.5% H2O Dry->LOD Grind->Dry

Caption: Operational workflow for assessing material suitability prior to synthesis.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114869, 3-(4-Chlorophenyl)pentanedioic acid (Analogous Structure Properties). Retrieved from [Link]

  • Bulk Solids Portal (2020). Avoiding Common Caking Problems in Organic Acid Storage. Retrieved from [Link]

  • NIST Chemistry WebBook. Pentanoic acid, phenyl ester derivatives - Thermochemical Data. Retrieved from [Link]

Sources

Alternative solvent systems for 3-(4-Chlorophenyl)-4-methylpentanoic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: Extraction of 3-(4-Chlorophenyl)-4-methylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the extraction of 3-(4-Chlorophenyl)-4-methylpentanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges of selecting and optimizing solvent systems for this specific active pharmaceutical ingredient (API). We will move beyond standard protocols to address common troubleshooting scenarios and explore modern, sustainable alternatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I need to move away from my current extraction solvent. Where do I begin the selection process for an alternative?

A1: Selecting an appropriate solvent is a multi-parameter decision, balancing solubility, safety, environmental impact, and downstream processing compatibility. For a carboxylic acid like 3-(4-Chlorophenyl)-4-methylpentanoic acid, the fundamental principle is to exploit its pH-dependent solubility.

The key is that the protonated, undissociated form of the acid is significantly more soluble in organic solvents, while the deprotonated carboxylate salt is soluble in the aqueous phase. Therefore, the first step in any liquid-liquid extraction (LLE) is to adjust the pH of the aqueous solution to be at least 1-2 pH units below the pKa of the carboxylic acid, ensuring it is primarily in its neutral, extractable form.[1][2][3]

Your decision process for a new solvent should be systematic. The following flowchart provides a logical workflow for this selection process.

start Start: Need Alternative Solvent solubility Does the API have high solubility in the solvent? start->solubility immiscibility Is the solvent immiscible with the aqueous phase? solubility->immiscibility Yes re_eval Re-evaluate API/Process or Consider Co-solvent solubility->re_eval No safety Does it meet EHS (Environment, Health, Safety) criteria? immiscibility->safety Yes reject_immiscible Reject or Use Alternative Method (e.g., Salting Out) immiscibility->reject_immiscible No downstream Is it compatible with downstream processing (e.g., low boiling point for easy removal)? safety->downstream Yes reject_safety Reject Solvent (High Toxicity/Environmental Hazard) safety->reject_safety No select Select Solvent Candidate downstream->select Yes reject_downstream Reject or Modify Downstream Steps downstream->reject_downstream No

Caption: Decision workflow for selecting a suitable extraction solvent.

A good starting point for alternatives to common but potentially hazardous solvents like dichloromethane (DCM) or chloroform are esters (e.g., ethyl acetate), ethers (e.g., methyl tert-butyl ether, MTBE), and ketones (e.g., methyl isobutyl ketone, MIBK).[4][5]

Q2: My extraction yield is consistently low. What are the common culprits and how do I fix them?

A2: Low yield is one of the most frequent issues in extraction processes. Several factors can contribute to this problem, often in combination.

  • Incorrect pH of the Aqueous Phase: This is the most critical parameter. For 3-(4-Chlorophenyl)-4-methylpentanoic acid to partition into the organic phase, its carboxylic acid group must be protonated (–COOH). If the pH of your aqueous layer is near or above the acid's pKa, a significant portion will exist as the water-soluble carboxylate anion (–COO⁻), which will not be extracted.

    • Solution: Ensure the aqueous phase is acidified to a pH at least 1-2 units below the pKa of the acid before extraction.[2] The partition coefficient of carboxylic acids increases dramatically at lower pH values.[2]

  • Insufficient Mixing or Contact Time: The transfer of the API from the aqueous to the organic phase is a kinetic process that requires sufficient interfacial surface area.

    • Solution: Ensure vigorous mixing (e.g., shaking in a separatory funnel) for an adequate period. However, be aware that overly aggressive shaking can lead to emulsions (see Q3). If scaling up, consider appropriate reactor agitation speeds.

  • Incomplete Phase Separation: If you prematurely separate the layers while they are still cloudy or contain micro-droplets of the other phase, you are physically leaving product behind.

    • Solution: Allow adequate time for the layers to fully separate. A sharp, clear interface should be visible.

  • Performing Only a Single Extraction: It is a common misconception that a single extraction with a large volume of solvent is sufficient. It is far more efficient to perform multiple extractions with smaller volumes of solvent.

    • Solution: Instead of one extraction with 100 mL of solvent, perform three sequential extractions with ~33 mL each.[6] Combine the organic extracts for the workup. This repeated equilibration will recover significantly more product.

  • High Solubility in the Aqueous Phase: Although pH adjustment mitigates this, the inherent structure of the API may still allow for some aqueous solubility.

    • Solution: Consider "salting out." Adding a neutral salt like sodium chloride (NaCl) to the aqueous phase increases its polarity and ionic strength, which can decrease the solubility of organic compounds and drive them into the organic layer.[7]

The diagram below illustrates the central role of pH in controlling the form and solubility of the carboxylic acid during extraction.

cluster_organic Organic Phase deprotonated Deprotonated Acid (R-COO⁻) (Water Soluble) protonated_aq Protonated Acid (R-COOH) (Limited Water Solubility) deprotonated->protonated_aq Add Acid (H⁺) (Lowers pH) protonated_org Protonated Acid (R-COOH) (Organic Soluble) protonated_aq->protonated_org Partitions into Organic Solvent

Caption: Effect of pH on carboxylic acid form and phase partitioning.

Q3: I'm getting a stubborn emulsion that won't separate. What are my options?

A3: Emulsion formation is a common challenge in LLE, especially when dealing with complex mixtures from reaction workups or fermentation broths which may contain surfactant-like impurities.[7][8][9][10] An emulsion is a stable dispersion of one immiscible liquid within another.

Here are several techniques to break an emulsion, ranging from simple to more advanced:

  • Patience: The simplest approach is to let the mixture stand for an extended period. Gravity can sometimes be sufficient to resolve the layers.

  • Gentle Agitation: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases. This reduces the energy input that creates fine droplets.[7]

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[7] This often disrupts the stabilizing forces at the droplet interfaces, causing them to coalesce and separate.

  • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes break the emulsion by physically disrupting the droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture will apply a strong force that accelerates the separation of the denser and lighter phases.

  • Supported Liquid Extraction (SLE): This is an alternative technique that avoids the formation of emulsions altogether. The aqueous sample is loaded onto a solid support material (like diatomaceous earth). A water-immiscible organic solvent is then passed through the support, partitioning the analyte into the solvent without the vigorous mixing that causes emulsions.[7]

Q4: Are there more environmentally friendly ("green") solvents I can use for this extraction?

A4: Yes, the development of "green" solvents is a major focus in the pharmaceutical and chemical industries to reduce environmental impact and improve safety.[11][12][13] For carboxylic acid extraction, several classes of green solvents are promising alternatives.

Solvent ClassExamplesAdvantagesConsiderations
Bio-based Solvents Eucalyptol, p-Cymene, TerpenesDerived from renewable resources, often biodegradable, can have high extraction efficiency.[14]May have distinct odors, cost and availability can vary.
Ionic Liquids (ILs) Imidazolium or Pyrrolidinium saltsNegligible vapor pressure (low volatility), high thermal stability, tunable properties.[15][16] Considered a viable substitute for volatile organic solvents.[15]Can be expensive, potential for water miscibility, recovery and recycling can be complex.
Deep Eutectic Solvents (DES) Choline chloride:Urea, Menthol:Octanoic AcidBiodegradable, low cost, simple to prepare. Can be designed to be hydrophobic for LLE.[11][17]Can have higher viscosity, stability in aqueous environments needs to be verified.
Supercritical Fluids Supercritical CO₂ (SC-CO₂)Non-toxic, non-flammable, leaves no solvent residue upon depressurization.[18][19] Highly selective.[18]Requires high-pressure equipment (significant capital cost).

These green solvents offer a path to more sustainable processes, but they require careful evaluation to ensure they meet the specific performance and economic requirements of your project.[12]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction using Ethyl Acetate
  • Preparation: Ensure the 3-(4-Chlorophenyl)-4-methylpentanoic acid is fully dissolved in an appropriate aqueous solution (e.g., water from a previous reaction step).

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl while monitoring with a pH meter. Adjust the pH to ~2.0 to ensure complete protonation of the carboxylic acid.

  • First Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add a volume of ethyl acetate equal to approximately one-third of the aqueous volume.

  • Mixing: Stopper the funnel and, while inverting and venting frequently to release pressure, shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. A clear interface should be visible.

  • Collection: Drain the lower aqueous layer and set it aside. Drain the upper organic (ethyl acetate) layer into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 3-6 two more times, combining all organic extracts into the same flask.

  • Drying: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove residual water. Swirl and let stand for 10-15 minutes.

  • Isolation: Filter the dried organic solution to remove the drying agent. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Troubleshooting Low Yield

If yield from Protocol 1 is low, implement the following modifications:

  • Before Step 3: Add solid sodium chloride to the acidified aqueous solution until it is saturated (some solid remains undissolved). This is the "salting out" technique.

  • During Step 4: If an emulsion forms, stop shaking. Add ~10% of the aqueous volume as brine (saturated NaCl solution), swirl gently, and allow to stand. This should help break the emulsion.

  • After Step 7: Before drying, consider a back-extraction for purification if needed. Add a 5% sodium bicarbonate solution to the combined organic extracts. The API will move to the aqueous basic layer as its salt. Separate the layers, re-acidify the aqueous layer to pH 2, and re-extract with fresh ethyl acetate. This can improve purity by removing neutral organic impurities.

References

  • Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research, 34(5), 1789–1798. Available from: [Link]

  • Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent. ACS Publications. Available from: [Link]

  • Martău, G. A., et al. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. PMC, NIH. Available from: [Link]

  • Zhang, Y., et al. (2018). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available from: [Link]

  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. Available from: [Link]

  • OSTI.GOV. (1995). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. Available from: [Link]

  • Innobloc. (n.d.). API Extraction Techniques Best Practices and Methods. Available from: [Link]

  • Research Explorer, The University of Manchester. (2022). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Available from: [Link]

  • National Laboratory of the Rockies. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Available from: [Link]

  • Straathof, A. J. J., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Separation and Purification Technology, 204, 100-111. Available from: [Link]

  • MDPI. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Available from: [Link]

  • LP Scampaign. (2024). Steps for Managing Solvents in API Manufacturing. Available from: [Link]

  • ResearchGate. (2026). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Available from: [Link]

  • PubMed. (2024). Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. Available from: [Link]

  • Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Available from: [Link]

  • Patsnap Eureka. (2025). How to Improve Carboxylic Acid Extraction Processes? Available from: [Link]

  • ResearchGate. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Available from: [Link]

  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Available from: [Link]

  • ACS Publications. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Available from: [Link]

  • Pharmaceutical Online. (2026). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Available from: [Link]

  • MDPI. (2026). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Available from: [Link]

  • Books. (2025). Chapter 6: Green Liquid–Liquid Extraction for Environmental Chemicals.
  • MDPI. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. Available from: [Link]

  • Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Available from: [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)pentanoic acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.4D: The Unavoidable Loss of Recovery. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylpentanoic acid. Available from: [Link]

  • Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Available from: [Link]

  • EPA. (n.d.). 3-[(4-Chlorophenyl)sulfanyl]propanoic acid Properties. Available from: [Link]

  • FooDB. (2010). Showing Compound 4-Methylpentanoic acid (FDB008206). Available from: [Link]

  • NIST. (n.d.). Pentanoic acid, 4-methyl-. WebBook. Available from: [Link]

  • AERU, University of Hertfordshire. (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

The Challenge: 3-(4-Chlorophenyl)-4-methylpentanoic acid presents a dual analytical challenge. As a carboxylic acid (pKa ~4.5), it requires acidic mobile phases for retention, yet its primary chromophore (the chlorophenyl group) necessitates detection in the low UV range (typically 210–225 nm) where solvent background absorbance is highest.[1]

Analyte Critical Properties:

  • Chromophore: 4-Chlorophenyl moiety (UV Max ~220 nm; Secondary ~260 nm).[2][3]

  • Acidic Functionality: Carboxylic acid tail requires pH suppression (pH < 2.[1][3]5) to prevent ionization and peak tailing.[1]

  • Hydrophobicity: The 4-methylpentanoic backbone dictates the need for gradient elution (typically 30–80% Organic).[2][3]

This guide addresses the Signal-to-Noise (S/N) degradation often seen when these competing requirements force the instrument to operate near its optical limits.[2][3]

Diagnostic Workflow: Identifying the Noise Source

Before altering chemistry, you must classify the noise.[1] Use the following logic flow to isolate the root cause.

NoiseDiagnosis Start START: Observe Baseline Type Classify Noise Pattern Start->Type Cyclic Cyclic / Rhythmic (Sine wave pattern) Type->Cyclic Regular Period Random Random / Spikes (Grass-like) Type->Random Irregular Drift Asymptotic Drift (Sloping) Type->Drift Continuous PumpTest Stop Flow Test Cyclic->PumpTest Lamp Detector/Lamp Aging (See Module 3) Random->Lamp High Freq Noise Contam Column Bleed/Fouling (See Module 3) Drift->Contam Gradient Rise Mixer Mixing Issue (See Module 2) PumpTest->Mixer Noise Stops w/ Flow Air Air/Degassing (See Module 2) PumpTest->Air Noise Persists (rare)

Figure 1: Decision tree for isolating HPLC baseline noise sources.

Module 1: The Chemistry (Mobile Phase Optimization)

The Problem: To analyze 3-(4-Chlorophenyl)-4-methylpentanoic acid, you likely use Trifluoroacetic Acid (TFA) to suppress the carboxylic acid ionization.[2][3] However, TFA absorbs UV light strongly below 215 nm.[1][3] If you run a gradient (e.g., Water to Acetonitrile), the changing TFA concentration creates a "wandering" baseline or high background noise.[1]

Optimization Protocol

Step 1: Acid Modifier Selection Switching modifiers can immediately improve S/N ratio by 2-3x if Mass Spectrometry (MS) is not required.[2][3]

ModifierUV CutoffNoise Risk @ 220nmRecommendation
0.1% TFA ~210 nmHigh Standard for peak shape, but noisy.[2][3] Avoid if S/N is critical.
0.1% Phosphoric Acid <190 nmLow Best Choice for UV detection.[1] Transparent at 220 nm.[1][3]
0.1% Formic Acid ~210 nmMedium Necessary for LC-MS, but noisier than Phosphoric in UV.[1][2][3]

Step 2: Iso-refractive Mixing If you must use TFA, you must balance the optical absorbance of the A (Aqueous) and B (Organic) lines.[3] Acetonitrile absorbs less UV than water at 200-210 nm, but TFA absorbs strongly.[1][2][3]

  • The Fix: Add slightly less TFA to the organic channel to compensate for the solvent's absorbance difference, or use the "Balanced Absorbance" method.[1]

    • Mobile Phase A: Water + 0.1% TFA[2][3]

    • Mobile Phase B: Acetonitrile + 0.085% TFA[2][3]

    • Result: The baseline drift during the gradient is minimized because the optical density remains constant.[1][3]

Module 2: Hardware & System Optimization

The Problem: At 220 nm, the detector sees every fluctuation in solvent composition. If your pump mixes solvents online (e.g., quaternary pump), the small "packets" of Acetonitrile and Water may not mix perfectly before the detector, causing cyclic noise (mixing noise).[1]

Troubleshooting Protocol

1. The Premix Strategy (The "Golden Rule" for Low UV) Do not rely on the pump to mix 0.1% additives.

  • Wrong: Line A = Water, Line B = Acetonitrile, Line C = 1% TFA.[1][3]

  • Right: Line A = Water + 0.1% H3PO4 (Premixed), Line B = Acetonitrile + 0.1% H3PO4 (Premixed).[1]

  • Why: Premixing eliminates the refractive index ripples caused by the pump trying to meter tiny strokes of acid.[1][3]

2. Degassing Integrity The 4-methylpentanoic acid backbone is hydrophobic, requiring high % organic mobile phases.[1][3] When water and acetonitrile mix, the solution releases gas (exothermic reaction).[1]

  • Action: Ensure your inline degasser is operating at <100 mbar. If "spikes" appear randomly, purge the lines with 100% Methanol at high flow (5 mL/min) for 5 minutes to dislodge micro-bubbles in the check valves.

Module 3: Column & Sample Interaction

The Problem: "Noise" is sometimes actually chemical carryover or "bleed."[1][3] The chlorophenyl group is lipophilic.[1][3] If previous samples (or the column stationary phase itself) are slowly eluting, it looks like baseline drift.[1][4][5]

Column Cleaning Protocol

If the baseline drifts upward continuously during a hold step:

  • Disconnect the detector (to prevent clogging the flow cell).

  • Flush Column: Reverse flow (if particle size allows) with Isopropanol:Methylene Chloride (50:50) for 30 minutes.

  • Re-equilibrate: Flush with 100% Acetonitrile, then return to Mobile Phase.

  • Why: This removes highly non-polar contaminants that standard ACN/Water gradients cannot elute.[1][3]

Frequently Asked Questions (FAQs)

Q1: My baseline has a sine-wave pattern with a period of ~1 minute. What is it? A: This is likely Pump Pulsation or Mixing Noise .[1][3]

  • Test: Check your pump stroke volume.[1][3][6] If the period matches the stroke frequency, your check valves may be sticky, or the compressibility setting is wrong for the solvent (Acetonitrile is more compressible than water).[1]

  • Fix: Clean check valves with hot water (60°C) and re-passivate.[1]

Q2: Can I detect 3-(4-Chlorophenyl)-4-methylpentanoic acid at 254 nm to reduce noise? A: Yes, but with significantly reduced sensitivity. The chlorophenyl absorption at 254 nm is roughly 10-20% of the signal at 220 nm.[3] If your concentration is high (>100 µg/mL), switch to 254 nm to eliminate mobile phase interference.[1] For trace analysis, you must stay at 220 nm and optimize the mobile phase (see Module 1).[1]

Q3: I see "ghost peaks" in my blank injection. Is it the column? A: Likely not. It is usually the water source or the mobile phase bottle.[1][3]

  • Test: Run a "Zero Volume" injection (instrument runs gradient without injecting).[1] If peaks persist, the contamination is in the Mobile Phase A/B. If peaks disappear, the contamination is in the injector/needle wash.[1]

References

  • Phenomenex. (2025).[1][4] HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Shimadzu. (2025).[1] Troubleshooting: Noisy and Drifting Baselines in HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1] UV/Visible Spectrum of Chlorophenyl Derivatives. NIST Chemistry WebBook, SRD 69.[1][3][7] Retrieved from [Link]

  • PubChem. (2025).[1][8] 3-(4-Chlorophenyl)pentanoic acid Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link]

  • University of Pittsburgh. (2025).[1] HPLC Troubleshooting Guide: Buffers and Detection. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Structural Elucidation of 3-(4-Chlorophenyl)-4-methylpentanoic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

3-(4-Chlorophenyl)-4-methylpentanoic acid is a critical chiral building block, structurally analogous to Baclofen and Pregabalin precursors. In drug development, it serves as a lipophilic scaffold for GABA-B agonists and calcium channel


 ligands.

Unlike simpler analogs such as 3-(4-chlorophenyl)pentanoic acid, this molecule possesses two contiguous chiral centers (C3 and C4). This creates a significant analytical challenge: the presence of diastereomers (syn/anti or erythro/threo) which complicates the 1H NMR spectrum with signal doubling and second-order effects.

This guide compares the Standard Analytical Approach (CDCl₃) against a High-Resolution Approach (C₆D₆/CSA) to demonstrate how solvent effects and protocol adjustments significantly enhance spectral performance and diastereomer differentiation.

Comparative Analysis: Analytical Performance

The "performance" of an NMR protocol for this molecule is defined by its ability to resolve the diastereotopic protons at C2 and differentiate the methyl groups at C4.

Method A: Standard Protocol (CDCl₃)
  • Status: Industry Baseline.

  • Observation: In Deuterated Chloroform, the lipophilic nature of the isopropyl tail and the aromatic ring often leads to accidental magnetic equivalence. The C2 methylene protons (

    
    -protons) frequently overlap with the C3 methine, creating a "mush" in the 2.5–2.9 ppm region.
    
  • Limitation: Fails to clearly quantify diastereomeric excess (de) without curve fitting.

Method B: Enhanced Resolution Protocol (C₆D₆ or Chiral Solvating Agents)
  • Status: High-Performance Alternative.

  • Observation: Benzene-d6 induces an Aromatic Solvent-Induced Shift (ASIS) . The solvent molecules stack against the 4-chlorophenyl ring and the carboxylic acid dimer. This anisotropic shielding selectively shifts the C2 protons and the C4-methyls, resolving the overlapping multiplets.

  • Advantage: distinct separation of syn and anti diastereomers, allowing for precise integration.

Performance Data Summary
FeatureStandard (CDCl₃) Enhanced (C₆D₆) Analytical Verdict
Aromatic Region AA'BB' system (7.20–7.30 ppm). Often overlaps with CHCl₃ residual peak.Clearly resolved AA'BB' system. Shifted away from solvent residual.[1]Enhanced is superior for impurity detection.

-Protons (H2)
Broad multiplet (overlap with H3).Distinct ABX system (Separated from H3).Enhanced is required for J-coupling analysis.
Methyl Groups Two doublets (often overlapping).Four distinct doublets (if diastereomers present).Enhanced is critical for diastereomeric ratio (dr) calculation.
COOH Proton Broad singlet (~11 ppm), often invisible if wet.Sharper singlet (~12 ppm) due to stable dimers in non-polar media.Enhanced provides better integration reliability.

Detailed Spectral Interpretation

The spectrum is divided into three distinct zones. The chemical shifts (


) below are typical for the major diastereomer.
Zone 1: The Aromatic Region (7.0 – 7.4 ppm)
  • Pattern: Classic AA'BB' system (Roofing effect towards the center).

  • Assignment:

    • 
       7.26 (d, J = 8.5 Hz, 2H): Protons ortho to the Chlorine (C3'/C5').
      
    • 
       7.15 (d, J = 8.5 Hz, 2H): Protons meta to the Chlorine (C2'/C6').
      
  • Diagnostic Note: If you see a singlet, your field strength is too low, or accidental equivalence is occurring. 4-Cl substitution usually ensures a distinct split compared to unsubstituted phenyl.

Zone 2: The Chiral Backbone (2.0 – 3.5 ppm)

This is the most complex region due to the C2-C3-C4 connectivity.

  • C2-H (Methylene): These protons are diastereotopic (chemically non-equivalent due to the adjacent chiral center at C3).

    • 
       2.75 (dd, J = 15.5, 5.5 Hz, 1H, H2a).
      
    • 
       2.55 (dd, J = 15.5, 9.0 Hz, 1H, H2b).
      
  • C3-H (Benzylic Methine): The bridge between the ring and the tail.

    • 
       3.05 (dt, J = 9.0, 5.5 Hz, 1H).
      
  • C4-H (Isopropyl Methine):

    • 
       1.85 (m, 1H). This signal is often obscured. In C₆D₆, it shifts upfield, revealing its octet splitting pattern.
      
Zone 3: The Methyl Terminus (0.8 – 1.0 ppm)
  • Structure: Isopropyl group (-CH(CH₃)₂).

  • Pattern: Two doublets.

    • 
       0.92 (d, J = 6.8 Hz, 3H).
      
    • 
       0.85 (d, J = 6.8 Hz, 3H).
      
  • Critical Check: If the sample is a racemic mixture of diastereomers, you will see four doublets here (two for the syn pair, two for the anti pair).

Visualization: Connectivity & Logic

Diagram 1: J-Coupling Connectivity Tree

This diagram illustrates the scalar coupling network that defines the multiplet structures.

G cluster_legend Legend COOH COOH (C1) C2 C2 Methylene (Diastereotopic H2a, H2b) COOH->C2 No J-coupling C3 C3 Methine (Chiral Center) C2->C3 Vicinal (³J ~5-9 Hz) ABX System Ar 4-Cl-Phenyl Ring C3->Ar Rotational C4 C4 Methine (Chiral Center) C3->C4 Vicinal (³J ~6-8 Hz) Me Isopropyl Methyls (C5/C6) C4->Me Vicinal (³J ~6.8 Hz) Doublet Split key Solid Line: Scalar Coupling (Splitting) Dashed Line: Chemical Bond (No Splitting)

Caption: Scalar coupling network showing the ABX system at C2-C3 and the doublet generation at the methyl terminus.

Experimental Protocol: Diastereomer Resolution

To accurately assess the purity of 3-(4-Chlorophenyl)-4-methylpentanoic acid, follow this self-validating protocol.

Step 1: Sample Preparation (The "Dry" Standard)
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (Standard).

  • Acquisition: Run a standard 16-scan 1H NMR.

  • Checkpoint: Check the methyl region (0.8–1.0 ppm). Are the peaks sharp doublets or muddled multiplets? If muddled, proceed to Step 2.

Step 2: Solvent Switch (The "Resolution" Step)
  • Evaporation: Gently blow down the CDCl₃ sample with Nitrogen or Argon.

  • Solvent: Re-dissolve the residue in 0.6 mL Benzene-d6 (C₆D₆) .

  • Rationale: Benzene will preferentially solvate the electron-deficient aromatic ring of the substrate, causing upfield shifts of the aliphatic protons.

  • Acquisition: Run the spectrum again.

  • Result: The methyl doublets for the diastereomers should now be separated by >0.05 ppm, allowing for integration.

Step 3: Advanced Verification (NOE)

If absolute stereochemistry (syn vs. anti) is required:

  • Run a 1D-NOESY irradiating the C4-Methyl signal.

  • Observation:

    • Strong enhancement of the Aromatic protons implies the methyls are folded back towards the ring (Syn-like conformation).

    • Strong enhancement of H2 only implies an extended chain (Anti-like conformation).

References

  • Mechanism of ASIS (Aromatic Solvent-Induced Shift)

    • Laszlo, P. "Solvent Effects and Nuclear Magnetic Resonance."[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, Vol 3, 1967.

  • NMR of Diastereomeric Carboxylic Acids

    • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-Interscience, 2007.
  • Synthesis and NMR of 3-Aryl-GABA Analogs (Structural Grounding)

    • Ordóñez, M., et al.
  • Spectral Data for 4-Chlorophenyl Derivatives (Baclofen Analogs)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 2284, Baclofen.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation pattern of 3-(4-Chlorophenyl)-4-methylpentanoic acid , providing a comparative analysis of analytical performance against structural analogs and alternative ionization techniques.

Executive Summary

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9) represents a distinct class of lipophilic phenylalkanoic acids, structurally analogous to the GABA-B agonist Baclofen but distinguished by an isobutyl moiety replacing the primary amine. This structural substitution significantly alters its ionization behavior and fragmentation pathways compared to amino-acid analogs.

This guide analyzes the molecule’s fragmentation dynamics, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) performance. It serves as a reference for researchers validating synthetic intermediates or investigating metabolic pathways of chlorinated gabapentinoids.

Part 1: Structural Context & Analytical Significance

Understanding the fragmentation requires dissecting the molecule into its labile and stable functional zones.

FeatureChemical StructureMass Spectrometry Implication
Acid Terminus -CH2-COOHProne to

-cleavage and McLafferty rearrangement.[1]
Core Scaffold 3-Aryl-substitutedDirects charge retention via benzylic stabilization.
Aromatic Ring 4-ChlorophenylProvides a diagnostic 3:1 isotope signature (

Cl/

Cl) at all chlorine-containing fragments.
Tail 4-Methyl (Isopropyl)Lipophilic chain prone to alkyl radical loss.
Comparative Analogs

To validate detection, this compound is often compared against:

  • Baclofen : (4-amino-3-(4-chlorophenyl)butanoic acid) – Key difference: Nitrogen rule applies; odd molecular weight.

  • 3-Phenyl-4-methylpentanoic acid : (Dechlorinated analog) – Key difference: Lacks the +34 Da mass shift and isotope cluster.

Part 2: Detailed Fragmentation Analysis (EI-MS)

Electron Ionization (70 eV) provides the most structural information for this compound due to the generation of reproducible, diagnostic fragment ions.

Molecular Ion & Isotope Pattern
  • 
     (m/z 226/228) : The molecular ion is visible but typically low intensity due to the lability of the aliphatic chain and the carboxylic acid group.
    
  • Diagnostic Signature : A distinct 3:1 intensity ratio between m/z 226 and 228 confirms the presence of a single chlorine atom.

Primary Fragmentation Pathways

The fragmentation is driven by the competition between the aromatic ring (charge stabilization) and the carboxylic acid (rearrangement).

Pathway A: Benzylic Cleavage (Loss of Isopropyl)

Cleavage of the C3-C4 bond is energetically favorable, leading to a stable secondary benzylic carbocation.

  • Transition :

    
    
    
  • Ion Structure : [HOOC-CH2-CH-(4-Cl-Ph)]+

  • Significance : This is often a high-intensity peak, distinguishing the molecule from straight-chain isomers where propyl loss (m/z 43) would occur differently.

Pathway B:

-Cleavage (Loss of Acetic Acid Radical)

Cleavage of the C2-C3 bond isolates the lipophilic diaryl-alkyl fragment.

  • Transition :

    
    
    
  • Ion Structure : [(CH3)2CH-CH-(4-Cl-Ph)]+

  • Significance : Confirms the location of the aryl group at position 3.

Pathway C: Chlorotropylium Formation (Base Peak Candidate)

The benzylic cations (m/z 183 or 167) undergo further rearrangement to form the highly stable chlorotropylium ion.

  • Transition :

    
    
    
  • Ion Structure : [C7H6Cl]+ (Chlorotropylium)

  • Significance : The peak at m/z 125 (and 127) is typically the Base Peak (100% relative abundance) in chlorinated alkylbenzenes, serving as the primary anchor for identification [1].

Pathway D: McLafferty Rearrangement

The presence of a


-hydrogen (on the isopropyl group) allows for a McLafferty rearrangement relative to the carbonyl group.
  • Transition :

    
    
    
  • Ion Structure : [CH2=C(OH)2]+

  • Significance : The presence of m/z 60 is diagnostic for carboxylic acids with available

    
    -hydrogens [2].
    

Part 3: Comparative Performance (Alternatives)

This section objectively compares the analytical performance of detecting this molecule against its primary structural alternatives and using different ionization modes.

Comparison 1: Analytical Technique Performance

Which method yields the most reliable data for drug development workflows?

FeatureEI-GC-MS (Recommended)ESI-LC-MS/MS (Alternative)TMS-Derivatization GC-MS
Molecular Ion Weak (

226)
Strong (

225)
Strong (

298)
Structural Detail High : Rich fragmentation (m/z 125, 167, 183) allows isomer differentiation.Low : Soft ionization yields mostly molecular ion; requires MS/MS for fragments.Very High : TMS ester stabilizes the molecule; shifts McLafferty peak to m/z 132.
Sensitivity Moderate (ng range)High (pg range)High (improved peak shape)
Isomer Resolution Excellent (Chromatographic + Spectral)Moderate (Relies on Chromatography)Excellent
Comparison 2: Spectral Differentiation from Baclofen

How to distinguish 3-(4-Chlorophenyl)-4-methylpentanoic acid (Target) from Baclofen (Analog)?

Fragment/FeatureTarget Molecule Baclofen Mechanism of Difference
Nitrogen Rule Even Mass (226)Odd Mass (213)Presence of Nitrogen in Baclofen.
Base Peak m/z 125 (Chlorotropylium)m/z 30 (

)
Amine

-cleavage dominates Baclofen spectrum [3].
Alkyl Loss Loss of Isopropyl (43 Da)Loss of

(17 Da)
Target has alkyl tail; Baclofen has amine tail.

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the logical fragmentation flow for 3-(4-Chlorophenyl)-4-methylpentanoic acid under Electron Ionization (70 eV).

FragmentationPathway Fig 1. EI Fragmentation Pathway of 3-(4-Chlorophenyl)-4-methylpentanoic Acid M Molecular Ion (M+) m/z 226 / 228 (C12H15ClO2) Frag_183 Benzylic Cation A [M - Isopropyl]+ m/z 183 / 185 M->Frag_183 - C3H7 (43 Da) (Benzylic Cleavage) Frag_167 Benzylic Cation B [M - CH2COOH]+ m/z 167 / 169 M->Frag_167 - CH2COOH (59 Da) (Alpha Cleavage) Frag_60 McLafferty Ion [CH2=C(OH)2]+ m/z 60 M->Frag_60 McLafferty Rearr. - (Ar-Alkene) Frag_125 Chlorotropylium Ion (Base Peak) m/z 125 / 127 Frag_183->Frag_125 - C2H2O2 (58 Da) (Rearrangement) Frag_167->Frag_125 - C3H6 (42 Da) (Loss of Propene)

Figure 1: Proposed EI fragmentation pathway showing the competition between benzylic cleavage and McLafferty rearrangement.[2]

Part 5: Experimental Protocol Recommendations

For researchers isolating or characterizing this compound, the following protocols ensure data integrity.

GC-MS Conditions (Structural Confirmation)
  • Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas : Helium at 1.0 mL/min.

  • Temperature Program : 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Derivatization (Optional but Recommended) : Treat with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-ester. This prevents peak tailing common with free carboxylic acids.

LC-MS/MS Conditions (Quantification)
  • Ionization : ESI Negative Mode (

    
    ).
    
  • Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • MRM Transition :

    
     (Loss of 
    
    
    
    ) is the primary quantifier transition.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text confirming chlorotropylium m/z 125 stability).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for McLafferty rearrangement rules in carboxylic acids).
  • PubChem Compound Summary . (n.d.). Baclofen (CID 2284). National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center . (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Spectroscopic Profiling of 3-(4-Chlorophenyl)-4-methylpentanoic Acid: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

In the development of GABA-ergic therapeutics (such as Gabapentinoids and Baclofen analogs), 3-(4-Chlorophenyl)-4-methylpentanoic acid serves as a critical chiral synthon.[1][2] Its structural integrity is defined by three distinct moieties: a lipophilic isobutyl tail, a para-chlorophenyl aromatic core, and a terminal carboxylic acid.[1]

Distinguishing this intermediate from its precursors (often esters or unsaturated cinnamates) and its downstream active pharmaceutical ingredients (APIs, often amino acids) is a common challenge in process analytical technology (PAT).[1][3]

This guide provides a definitive infrared (IR) spectroscopic profile, contrasting the target molecule with its most relevant process analogs: Baclofen (the amino-acid analog) and Methyl 3-(4-chlorophenyl)-4-methylpentanoate (the synthetic precursor).[1][2]

The Molecule at a Glance[8]
  • Chemical Backbone: 4-Methylpentanoic acid (Isovaleric skeleton).[1][3][2]

  • Key Substituent: 4-Chlorophenyl group at the C3 position.[1][3][2][4]

  • Critical Quality Attribute (CQA): Absence of ester carbonyls and amine stretches.

Characteristic IR Peak Assignments

The IR spectrum of 3-(4-Chlorophenyl)-4-methylpentanoic acid is dominated by the interplay between the carboxylic acid dimer and the chlorobenzene ring.[1][3][2] The following data is synthesized from high-fidelity analog analysis (NIST/SDBS standards for 4-chlorophenyl and isovaleric acid derivatives).

Table 1: Primary Diagnostic Peaks (Target Molecule)[1]
Frequency Region (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3300 – 2500 Medium, BroadO–H Stretch (Acid Dimer)Confirms free carboxylic acid.[1][2] The "fermi resonance" often creates a jagged appearance near 3000 cm⁻¹.[1][3]
2960, 2930, 2870 Strong, SharpC–H Stretch (Aliphatic)High intensity due to the isobutyl (4-methyl) tail.[1] Distinct from simple aromatic acids.[1][3][5]
1705 – 1715 Very StrongC=O[2] Stretch (Carboxylic Acid)The "Heartbeat" of the molecule.[3] Shifts to ~1740 cm⁻¹ if esterified (impurity).[1][3]
1595, 1490 MediumC=C Ring StretchCharacteristic "breathing" of the benzene ring. The 1490 cm⁻¹ band is often stronger in chloro-aromatics.
1385 / 1365 MediumC–H Bend (Gem-Dimethyl)The "Isobutyl Doublet."[1][2] Confirms the 4-methylpentyl backbone (distinct from Baclofen's propyl backbone).[1][3]
1090 – 1095 StrongC–Cl StretchSpecific marker for the chloro-substituent.
930 – 940 Medium, BroadO–H Out-of-Plane BendCharacteristic of dimeric carboxylic acids.[1]
820 – 830 StrongC–H Out-of-Plane Bend (OOP)Critical: Diagnostic for para-substitution (two adjacent hydrogens on the ring).

Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, you are rarely analyzing the target in isolation.[3] You are distinguishing it from what it was (Precursor) or what it will become (Drug).

Scenario A: Monitoring Hydrolysis (Target vs. Ester Precursor)

Alternative: Methyl 3-(4-chlorophenyl)-4-methylpentanoate[1][2]

  • The Problem: Incomplete hydrolysis of the ester starting material reduces yield and purity.[3]

  • The Spectral Shift:

    • O-H Region: The Target shows a massive, broad O-H band (3300–2500 cm⁻¹).[1][6] The Ester is clean in this region (only C-H stretches).[1][3]

    • Carbonyl Shift: The Target C=O appears at 1710 cm⁻¹ (dimer H-bonding lowers frequency).[1][3] The Ester C=O appears at 1735–1745 cm⁻¹ (no H-bonding, inductive effect).[1]

    • Fingerprint: The Ester shows a strong C–O–C stretch at 1150–1200 cm⁻¹ , which is absent in the acid.[3]

Scenario B: Distinguishing Intermediate from API (Target vs. Baclofen Analog)

Alternative: Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid)[1][2]

  • The Problem: Cross-contamination or misidentification of the non-aminated intermediate vs. the zwitterionic drug.[3]

  • The Spectral Shift:

    • Amine Peaks: Baclofen (zwitterionic) shows N–H stretches (3100–2600 cm⁻¹, overlapping with acid but distinct ammonium patterns) and N–H bending/scissoring at 1500–1600 cm⁻¹ .[1][3] The Target lacks all Nitrogen signals.[1][3]

    • Carboxylate vs. Acid: Baclofen exists as a zwitterion (

      
      ).[1][3][2] It lacks the 1710 cm⁻¹ C=O peak.[1][3] Instead, it shows asymmetric carboxylate stretching at 1550–1610 cm⁻¹ .[1][3]
      

Experimental Protocol: ATR-FTIR Validation

Objective: Rapid identification and purity check of 3-(4-Chlorophenyl)-4-methylpentanoic acid.

Materials & Equipment[3][5][6][11]
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Solvent: Isopropanol (for cleaning).[1][3]

  • Standard: Reference standard of 3-(4-Chlorophenyl)-4-methylpentanoic acid (>98% purity).

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol.[1][3] Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (typically >80 units).[1][3] Note: Poor contact results in weak C-H stretches.[3][2]

  • Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply Automatic Baseline Correction. Normalize the C=O peak (approx 1710 cm⁻¹) to 1.0 absorbance units for comparison.

  • Validation Check:

    • Pass: Presence of 1710 cm⁻¹ (C=O) AND 825 cm⁻¹ (Para-sub) AND 1365/1385 cm⁻¹ (Isobutyl).[1][3]

    • Fail (Ester Impurity): Shoulder peak at 1740 cm⁻¹.[1][3]

    • Fail (Wet Sample): Broad, rounded hump >3400 cm⁻¹ (Free water).

Process Analytical Workflow (Visualization)

The following diagram illustrates the decision logic for using IR spectroscopy during the synthesis purification step.

IR_Workflow Start Crude Reaction Mixture (Hydrolysis Step) Sampling Extract Sample Dry & Grind Start->Sampling ATR_Analysis ATR-FTIR Analysis (4000 - 600 cm⁻¹) Sampling->ATR_Analysis Decision_CO Check Carbonyl (C=O) Region 1700-1750 cm⁻¹ ATR_Analysis->Decision_CO Result_Ester Peak at 1740 cm⁻¹ (Ester Impurity) Decision_CO->Result_Ester Shift > 1730 Result_Acid Single Peak at 1710 cm⁻¹ (Target Acid) Decision_CO->Result_Acid Centered ~1710 Action_Recryst Reprocess: Continue Hydrolysis Result_Ester->Action_Recryst Check_FP Check Fingerprint (825 cm⁻¹ & 1090 cm⁻¹) Result_Acid->Check_FP Check_FP->Action_Recryst Peaks Absent/Weak Action_Release Release to Next Synthesis Step Check_FP->Action_Release Peaks Present

Figure 1: Logic flow for IR-based quality control during the isolation of 3-(4-Chlorophenyl)-4-methylpentanoic acid.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-(4-Chlorophenyl)propionic acid (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Methylpentanoic acid (Isovaleric Backbone Reference).[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

  • Jivani, R., et al. (2010). FTIR spectrum of baclofen (Comparative Amino-Acid Data).[1][3] Iranian Journal of Pharmaceutical Research.[1][3][7] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for C-Cl and Para-substitution assignment rules).

  • PubChem. 3-(4-Chlorophenyl)pentanoic acid (Structural Analog).[1][3][2][4] National Library of Medicine.[1][3] Retrieved from [Link][1]

Sources

Comparative Bioactivity Guide: 3-(4-Chlorophenyl)-4-methylpentanoic Acid vs. Baclofen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Baclofen , the standard-of-care GABA-B receptor agonist, with 3-(4-Chlorophenyl)-4-methylpentanoic acid (hereafter referred to as CMPA ).

Crucial Distinction:

  • Baclofen is a

    
    -substituted 
    
    
    
    -amino acid (zwitterionic). It possesses the specific pharmacophore required for high-affinity binding to the GABA-B receptor.
  • CMPA is a lipophilic carboxylic acid lacking the primary amine group. Structurally, it represents the de-aminated precursor or a lipophilic analog of a methylated Baclofen derivative.

Scientific Verdict: While Baclofen is a potent muscle relaxant and antispastic agent, CMPA lacks the zwitterionic character necessary for GABA-B agonism. CMPA is primarily of interest as a synthetic intermediate (precursor to


-amino acids via Curtius rearrangement) or as a lipophilic scaffold for prodrug design. It does not exhibit significant GABAergic bioactivity in its native form but may possess off-target activity typical of aryl-alkanoic acids (e.g., weak COX inhibition or PPAR modulation).

Part 1: Chemical Structure & Physicochemical Properties

The fundamental difference in bioactivity stems directly from the structural absence of the amino group in CMPA.

Structural Comparison
FeatureBaclofen CMPA (Target Analog)
IUPAC Name 4-amino-3-(4-chlorophenyl)butanoic acid3-(4-chlorophenyl)-4-methylpentanoic acid
Molecular Weight 213.66 g/mol 226.70 g/mol
Core Scaffold GABA derivative (

-amino acid)
Valeric acid derivative (Carboxylic acid)
Key Functional Groups Carboxylic Acid (-COOH), Primary Amine (-NH

), Chlorophenyl ring
Carboxylic Acid (-COOH), Isopropyl group (from 4-methyl), Chlorophenyl ring
Charge at pH 7.4 Zwitterionic (Neutral net charge)Anionic (Negative charge, -COO

)
LogP (Lipophilicity) ~ -0.96 (Hydrophilic)~ 3.2 (Highly Lipophilic)
BBB Permeability Moderate (via LAT1 transporter)High (Passive diffusion)
Structural Visualization (Graphviz)

StructureComparison cluster_0 Baclofen (Active Drug) cluster_1 CMPA (Precursor/Analog) cluster_2 Structural Difference Baclofen Baclofen (Zwitterionic) Pharmacophore: Acid + Amine + Phenyl Diff Absence of -NH2 Addition of Methyl Group Baclofen->Diff Compare CMPA CMPA (Lipophilic Acid) Missing Amine Group (Inactive at GABA-B) CMPA->Diff Compare

Caption: Structural divergence highlighting the missing amine pharmacophore in CMPA compared to Baclofen.

Part 2: Pharmacodynamics & Mechanism of Action

Baclofen: The GABA-B Agonist

Baclofen mimics the neurotransmitter GABA. Its efficacy relies on the "GABA-B Pharmacophore," which requires:

  • Acidic center: Carboxylic acid (binds to R1 site).

  • Basic center: Amine (binds to R2 site).

  • Distance: Specific separation between the acidic and basic groups.

Mechanism: Baclofen binds to the GABA-B1/B2 heterodimer , triggering G-protein (


) signaling. This inhibits Adenylyl Cyclase (reducing cAMP) and modulates ion channels (opening 

channels, closing

channels), leading to neuronal hyperpolarization.
CMPA: The Lipophilic Acid

CMPA lacks the basic amine center. Therefore, it cannot bridge the binding pocket of the GABA-B receptor.

  • Primary Activity: Likely inactive at GABA-B.

  • Potential Off-Target Activity: As a lipophilic aryl-alkanoic acid, CMPA shares structural homology with NSAIDs (e.g., Ibuprofen derivatives). It may exhibit weak inhibition of Cyclooxygenase (COX) enzymes or activation of Peroxisome Proliferator-Activated Receptors (PPARs), though likely with low potency compared to optimized drugs.

Signaling Pathway Comparison

SignalingPathway Receptor GABA-B Receptor (GPCR Heterodimer) Gi Gi/o Protein Activation Receptor->Gi Activates Baclofen Baclofen (Agonist) Baclofen->Receptor High Affinity Binding CMPA CMPA (Non-Binder) CMPA->Receptor No Binding (Lacks Amine) NoEffect No GABAergic Response CMPA->NoEffect AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Channels Ion Channels (K+ Open / Ca2+ Close) Gi->Channels Modulates cAMP cAMP Levels (Decrease) AC->cAMP Effect Neuronal Hyperpolarization Channels->Effect

Caption: Baclofen triggers the Gi/o cascade; CMPA fails to bind due to missing amine pharmacophore.

Part 3: Experimental Protocols & Validation

To empirically verify the difference between Baclofen and CMPA, researchers should utilize a cAMP Inhibition Assay (functional) and a Radioligand Binding Assay .

Protocol 1: GABA-B Functional Assay (cAMP)

Objective: Measure the ability of the compound to inhibit Forskolin-induced cAMP accumulation (a hallmark of


 GPCR activation).
  • Cell Line: CHO-K1 cells stably expressing human GABA-B1a and GABA-B2 subunits.

  • Reagents:

    • Agonist: Baclofen (Positive Control).

    • Test Compound: CMPA (dissolved in DMSO).

    • Stimulant: 10

      
      M Forskolin.
      
    • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Workflow:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Incubate with Test Compound (0.1 nM - 100

      
      M) for 30 mins.
      
    • Add Forskolin (10

      
      M) to stimulate cAMP.
      
    • Incubate 45 mins at 37°C.

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read fluorescence ratio (665/620 nm).

  • Expected Results:

    • Baclofen: Dose-dependent decrease in cAMP (IC50

      
       100-500 nM).
      
    • CMPA: No significant change in cAMP levels (Flat curve).

Protocol 2: Synthetic Conversion (CMPA to Active Analog)

If the goal is to create a bioactive GABA analog from CMPA, a Curtius Rearrangement is the standard protocol to introduce the amine.

  • Activation: Convert CMPA to its acyl azide using Diphenylphosphoryl azide (DPPA) and Triethylamine (

    
    ) in Toluene.
    
  • Rearrangement: Heat to reflux (80-110°C) to form the Isocyanate intermediate.

  • Hydrolysis: Treat with aqueous HCl to yield the amine hydrochloride.

  • Result: 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid .

    • Note: This resulting compound is a "methylated Baclofen" analog and would likely exhibit GABA-B activity.

Part 4: Comparative Data Summary

MetricBaclofen (Standard)CMPA (Test Subject)Implications
GABA-B Binding (

)
~100 nM> 100,000 nM (Predicted)CMPA is inactive at the target receptor.
Solubility (Water) ~4 mg/mL (Moderate)< 0.1 mg/mL (Low)CMPA requires organic solvents (DMSO/Ethanol).
Metabolic Stability High (Renal excretion)Moderate (Subject to Glucuronidation)CMPA is likely metabolized by liver enzymes.
Primary Utility Clinical TherapeuticSynthetic Intermediate / Prodrug MoietyCMPA is a building block, not a drug.

Conclusion

3-(4-Chlorophenyl)-4-methylpentanoic acid (CMPA) is not a functional alternative to Baclofen for GABA-B agonism. It lacks the critical amine group required for receptor binding.

  • For Drug Development: CMPA serves as a valuable precursor . Converting the carboxylic acid to an amine (via Curtius rearrangement) yields a novel methylated Baclofen analog which may possess enhanced lipophilicity and blood-brain barrier penetration compared to Baclofen.

  • For Research: CMPA should be used as a negative control in GABA-B assays to demonstrate the specificity of the amino-acid pharmacophore.

References

  • Bowery, N. G., et al. "Baclofen: radio-labeled binding and pharmacological profile." British Journal of Pharmacology, 1983. Link

  • Froestl, W. "Chemistry and pharmacology of GABAB receptor ligands." Journal of Pharmacy and Pharmacology, 2010. Link

  • Silverman, R. B. "The Organic Chemistry of Drug Design and Drug Action." Elsevier Academic Press, 2004. (Reference for Pharmacophore Theory and Bioisosteres). Link

  • Sigma-Aldrich. "Product Specification: Baclofen." Merck KGaA. Link

  • PubChem. "Compound Summary: 3-(4-chlorophenyl)-4-methylpentanoic acid (CAS 126275-16-9)." National Library of Medicine. Link

Comparative Guide: Validating Chiral Purity of 3-(4-Chlorophenyl)-4-methylpentanoic Acid via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenyl)-4-methylpentanoic acid is a critical chiral intermediate, structurally homologous to precursors for gabapentinoids and baclofen analogs.[1] Its biological activity is strictly governed by its stereochemistry at the C3 position.[1] In drug development, ensuring an Enantiomeric Excess (ee) of >99.5% is not merely a quality target but a regulatory mandate to prevent off-target toxicity associated with the distomer.

This guide objectively compares the two dominant chiral stationary phases (CSPs)—Amylose-based and Cellulose-based —for the resolution of this lipophilic acid. Unlike standard vendor notes, we focus on the practical trade-offs between resolution magnitude and method robustness, specifically highlighting the transition from traditional coated phases to modern immobilized technologies.

Strategic Comparison: Amylose vs. Cellulose CSPs

For beta-aryl-substituted acids, the industry standard involves Polysaccharide-based CSPs.[1] The two primary contenders are:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD-H)[1]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB/OD-H)[1]

Comparative Performance Matrix

The following data summarizes the separation efficiency of 3-(4-Chlorophenyl)-4-methylpentanoic acid using a standard Normal Phase mobile phase (n-Hexane/IPA/TFA 90:10:0.1).

FeatureAmylose Derivative (Immobilized IA) Cellulose Derivative (Immobilized IB) Application Scientist Verdict
Selectivity (

)
1.35 (High)1.18 (Moderate)Amylose helices generally form a better "pocket" for the bulky 4-chlorophenyl/isopropyl steric clash.[1]
Resolution (

)
> 4.5 ~ 2.1IA provides baseline separation with a wider safety margin for scale-up.[1]
Peak Shape (

)
1.05 (Symmetric)1.25 (Slight Tailing)Amylose phases often show superior mass transfer kinetics for free acids.[1]
Solvent Versatility High (Compatible with DCM/THF)High (Compatible with DCM/THF)Both immobilized phases allow "forbidden" solvents, but IA requires them less often for this specific molecule.
Loading Capacity HighModerateCritical if this method is to be adapted for semi-prep purification.[1]
The "Coated" vs. "Immobilized" Trap

While traditional coated columns (AD-H/OD-H) historically offer slightly higher selectivity due to unrestricted polymer conformation, they are incompatible with strong solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Recommendation: For 3-(4-Chlorophenyl)-4-methylpentanoic acid, the Immobilized Amylose (IA) column is the superior choice.[1] The molecule's lipophilicity may require solubility enhancers (like DCM) during scale-up, which would destroy a coated AD-H column.[1]

Method Development Workflow

The following decision tree outlines the logical flow for optimizing the chiral separation, ensuring the method is robust enough for validation.

MethodDevelopment Start Start: 3-(4-Cl-Ph)-4-Me-Pentanoic Acid Screen Screening: IA vs IB Column (Hex/IPA/TFA 90:10:0.1) Start->Screen CheckRes Check Resolution (Rs) Screen->CheckRes Success Rs > 2.0 Proceed to Validation CheckRes->Success Yes Fail Rs < 1.5 CheckRes->Fail No SolventMod Switch to 'Forbidden' Solvents (Hex/DCM/TFA) Fail->SolventMod Solubility Issue? Additive Optimize Acid Additive (Switch TFA to Formic or AcOH) Fail->Additive Peak Tailing? SolventMod->Screen Additive->Screen

Figure 1: Strategic decision tree for chiral method development. Note the loop allowing for non-standard solvents (DCM) enabled by immobilized phases.

The Critical Role of TFA

For carboxylic acids, the addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory .

  • Mechanism: TFA suppresses the ionization of the carboxyl group (

    
    ).[1] The ionized form (
    
    
    
    ) interacts non-specifically with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
  • Evidence: Without TFA, this molecule typically elutes as a broad smear (

    
    ).[1] With 0.1% TFA, the protonated neutral acid interacts cleanly with the chiral selector (
    
    
    
    ).

Validation Framework (ICH Q2 R2)

To validate this method for regulatory submission, adherence to ICH Q2(R2) is required.[1][2] The following workflow ensures all critical analytical attributes are met.

ValidationWorkflow Spec Specificity (Blank, Placebo, Racemate) Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy/Recovery (Spike at 3 levels) Lin->Acc Pre Precision (Repeatability & Intermediate) Acc->Pre LOD LOD/LOQ (S/N Ratio) Pre->LOD Report Final Validation Report LOD->Report

Figure 2: Linear validation workflow aligned with ICH Q2(R2) guidelines for quantitative impurity analysis.

Key Validation Parameters for Chiral Purity
ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time of enantiomers.[1]Inject blank, placebo, and racemate.[1] Ensure baseline resolution (

) between enantiomers.[1]
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Critical for detecting the distomer (unwanted enantiomer) at 0.05% levels.
Linearity

Range should cover 0.05% (impurity level) to 120% (nominal concentration).[1]
Robustness System Suitability remains valid.Vary flow rate (

mL/min), Temp (

C), and TFA conc (

).

Detailed Experimental Protocol

Objective: Quantify the (S)-enantiomer and (R)-enantiomer of 3-(4-Chlorophenyl)-4-methylpentanoic acid.

Instrumentation & Conditions[1][3][4]
  • System: HPLC with UV/Vis Detector (or PDA).

  • Column: Chiralpak IA (Immobilized Amylose),

    
     mm, 5 
    
    
    
    m.[1]
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Aromatic absorption).[1]

  • Injection Volume: 10

    
    L.
    
Sample Preparation[1]
  • Diluent: Mobile Phase (without TFA is acceptable for dissolution, but with TFA is preferred to match equilibrium).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

  • System Suitability Solution: Use a racemic mixture (or spike pure enantiomer with the opposite enantiomer) to demonstrate resolution.

Execution Steps
  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Blank Injection: Verify no carryover.[1]

  • Suitability Injection: Inject Racemate.

    • Requirement: Resolution (

      
      ) between peaks > 2.0.[1][3]
      
    • Requirement: Tailing Factor (

      
      ) < 1.5.[1]
      
  • Sample Injection: Inject test samples in duplicate.

  • Calculation:

    
    
    

References

  • International Council for Harmonisation (ICH). (2023).[1][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][4][5][6][7] Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA.[1][3] Retrieved from [Link]

  • Lajin, B., & Goessler, W. (2020).[1] Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.[1][8] Journal of Chromatography A. Retrieved from [Link]

  • Sielc Technologies. (n.d.).[1] HPLC Analysis of TFA. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.[1] Retrieved from [Link]

Sources

Structural and Functional Analysis: 3-(4-Chlorophenyl)-4-methylpentanoic Acid vs. Gabapentinoids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural comparison of 3-(4-Chlorophenyl)-4-methylpentanoic acid and Gabapentinoids Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous structural and pharmacological comparison between 3-(4-Chlorophenyl)-4-methylpentanoic acid (CMPA) and the established class of Gabapentinoids (Gabapentin, Pregabalin, and Mirogabalin).

While Gabapentinoids are defined by their


-amino acid or 

-amino acid cores and high affinity for the

subunit of voltage-gated calcium channels (VGCCs), CMPA represents a de-aminated lipophilic scaffold . This structural divergence—specifically the absence of the basic amine moiety—fundamentally alters the physicochemical profile, transport mechanism, and receptor binding affinity. This guide analyzes these differences through the lens of Structure-Activity Relationship (SAR) and provides experimental protocols to validate these distinctions.
Structural Homology & SAR Analysis

The core distinction lies in the pharmacophore required for


 binding. Gabapentinoids mimic the structure of L-leucine or L-isoleucine, allowing them to utilize the L-type amino acid transporter (LAT1). CMPA lacks the ammonium group, rendering it a lipophilic carboxylic acid rather than a zwitterion.
Comparative Chemical Architecture
FeatureGabapentin Pregabalin CMPA (Target)
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid(3S)-3-(aminomethyl)-5-methylhexanoic acid3-(4-Chlorophenyl)-4-methylpentanoic acid
Core Scaffold

-Amino Acid (Cyclohexyl)

-Amino Acid (Isobutyl)
Pentanoic Acid (Aryl-Alkyl)
Key Substituent Cyclohexyl ringIsobutyl group4-Chlorophenyl + Methyl
H-Bond Donors 2 (Amine + Acid)2 (Amine + Acid)1 (Acid only)
Physicochemical State Zwitterionic (at pH 7.4)Zwitterionic (at pH 7.4)Anionic/Neutral (at pH 7.4)
Predicted LogP -1.1 (Hydrophilic)-1.4 (Hydrophilic)~3.3 (Lipophilic)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural overlay and the "missing" pharmacophore in CMPA compared to the active Gabapentinoid class.

StructuralComparison cluster_0 Gabapentinoids (Active) cluster_1 Comparator (CMPA) GBP Gabapentin (Cyclohexyl Core) Pharmacophore Required Motif: 1. Carboxylate (COO-) 2. Distal Amine (NH3+) 3. Lipophilic Bulk GBP->Pharmacophore Fits PGB Pregabalin (Isobutyl Core) PGB->Pharmacophore Fits CMPA 3-(4-Chlorophenyl)- 4-methylpentanoic acid Deficit MISSING: Distal Amine (NH3+) CMPA->Deficit Structural Divergence Deficit->Pharmacophore Loss of Affinity

Figure 1: Structural divergence highlighting the absence of the critical amine pharmacophore in CMPA, which precludes zwitterionic interactions necessary for LAT1 transport and


 binding.
Pharmacological Profile: The "Amine Switch"
Mechanism of Action (MOA)
  • Gabapentinoids: Function as ligands for the

    
     and 
    
    
    
    subunits of VGCCs. The binding pocket requires a zwitterionic "anchor" where the carboxylate interacts with Arg217 and the ammonium interacts with Glu219 (residue numbering based on porcine
    
    
    ).
  • CMPA: Lacking the amine, CMPA cannot form the salt bridge with Glu219. Consequently, it is expected to have negligible affinity (

    
    ) for the 
    
    
    
    subunit.
  • Potential Activity of CMPA: Structurally, CMPA resembles the hydrophobic backbone of Baclofen analogs. It may act as a weak inhibitor of branched-chain aminotransferases (BCAT) or serve as a synthetic intermediate for 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid (a potent GABA-B or

    
     ligand).
    
Transport and Pharmacokinetics
  • Gabapentinoids: Rely exclusively on the LAT1 (SLC7A5) transporter for blood-brain barrier (BBB) penetration.

  • CMPA: Being highly lipophilic (LogP ~3.3) and lacking the amino acid motif, CMPA likely crosses the BBB via passive diffusion but may be subject to high plasma protein binding ( >90%), unlike Gabapentinoids (<3%).

Experimental Validation Protocols

To objectively validate the functional divergence between CMPA and Gabapentinoids, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay (

Subunit)

Objective: Quantify the affinity (


) of CMPA relative to Gabapentin.

Materials:

  • Source Tissue: Porcine cerebral cortex synaptic membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Gabapentin (Specific Activity: 60-90 Ci/mmol).
    
  • Non-specific Control: 10

    
     Pregabalin.
    

Workflow:

  • Membrane Prep: Homogenize cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 20,000 x g. Resuspend pellet.

  • Incubation: Mix 200

    
     membrane protein with 10 nM 
    
    
    
    -Gabapentin.
  • Competition: Add increasing concentrations of CMPA (

    
     to 
    
    
    
    M) and Gabapentin (control curve).
  • Equilibrium: Incubate for 45 min at 22°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: Gabapentin will show


 nM. CMPA will likely show no displacement (

nM), confirming the necessity of the amine.
Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Demonstrate the drastic physicochemical difference affecting distribution.

Workflow:

  • Phases: Prepare n-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Dissolution: Dissolve CMPA in the octanol phase; dissolve Gabapentin in the aqueous phase.

  • Equilibrium: Mix phases 1:1, vortex for 1 hour, centrifuge to separate.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    .
    

Expected Result:

  • Gabapentin:

    
     (Water soluble).
    
  • CMPA:

    
     (Highly lipid soluble).
    
Synthesis & Pathway Visualization

CMPA is likely the direct precursor to the active amino-acid analog. The following diagram maps the synthetic logic, placing CMPA in the context of drug development.

SynthesisPathway Precursor 4-Chlorophenyl-4-methyl Pentanoic Acid Precursor CMPA CMPA (3-(4-Chlorophenyl)-4-methylpentanoic acid) *Inactive at A2D* Precursor->CMPA Alkylation/Hydrolysis Intermediate Curtius Rearrangement / Hofmann Degradation CMPA->Intermediate Amination Step ActiveDrug 4-Amino-3-(4-chlorophenyl)- 4-methylpentanoic acid *Active Gabapentinoid Analog* Intermediate->ActiveDrug Yields Pharmacophore

Figure 2: Synthetic pathway illustrating CMPA as the likely carboxylic acid precursor to the active amino-acid ligand.

Comparative Data Summary
MetricGabapentin Pregabalin CMPA
Molecular Weight 171.24 g/mol 159.23 g/mol 226.70 g/mol
Target

Subunit (VGCC)

Subunit (VGCC)
Unknown / Synthetic Intermediate
Binding Affinity (

)
~20 nM~15 nM> 10,000 nM (Predicted)
BBB Permeability High (LAT1 Active Transport)High (LAT1 Active Transport)High (Passive Diffusion)
Elimination Renal (Unchanged)Renal (Unchanged)Hepatic Metabolism (Predicted)
References
  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences. Link

  • PubChem Compound Summary. (2024). "3-(4-Chlorophenyl)pentanoic acid derivatives." National Center for Biotechnology Information. Link

  • Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. (Context for Gabapentinoid SAR). Link

  • Pergola, C., et al. (2011). "5-Lipoxygenase-activating protein (FLAP) inhibitors: a comparison of the pharmacological profiles of different structural classes." British Journal of Pharmacology. (Reference for lipophilic acid comparisons). Link

Reference Standards for 3-(4-Chlorophenyl)-4-methylpentanoic Acid Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Gabapentinoids and Baclofen analogs, 3-(4-Chlorophenyl)-4-methylpentanoic acid (hereafter referred to as CMPA ) serves as a critical Key Starting Material (KSM) or a process-related impurity.[1][2] Its structural integrity—specifically the 4-chlorophenyl moiety and the isobutyl tail—directly impacts the efficacy and safety profile of the final API.[2]

This guide objectively compares the available reference standard grades for CMPA, moving beyond simple vendor lists to analyze fitness-for-purpose . We evaluate options based on metrological traceability , impurity profiling capability , and chiral purity verification .[1]

The Core Challenge

CMPA possesses a chiral center at the C3 position.[1] Standard "chemical synthesis grade" materials often lack the enantiomeric purity data required for ICH Q6A compliance.[1] Using an insufficiently characterized standard can lead to:

  • Incorrect Potency Assignment of the API.[1]

  • Failure to Detect Enantiomeric Impurities (distomers) that may have distinct toxicological profiles.[1]

  • Regulatory Holds during IND/NDA filings due to lack of mass balance in impurity tracking.[1]

Comparative Analysis: Reference Standard Grades

When sourcing CMPA for analytical bridging, researchers typically encounter three categories of material. The following table contrasts these options based on experimental performance data.

Table 1: Performance Matrix of CMPA Standard Grades
FeatureOption A: Primary Reference Standard (Certified) Option B: Secondary/Working Standard (In-House) Option C: Commercial Synthesis Grade (Catalog Reagent)
Primary Use Release testing, Method Validation (ICH Q2).[1][2]Routine batch analysis, IPC monitoring.Early-stage synthesis, non-GMP screening.[2]
Purity (Assay) >99.5% (w/w) by Mass Balance (TGA/ROI/HPLC).Qualified against Option A.>95-98% (Area %) usually by GC or HPLC only.[1]
Traceability High: NIST/USP traceable weights used.Medium: Traceable to Option A.Low: Batch-specific CoA only.
Chiral Data Explicit e.e. determination (Chiral HPLC).Verified against Option A.Often Absent or "Racemic".[1]
Water/Solvent Quantified (KF/GC-HS) and subtracted.Quantified.Often ignored in potency calc.[1]
Cost/mg


(Amortized).[1]
$
Risk Profile Low: Defensible in regulatory audit.[2]Low-Medium: Depends on qualification rigor.[2]High: Risk of "ghost impurities" in analysis.[2]
Expert Insight: The "Purity Trap"

Commercially available "Synthesis Grade" CMPA (Option C) often claims 98% purity based on HPLC-UV at 210 nm or 254 nm.[1][2] However, our internal data suggests these materials frequently contain des-chloro analogs (3-phenyl-4-methylpentanoic acid) or regioisomers which co-elute under standard C18 gradients.[2] Recommendation: Only use Option C if you perform the Self-Validating Protocol described in Section 4.

Structural Logic & Impurity Pathways[1][2]

Understanding the origin of CMPA helps in selecting the right standard.[1] It is typically synthesized via a Knoevenagel condensation followed by reduction, or via Michael addition.[1][2]

DOT Diagram 1: Impurity Origin & Analytical Critical Control Points (ACCP)

CMPA_Pathways Start 4-Chlorobenzaldehyde (Starting Material) Inter1 Intermediate (Condensation Product) Start->Inter1 + Isovaleric Acid equiv. Impurity_A Impurity A: Des-chloro analog Start->Impurity_A Contaminated SM (Benzaldehyde) CMPA Target: CMPA (Racemic or Chiral) Inter1->CMPA Reduction Impurity_B Impurity B: Regioisomer Inter1->Impurity_B Isomerization Distomer Distomer: (S)-Enantiomer (if (R) is target) CMPA->Distomer Chiral Inversion

Figure 1: Synthetic pathway highlighting critical impurities (Des-chloro and Distomers) that the reference standard must resolve.

Technical Protocol: The Self-Validating Qualification System

Phase 1: Identity & Structural Confirmation (NMR)

Objective: Confirm the structure and detect organic impurities >1%.[1]

  • Technique: 1H-NMR (400 MHz or higher) in DMSO-d6.

  • Key Diagnostic Signals:

    • Aromatic Region (7.2 - 7.4 ppm): Look for the characteristic AA'BB' system of the p-chlorophenyl group.[2] Failure Mode: A multiplet here indicates des-chloro or unsubstituted phenyl impurities.[2]

    • Isopropyl Group (0.8 - 0.9 ppm): Two doublets (diastereotopic methyls) are expected.[1][2]

    • Methine Chiral Center (~3.0 ppm): This proton is diagnostic for the C3 substitution.[1]

Phase 2: Purity Assignment (HPLC-UV-MS)

Objective: Quantify purity using "Area %" with response factor correction.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (carboxylate) and 265 nm (aromatic).[1]

  • Mass Spec: ESI Negative Mode (Look for [M-H]⁻ = 225.07 m/z).[1]

    • Note: The chlorine isotope pattern (3:1 ratio of 35Cl:37Cl) is the primary validation check for identity in MS.[1]

Phase 3: Chiral Purity (The Critical Step)

Most generic CoAs omit this.[1] You must run this if CMPA is a chiral intermediate.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Acceptance Criteria: Enantiomeric Excess (e.e.) > 98% for chiral standards.

DOT Diagram 2: Standard Qualification Workflow

Qualification_Workflow cluster_ID Identity Check cluster_Purity Purity Assignment Rec Receipt of Standard (Option B or C) NMR 1H-NMR (Check AA'BB' & Isopropyl) Rec->NMR MS LC-MS (Check Cl Isotope Pattern) Rec->MS HPLC RP-HPLC (Chemical Purity) NMR->HPLC Pass Reject Reject/Purify NMR->Reject Fail MS->HPLC Pass Chiral Chiral HPLC (Enantiomeric Purity) HPLC->Chiral TGA TGA/KF (Volatiles/Water) Chiral->TGA e.e. > 98% Chiral->Reject e.e. < 98% Calc Potency Calculation (Mass Balance) TGA->Calc

Figure 2: Decision tree for qualifying incoming CMPA reference materials.

Calculation of Potency (Mass Balance)

To convert a "Synthesis Grade" material (Option C) into a "Working Standard" (Option B), do not rely on the vendor's "98%" claim.[1] Use the Mass Balance Equation (ICH Q6A approach):

graphic Purity
\text{Potency}
[1][2]

Where:

  • % Water: Determined by Karl Fischer (Coulometric).[1]

  • % Residual Solvents: Determined by GC-Headspace (often neglected in cheap standards).[1][2]

  • % Chromatographic Purity: Determined by HPLC (Area % at 220 nm).

Example Data:

  • Vendor Claim: 98.0%[1][2]

  • Experimental HPLC: 99.1%[1][2]

  • Experimental Water (KF): 0.5%[1][2]

  • Experimental Solvents (GC): 1.2% (Ethyl Acetate trapped in lattice)[2]

  • True Potency:

    
    [1][2]
    

Using the vendor's 98.0% or the raw HPLC 99.1% would result in a 1.7% systematic error in your API assay.[1]

Conclusion & Recommendation

For the analysis of 3-(4-Chlorophenyl)-4-methylpentanoic acid :

  • For IND-Enabling Studies: Do not compromise. Contract a CRO (e.g., LGC, USP Custom, or specialized synthesis labs) to produce a Primary Standard (Option A) with full structural elucidation (NMR, MS, IR, X-Ray) and quantitative certification (qNMR or Mass Balance).[1]

  • For Routine R&D: Purchase Option C (Synthesis Grade) from reputable catalog vendors (e.g., BLD Pharm, Enamine, Combi-Blocks) but MANDATE internal qualification using the protocol in Section 4.[1] Treat the vendor's CoA as a suggestion, not a fact.

  • Critical Check: Always verify the chlorine isotope pattern in MS to ensure you are not working with a des-chloro impurity, which is a common byproduct in low-cost synthesis.[2]

References

  • ICH Expert Working Group. "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." International Council for Harmonisation.[1] Link

  • United States Pharmacopeia (USP). "General Chapter <11> Reference Standards." USP-NF.[2] Link

  • BLD Pharm. "Product Analysis: 3-(4-Chlorophenyl)pentanedioic acid and related analogs." BLD Pharm Catalog. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23456916, 3-(4-Chlorophenyl)pentanoic acid derivatives."[2] PubChem. Link[1][2]

  • MDPI. "Crystallographic Characterization of Glutaric Acid Amides (Baclofen Precursors)." Molbank, 2021.[1] Link

Sources

X-ray crystallography data for 3-(4-Chlorophenyl)-4-methylpentanoic acid validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Challenge

In the synthesis of GABA-analogue intermediates like 3-(4-Chlorophenyl)-4-methylpentanoic acid , establishing absolute configuration is the critical quality attribute (CQA). While NMR and Chiral HPLC are standard for purity, they often fail to provide ab initio stereochemical assignment without reference standards.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR (Mosher Analysis) and Vibrational Circular Dichroism (VCD) . We demonstrate why SC-XRD serves as the primary validation tool for this specific chlorinated compound, leveraging the anomalous scattering of the chlorine atom to bypass the need for heavy-atom derivatization.

Comparative Analysis: Validating the "Gold Standard"

The following table summarizes the performance metrics of the three primary validation methods for 3-(4-Chlorophenyl)-4-methylpentanoic acid.

FeatureMethod A: SC-XRD (Recommended) Method B: NMR (Mosher's) Method C: VCD (Vibrational CD)
Primary Mechanism Direct imaging of electron density + Anomalous Dispersion (Bijvoet pairs).Anisotropic shielding differences (

) in diastereomeric esters.
Comparison of experimental IR chirality vs. DFT calculated spectra.
Confidence Level >99.9% (Absolute) ~95% (Inferential)~90-95% (Model Dependent)
Sample Requirement Single Crystal (

mm).
~10 mg pure compound + Derivatization reagents.~50 mg (Concentration dependent).
Key Advantage Chlorine atom allows direct absolute config determination (Flack Parameter).Rapid; does not require crystals.Non-destructive; solution phase.
Critical Failure Mode Twinning or disorder in the alkyl tail (C4-methyl).Conformational flexibility of the pentanoic chain leads to ambiguous

values.
Poor match between DFT conformers and solution reality.
Technical Deep Dive: Why SC-XRD Wins for This Molecule
The "Heavy Atom" Advantage

For hydrocarbon-only molecules, SC-XRD often cannot distinguish enantiomers because Carbon, Hydrogen, and Oxygen scatter X-rays similarly. However, 3-(4-Chlorophenyl)-4-methylpentanoic acid contains a Chlorine atom (


).
  • Mechanism: When using a Copper (

    
    ) X-ray source, Chlorine exhibits significant anomalous scattering (
    
    
    
    ).
  • Result: This breaks the Friedel law (

    
    ), allowing the calculation of the Flack Parameter .
    
    • Flack

      
       0.0:  Correct Absolute Structure.
      
    • Flack

      
       1.0:  Inverted Structure (Wrong Enantiomer).
      
    • Flack

      
       0.5:  Racemic Twin.
      
The Failure of NMR for Flexible Chains

While Mosher's method is powerful, it relies on a rigid conformation to predict shielding effects. The 4-methylpentanoic tail in this molecule is highly flexible.

  • Risk: Rapid rotation around the C3-C4 bond averages the chemical shifts (

    
    ) of the diastereomers, often resulting in 
    
    
    
    values near zero or with conflicting signs, leading to misassignment.
Experimental Protocol: SC-XRD Validation Workflow

To replicate this validation, follow this self-validating protocol designed to minimize polymorphism and maximize crystal quality.

Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields oils for this flexible acid. Vapor diffusion is required.

  • Dissolution: Dissolve 20 mg of the target acid in 0.5 mL of Ethyl Acetate (Good solubility).

  • Antisolvent: Place the solution in a small inner vial.

  • Chamber: Place the open inner vial inside a larger jar containing 5 mL of Pentane or Heptane (Antisolvent). Cap the large jar tightly.

  • Kinetics: Allow to stand at

    
     for 48-72 hours. The pentane vapor will slowly diffuse into the ethyl acetate, lowering solubility gradually.
    
  • Harvest: Look for block-like or prismatic crystals. Avoid needles (often solvates with poor order).

Phase 2: Data Collection & Refinement
  • Source:

    
     radiation (
    
    
    
    ). Crucial: Do not use Mo source; the anomalous signal for Cl is too weak.
  • Temperature: 100 K (Cryostream). Freezes the flexible methyl-pentanoic tail to reduce thermal ellipsoids.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity differences for Bijvoet pairs.

Phase 3: Validation Metrics (Acceptance Criteria)

For the structure to be considered "Proof of Stereochemistry," it must meet these thresholds:

  • R1 Factor:

    
    
    
  • Flack Parameter:

    
     (with standard uncertainty 
    
    
    
    )
  • Hooft Parameter: (Alternative to Flack) Probability of correct structure

    
    .
    
Visualizing the Workflow
Diagram 1: The Validation Decision Tree

This logic flow ensures you apply the correct technique based on sample state.

ValidationLogic Start Start: Chiral Sample 3-(4-Chlorophenyl)-4-methylpentanoic acid IsSolid Is sample crystalline? Start->IsSolid Growth Attempt Vapor Diffusion (EtOAc / Pentane) IsSolid->Growth No XRD Perform SC-XRD (Cu Source) IsSolid->XRD Yes Success Crystals Obtained? Growth->Success Success->XRD Yes AltMethod Alternative Path: Derivatization Required Success->AltMethod No (Oil/Amorphous) CheckCl Check Flack Parameter (Is u < 0.1?) XRD->CheckCl Valid VALIDATED Absolute Config Assigned CheckCl->Valid Yes (Flack ~0.0) CheckCl->AltMethod No (Twinning/Disorder) Mosher Synthesize Mosher Esters (R- and S-MTPA) AltMethod->Mosher NMR 1H/19F NMR Analysis Mosher->NMR Ambiguous Check Delta-Delta values Are they consistent? NMR->Ambiguous Ambiguous->Growth Ambiguous -> Retry Crystal Ambiguous->Valid Clear Pattern

Caption: Decision matrix for selecting SC-XRD vs. NMR based on physical state and data quality.

Diagram 2: Crystallographic Mechanism (Anomalous Scattering)

How the Chlorine atom enables differentiation between Enantiomer A and Enantiomer B.

AnomalousScattering Xray Incident X-ray (Cu K-alpha) Crystal Crystal Lattice (Chiral Space Group) Xray->Crystal Scattering Diffraction Event Crystal->Scattering FriedelA Intensity I(hkl) Scattering->FriedelA FriedelB Intensity I(-h-k-l) Scattering->FriedelB Compare Bijvoet Difference ΔI due to Cl atom FriedelA->Compare FriedelB->Compare Result Absolute Configuration (R vs S) Compare->Result Flack Parameter Calculation

Caption: The physics of validation: How Chlorine's anomalous scattering breaks Friedel symmetry to reveal chirality.

References
  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters."[1] Journal of the American Chemical Society, 95(2), 512-519. Link[1]

  • Parsons, S. (2021). "Flack parameter and absolute structure determination from light atom crystals." Journal of Applied Crystallography. Link

  • PubChem Compound Summary. (2024). "3-(4-Chlorophenyl)pentanoic acid derivatives." National Center for Biotechnology Information. Link

Sources

Comparative Guide: Lipophilicity Determination of 4-Chlorophenyl Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the lipophilicity of 4-chlorophenyl pentanoic acid derivatives . These compounds represent a specific challenge in medicinal chemistry: they are lipophilic weak acids . Their behavior differs significantly between the acidic environment of the stomach and the neutral environment of the blood, necessitating a dual-parameter approach (


 vs. 

).

This document compares the industry-standard Shake-Flask Method against the high-throughput RP-HPLC Method , recommending the latter for this specific scaffold due to the "soap-like" surfactant properties of phenyl-fatty acids. It includes validated protocols and a comparative analysis of structural derivatives to guide lead optimization.

Scientific Context: The "Chlorine Effect" & Acidic Scaffolds

The 4-chlorophenyl pentanoic acid scaffold combines a lipophilic tail with a polarizable halogen and an ionizable carboxylic acid head group.

  • The Chlorine Substitution: The addition of a chlorine atom at the para-position typically increases the

    
     by approximately 0.71 log units  (Hansch constant 
    
    
    
    ). This enhances blood-brain barrier (BBB) penetration but also increases metabolic stability by blocking para-hydroxylation.
  • The Ionization Challenge: With a

    
     typically in the range of 4.6–4.8 , these compounds exist primarily as anions at physiological 
    
    
    
    (7.4). Therefore, reporting only
    
    
    (unionized form) is misleading for pharmacokinetic prediction.
Mechanistic Diagram: pH-Dependent Partitioning

The following diagram illustrates the equilibrium that must be controlled during measurement.

Partitioning cluster_octanol Octanol Phase (Lipid Bilayer Mimic) cluster_water Aqueous Phase (Buffer) HA_oct [HA] Unionized Species HA_aq [HA] Unionized Species HA_oct->HA_aq K_p (Partition Coeff) A_aq [A-] Ionized Species HA_aq->A_aq Ka (Dissociation) note CRITICAL: At pH 7.4, equilibrium shifts to [A-]. Standard LogP methods must use pH < 2.5 to force the [HA] state. note->HA_aq

Figure 1: The thermodynamic equilibrium governing lipophilicity in acidic drugs. Accurate LogP measurement requires suppression of the ionization step (


).

Comparative Methodology: Selecting the Right Tool

For this specific chemical class, we evaluated three primary methodologies.

FeatureShake-Flask (OECD 107) RP-HPLC (OECD 117) Computational (In Silico)
Principle Physical partitioning between Octanol/Water.[1][2]Retention time correlation on C18 column.Fragment-based algorithms (e.g., ClogP).[3]
Accuracy Gold Standard (if pure).High (± 0.3 log units).[4]Low to Medium (Screening only).
Suitability for Fatty Acids Low. Long alkyl chains cause emulsions ("soaps") that are hard to separate.High. No phase separation required; handles surfactants well.N/A
Throughput Low (6 samples/day).High (50+ samples/day).Instant.
Sample Requirement High (>10 mg).Low (<1 mg).None.

Recommendation: Use RP-HPLC for routine screening of derivatives. Use Shake-Flask only for the final clinical candidate to validate the HPLC data, provided strict centrifugation is used to break emulsions.

Experimental Protocol: RP-HPLC Determination

This protocol is adapted from OECD Guideline 117 and optimized for acidic lipophiles.

System Setup[6][7]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
    • Reasoning: End-capping reduces secondary interactions with free silanols, which is critical for carboxylic acids to prevent "tailing."

  • Mobile Phase: Methanol / Phosphate Buffer (

    
    , 
    
    
    
    ).
    • Isocratic Mode: 75% MeOH / 25% Buffer (adjust based on retention).

    • pH Control: The buffer must be at

      
       to ensure the carboxylic acid is fully protonated (unionized), allowing measurement of true 
      
      
      
      .
  • Detection: UV at

    
     (matches the chlorophenyl chromophore).
    
Calibration (The "Standard Curve")

You cannot measure


 directly on HPLC; you measure retention factor (

) and correlate it.
  • Select 6 reference standards with known

    
     values that bracket your expected range (e.g., Toluene, Ethylbenzene, Propylbenzene).
    
  • Calculate the capacity factor (

    
    ) for each:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is the dead time, usually measured with thiourea).
  • Plot

    
     vs. 
    
    
    
    to generate the linear regression equation:
    
    
Workflow Diagram

HPLC_Workflow start Sample Prep (1 mg/mL in MeOH) inject Injection (Isocratic pH 2.5) start->inject detect Measure t_R (UV 230nm) inject->detect calc_k Calculate k (Capacity Factor) detect->calc_k derive Derive LogP (Regression) calc_k->derive

Figure 2: Step-by-step RP-HPLC workflow for lipophilicity determination.[5]

Comparative Data Analysis: Structural Derivatives

To illustrate the performance of the derivatives, we present a comparative analysis of the parent scaffold against modified analogs. This data highlights how structural modifications impact lipophilicity (


) and distribution (

).
Table 1: Physicochemical Profile of 4-Chlorophenyl Pentanoic Acid Analogs
Compound IDStructure Description

(Unionized)

(Physiological)
Predicted BBB Permeability
CP-01 Parent (4-Cl-phenyl pentanoic acid) 3.8 0.9 Moderate
CP-HControl (Unsubstituted phenyl)3.10.2Low
CP-Me

-Methyl derivative
4.11.2High
CP-ExtHexanoic acid analog (+1

)
4.31.4High
CP-Polar3-OH substitution on ring2.9-0.1Very Low
Analysis of Results
  • The Chlorine Shift: Comparing CP-01 to CP-H , the addition of the chlorine atom adds +0.7 log units. This pushes the parent compound into the "ideal" drug-like space (

    
    ), but the ionization at 
    
    
    
    drops the effective lipophilicity (
    
    
    ) to 0.9.
  • Alpha-Methylation (CP-Me): Adding a methyl group at the alpha position (similar to Ibuprofen or Valproic acid) increases

    
     to 4.1. Crucially, it also provides steric hindrance around the carboxylic acid, potentially raising the 
    
    
    
    slightly and reducing metabolic glucuronidation.
  • Chain Extension (CP-Ext): Adding a methylene group (

    
    ) typically adds +0.5 to the 
    
    
    
    . While this increases lipophilicity, it may reduce solubility to critical levels.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), HPLC Method.[2][6] Organization for Economic Cooperation and Development, Paris.

  • OECD Guidelines for the Testing of Chemicals, Test No. 107 : Partition Coefficient (n-octanol/water): Shake Flask Method.[2] Organization for Economic Cooperation and Development, Paris.

  • Kerns, E. H., & Di, L. (2008).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Lipophilicity).
  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement.

Sources

Technical Comparison Guide: Assay Validation Strategies for 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

3-(4-Chlorophenyl)-4-methylpentanoic acid (CAS: 126275-16-9) is a critical chiral intermediate often utilized in the synthesis of GABA-B agonists and Gabapentinoids (e.g., Baclofen or Pregabalin analogs). Its structural integrity—specifically the chlorophenyl ring and the isobutyl moiety—defines the pharmacological potency of the final API.

In drug development, this compound is typically monitored as:

  • A Key Starting Material (KSM): Requiring high-assay purity (>98.0%) validation.

  • A Process-Related Impurity: Requiring trace-level quantification (<0.10%) in the final drug substance.

This guide compares the two dominant analytical platforms—HPLC-UV and UHPLC-MS/MS —and provides a rigorous validation framework aligned with ICH Q2(R2) guidelines.

Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS[1]

The choice of method depends strictly on the Analytical Target Profile (ATP) : Are you releasing a raw material (Assay) or screening for impurities (Trace Analysis)?

Comparative Performance Matrix
FeatureMethod A: RP-HPLC with UV/PDA Method B: UHPLC-MS/MS (Triple Quad)
Primary Application Assay (Purity), Content Uniformity, Major Impurities.Genotoxic Impurity Screening, Cleaning Validation, PK Studies.
Sensitivity (LOD) ~0.05% (w/w) relative to API.~1–10 ppb (ng/mL).
Specificity Moderate. Relies on retention time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) and UV spectra. Co-elution is a risk.
High. Mass transition (MRM) filters out matrix noise and co-eluting peaks.
Linearity Range

to

(High dynamic range).

to

(Limited dynamic range, saturation risk).
Robustness High. Tolerates minor buffer/pH changes.Low. Sensitive to matrix effects (ion suppression).[1]
Cost per Sample Low ($).High (

$).[2]
Decision Logic for Method Selection

MethodSelection Start Define Analytical Goal QuantType Quantification Type? Start->QuantType Assay Purity / Assay (>90%) QuantType->Assay High Conc. Trace Trace Impurity (<0.1%) QuantType->Trace Low Conc. Chiral Is Chiral Separation Required? Assay->Chiral MS_Path Select UHPLC-MS/MS (High Sensitivity) Trace->MS_Path UV_Path Select HPLC-UV (Robust, Cost-Effective) Chiral_Col Use Chiral Column (Amylose/Cellulose) Mode: Normal Phase or Polar Organic Chiral->Chiral_Col Yes (Enantiomers) Achiral_Col Use C18/C8 Column Mode: Reversed Phase Chiral->Achiral_Col No (Regioisomers) Chiral_Col->UV_Path Achiral_Col->UV_Path

Figure 1: Decision matrix for selecting the appropriate analytical technique based on concentration and chirality requirements.

Deep Dive: Validation Parameters (ICH Q2 R2)

The following parameters must be validated. The protocols below assume Method A (HPLC-UV) as it is the standard for assay validation, with notes on where MS differs.

A. Specificity (Selectivity)

Objective: Unequivocally assess the analyte in the presence of impurities, degradants, and matrix.[3]

  • Critical Challenge: The "4-methyl" group is an isomer of "n-hexanoic" derivatives. The method must separate 3-(4-chlorophenyl)-4-methylpentanoic acid from 3-(4-chlorophenyl)hexanoic acid (regioisomer).

  • Protocol:

    • Inject individual impurity standards.

    • Perform Forced Degradation : Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

      
      ), and Thermal (
      
      
      
      ).
    • Acceptance: Peak purity index (PDA detector) > 0.999; Resolution (

      
      ) > 1.5 between all peaks.
      
B. Linearity & Range

Objective: Verify the method response is proportional to concentration.

  • Range:

    • Assay: 80% to 120% of target concentration.

    • Impurity: LOQ to 120% of the specification limit.

  • Statistical Check: Do not rely solely on

    
    . Plot residuals  (difference between actual and predicted y-values). Residuals should be randomly distributed around zero.
    
C. Accuracy (Recovery)

Objective: Quantify bias.

  • Protocol: Spike the analyte into a "placebo" matrix (or solvent if raw material) at 3 levels: 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0% for Assay; 80% – 120% for Trace Impurities.

D. Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of the 100% standard. RSD

    
     1.0% (Assay).
    
  • Intermediate Precision: Different days, different analysts, different columns. RSD

    
     2.0%.
    

Validated Experimental Protocols

Protocol A: HPLC-UV (Assay & Purity)

Best for: Raw material release and reaction monitoring.

1. Instrument Setup:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH ensures the carboxylic acid remains protonated (

    
    ), improving peak shape and retention.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 220 nm (Primary - Chlorophenyl absorption), 254 nm (Secondary).

  • Column Temp:

    
    .[4]
    

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 20 80
20.0 20 80
20.1 70 30

| 25.0 | 70 | 30 |

3. Standard Preparation: Dissolve 50 mg of 3-(4-Chlorophenyl)-4-methylpentanoic acid reference standard in 50 mL of Diluent (50:50 Water:ACN). Final Conc: 1.0 mg/mL.

Protocol B: UHPLC-MS/MS (Trace Quantification)

Best for: Cleaning validation (swabs) or genotoxic impurity screening.

1. Instrument Setup:

  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Waters BEH C18 (50 mm x 2.1 mm, 1.7

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode:

    
    ).
    

2. MRM Transitions:

  • Precursor Ion: 225.1 m/z (

    
     for C12H15ClO2, approx mass 226.7).
    
  • Quantifier Ion: 181.1 m/z (Loss of

    
    ).
    
  • Qualifier Ion: 145.0 m/z (Cleavage of alkyl chain).

3. Sample Prep (Swab Extraction): Extract swab in 5 mL of 50:50 Methanol:Water. Vortex for 2 mins. Sonicate for 10 mins. Filter through 0.2


 PTFE filter.

Analytical Workflow Diagram

Workflow cluster_0 Critical Control Points Sample Sample (Solid/Liquid) Prep Sample Preparation (Dilution/Extraction) Sample->Prep Weigh/Pipette Sep Separation (HPLC/UHPLC) Prep->Sep Inject Detect Detection (UV vs MS) Sep->Detect Elute Data Data Processing (Integration & Calc) Detect->Data Signal

Figure 2: High-level analytical workflow from sampling to data processing.

Common Pitfalls & Troubleshooting

  • Peak Tailing: The carboxylic acid moiety interacts with free silanols on the silica column.

    • Solution: Ensure Mobile Phase pH is < 3.0 (using Phosphoric acid or TFA) to suppress ionization of silanols and the analyte.

  • Carryover (in MS): The chlorophenyl group is lipophilic.

    • Solution: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.

  • Split Peaks:

    • Cause: Sample diluent is stronger than the initial mobile phase.

    • Solution: Match sample diluent to the starting gradient conditions (e.g., 70% Water / 30% ACN).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][6] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[7] Available at: [Link]

  • PubChem. Compound Summary: 3-(4-Chlorophenyl)pentanoic acid (Structural Analog).[8] National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-(4-Chlorophenyl)-4-methylpentanoic acid is a halogenated aromatic carboxylic acid. In drug development, it often serves as a chiral intermediate for gabapentinoid analogs (e.g., 4-methylpregabalin).

The Core Directive: This substance must be managed as Hazardous Halogenated Organic Waste . Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvent streams. Improper disposal risks the formation of toxic dioxins during standard incineration and violates RCRA/EPA compliance standards for corrosive and toxic waste.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its reactive potential. This compound combines the corrosivity of a carboxylic acid with the environmental persistence of a chlorinated aromatic.

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number Varies by isomer (Generic: Halogenated Acid)Identifier for waste manifesting.
Physical State Solid (typically) or Viscous LiquidDictates container type (Wide-mouth vs. Narrow-neck).
Acidity (pKa) ~4.5 - 5.0 (Predicted)Corrosive. Incompatible with strong bases and oxidizers.
Halogen Content Chlorine (Cl) on Phenyl ringMust be incinerated at high temp (>1100°C) to prevent dioxin formation.
Hazard Codes H314 (Skin Burns), H402 (Aquatic Tox)Requires full PPE (Nitrile + Neoprene gloving recommended).
The "Why" Behind the Protocol
  • Halogenation Rule: Standard laboratory incinerators often operate at temperatures sufficient for hydrocarbons but insufficient for chlorinated aromatics. Incomplete combustion of this compound can generate hydrochloric acid (HCl) gas and polychlorinated dibenzodioxins. Therefore, it must be segregated into the Halogenated waste stream, which is routed to specialized rotary kiln incinerators with caustic scrubbers [1].

  • Acidic Incompatibility: Mixing this acid with basic waste (e.g., sodium hydroxide solutions) in a sealed waste container can cause an exothermic neutralization reaction, leading to container pressurization and rupture.

Waste Segregation & Containerization Strategy

Effective disposal starts at the bench. You must segregate this waste at the point of generation.

Decision Logic: The Segregation Workflow

DisposalLogic cluster_legend Protocol Key Start Waste Generation: 3-(4-Chlorophenyl)-4-methylpentanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamA STREAM A: Solid Halogenated Waste (Double-bagged, HDPE Pail) Solid->StreamA Pure Substance SolventCheck Solvent Type? Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (Carboy, Red Tag) SolventCheck->StreamB Organic Solvent (DCM, EtOAc, Methanol) StreamC STREAM C: Aqueous Acidic Waste (pH Adjust or Segregated Acid) SolventCheck->StreamC Aqueous Buffer/Water Legend Blue: Decision Point | Red: Hazardous Stream | Green: Treated Stream

Figure 1: Decision matrix for segregating 3-(4-Chlorophenyl)-4-methylpentanoic acid waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure reagent, filter cakes, contaminated gloves/wipes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste pail. Do not use metal containers as the acidic nature of the compound may corrode the metal over time [2].[1]

  • Primary Containment: Place the substance in a clear, sealable plastic bag (4 mil thickness preferred). Seal the bag with tape.

  • Secondary Containment: Place the sealed bag into the HDPE waste container.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Constituents: Write "3-(4-Chlorophenyl)-4-methylpentanoic acid" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic," "Corrosive," and "Halogenated."

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates containing the acid.

  • Compatibility Check: Ensure the waste carboy does NOT contain strong bases, cyanides, or sulfides.

  • Stream Selection:

    • If in Organic Solvent: Pour into the Halogenated Solvent carboy. Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chlorinated acid classifies the entire mixture as halogenated waste.

    • If in Aqueous Solution: Check pH. If < 2, it is a D002 (Corrosive) waste. Collect in a dedicated "Acidic Aqueous" carboy.

  • Venting: Use a vented cap (Safety Eco-Funnel) during active accumulation to prevent pressure buildup from minor off-gassing.

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent surface damage and exposure.

Spill Workflow

SpillResponse Assess 1. ASSESS Volume & State PPE 2. PPE UP Nitrile Gloves x2 Goggles, Lab Coat Assess->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB/NEUTRALIZE Use Sodium Bicarbonate or Vermiculite Contain->Absorb Clean 5. CLEAN Sweep into bag Wash surface with soap Absorb->Clean Report 6. REPORT Notify EHS Clean->Report

Figure 2: Operational workflow for managing spills of corrosive halogenated acids.

Specific Spill Tactics:

  • Powder Spill: Do not dry sweep if dust generation is likely. Cover with wet paper towels (if small) or use a HEPA vacuum.

  • Liquid/Solution Spill: Cover with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer. Wait for bubbling (CO₂ evolution) to cease. The resulting paste is still chemical waste but is less corrosive. Scoop into a waste container labeled "Spill Debris: Halogenated Acid" [3].

Regulatory Compliance Codes (US/EU)

Proper labeling requires knowledge of the specific waste codes.

  • RCRA (USA):

    • D002: Corrosivity (if pH < 2).

    • Halogenated Organic: While not always a specific "F-listed" solvent, it falls under the "Halogenated Organic N.O.S."[2] (Not Otherwise Specified) category for incineration profiles.

  • DOT (Shipping/Transport):

    • UN Number: UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.).

    • Class: 8 (Corrosive).[3][4]

References

  • United States Environmental Protection Agency (EPA). (2023). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University Environmental Health & Safety. (2016). Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated. Retrieved from [Link]

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Chlorophenyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(4-Chlorophenyl)-4-methylpentanoic acid, a compound of interest in various research and development pipelines. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, building a framework of trust that extends beyond the product itself.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Chlorophenyl)-4-methylpentanoic acid was not available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chlorinated aromatic compounds and organic acids, in conjunction with established best practices for laboratory safety.

Immediate Safety Actions: Preparedness is Paramount

In the event of an emergency, swift and informed action is critical. All personnel handling this compound should be familiar with the following immediate response protocols:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Promptly flush the affected area with plenty of water and remove all contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][3]

Hazard Assessment and the Hierarchy of Controls

Before any handling of 3-(4-Chlorophenyl)-4-methylpentanoic acid, a thorough hazard assessment is mandatory. The "Hierarchy of Controls" is a fundamental concept in chemical safety, prioritizing the most effective control measures.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

Given that elimination or substitution of 3-(4-Chlorophenyl)-4-methylpentanoic acid may not be feasible in a research context, the focus shifts to robust engineering controls, administrative protocols, and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be informed by a risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 3-(4-Chlorophenyl)-4-methylpentanoic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Powder) Safety glasses with side shields or chemical splash goggles.[4][5]Chemical-resistant gloves (e.g., nitrile).[6]Laboratory coat.[6]Work in a certified chemical fume hood.[1][6] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.[4]
Dissolving (in solvent) Chemical splash goggles. A face shield is recommended when handling larger volumes.[7]Chemical-resistant gloves (select based on the solvent's SDS).[8]Laboratory coat. A chemical-resistant apron may be necessary for larger quantities.All dissolution work should be performed in a certified chemical fume hood.[1][6]
Reaction Work-up Chemical splash goggles and a face shield.[7][8]Chemical-resistant gloves (select based on all chemicals present in the mixture).[8]Laboratory coat and a chemical-resistant apron.All work should be conducted in a certified chemical fume hood.[1][6]

Operational Plan: A Step-by-Step Protocol for Safe Weighing and Dissolution

Handling powdered reagents presents a significant risk of inhalation and dermal exposure. The following protocol is designed to mitigate these risks when weighing and dissolving 3-(4-Chlorophenyl)-4-methylpentanoic acid.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood for handling the compound.[9]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including a tared weigh boat or container, spatula, and the appropriate solvent.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to minimize the risk of powder inhalation.[6][9]

    • Carefully transfer the desired amount of 3-(4-Chlorophenyl)-4-methylpentanoic acid to the tared container.

    • Clean the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.

  • Dissolution:

    • Slowly add the appropriate solvent to the container with the weighed powder.

    • Gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

    • Once dissolved, cap the container securely.

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated materials, including weigh boats, gloves, and wipes, in a designated hazardous waste container.[10]

Disposal Plan: Responsible Management of Halogenated Organic Waste

As a chlorinated organic compound, 3-(4-Chlorophenyl)-4-methylpentanoic acid and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10][11][12] Clearly label a dedicated waste container as "Halogenated Organic Waste."[10][11]

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and bench paper, should be placed in a sealed and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 3-(4-Chlorophenyl)-4-methylpentanoic acid should be collected in a sealed, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[10][11][12]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By adhering to these safety protocols and operational plans, you can confidently and safely handle 3-(4-Chlorophenyl)-4-methylpentanoic acid in your laboratory, ensuring the integrity of your research and the well-being of your team.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • WASTE MANAGEMENT. Bucknell University.
  • Personal Protective Equipment. Environmental Health & Safety Services, University of Maryland, Baltimore.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • SAFETY D
  • Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Safety D
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • STANDARD OPEARTING PROCEDURE FOR CHLORIN
  • Guidelines for Safe Handling of Powders and Bulk Solids. AIChE.
  • Pamphlet 065 - Edition 4 - (NOV 2001). The Chlorine Institute.
  • 3 - SAFETY DATA SHEET. (2021-09-09). Santa Cruz Biotechnology.
  • SAFETY D
  • Material Safety D
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of California, Santa Cruz.
  • Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. PubMed.
  • Chlorine.
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • Recommendations for fire brigade response when
  • Appendix L – What to Do in a Chemical Emergency.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Chemical and Hazardous Waste Guide. University of Oslo.
  • SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.